molecular formula C6H11ClFN B8124117 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Número de catálogo: B8124117
Peso molecular: 151.61 g/mol
Clave InChI: ALXTVFHRXMUQBJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a useful research compound. Its molecular formula is C6H11ClFN and its molecular weight is 151.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-3-8-4-6(5)1-2-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXTVFHRXMUQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a specialized bicyclic amine scaffold used primarily as a chiral building block in the synthesis of advanced pharmaceutical agents, particularly fluoroquinolone antibiotics (e.g., analogs of Sitafloxacin) and kinase inhibitors.[1]

This structural motif combines the conformational rigidity of a spiro-cyclopropyl moiety with the metabolic stability and electronic modulation provided by a strategic fluorine substitution. The hydrochloride salt form ensures improved solubility and handling stability compared to the volatile free base.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Nomenclature & Identification
PropertyDetail
IUPAC Name 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride
CAS Number 2227205-26-5
Molecular Formula C₆H₁₀FN[2] · HCl (C₆H₁₁ClFN)
Molecular Weight 151.61 g/mol
SMILES FC1CNCC12CC2.Cl
Structure Class Spirocyclic amine; Fluorinated pyrrolidine surrogate
Physical Properties
PropertyValue / Characteristic
Physical State White to off-white crystalline solid
Melting Point >180°C (Decomposition characteristic of HCl salts)
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
Hygroscopicity Moderate (Store under inert atmosphere)
pKa (Calculated) ~9.2 (Amine). Note: Fluorine at C7 lowers basicity vs. parent amine (~10.5) via inductive effect.
Structural Analysis & Stereochemistry

The molecule features a 5-azaspiro[2.4]heptane core.[3]

  • Spiro-Fusion: The spiro carbon (C4 in pyrrolidine numbering, C3 in IUPAC spiro numbering) locks the pyrrolidine ring into a specific conformation, reducing the entropic penalty upon binding to biological targets.

  • Fluorine Substitution: The fluorine atom at position 7 introduces a strong dipole and lowers the pKa of the secondary amine (N5). This modulation often improves oral bioavailability and reduces hERG channel inhibition in drug candidates.

  • Chirality: The C7 position is a stereocenter. The compound typically exists as specific enantiomers (e.g., 7R or 7S) or diastereomers relative to the spiro system.

Synthesis & Manufacturing Methodology

The synthesis of 7-fluoro-5-azaspiro[2.4]heptane generally proceeds via the fluorination of a hydroxy-precursor, which is itself derived from a protected spiro-pyrrolidine.

Core Synthetic Pathway (Deoxofluorination Strategy)

This protocol describes the conversion of the 7-hydroxy intermediate to the 7-fluoro target.

Reagents:

  • Substrate: tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate (Boc-protected alcohol).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Protocol:

  • Fluorination (Nucleophilic Substitution with Inversion):

    • Charge a reaction vessel with tert-butyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate dissolved in anhydrous DCM under N₂ atmosphere.

    • Cool the solution to -78°C.

    • Add DAST (1.2 - 1.5 equivalents) dropwise to control exotherm.

    • Allow the mixture to warm to room temperature (RT) over 4–6 hours. Mechanism: The hydroxyl group attacks sulfur, forming a good leaving group, which is then displaced by fluoride ion via an S_N2 mechanism (inverting stereochemistry at C7).

    • Quench: Carefully quench with saturated NaHCO₃ solution (gas evolution). Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Deprotection (Salt Formation):

    • Dissolve the crude Boc-protected fluoro-intermediate in 1,4-dioxane.

    • Add 4M HCl in dioxane (excess, ~5-10 eq) at 0°C.

    • Stir at RT for 2–4 hours until TLC/LCMS indicates consumption of starting material.

    • Isolation: The product, 7-fluoro-5-azaspiro[2.4]heptane hydrochloride, typically precipitates. Filter the solid, wash with diethyl ether, and dry under vacuum.

Process Flow Diagram

SynthesisPath Start 7-Hydroxy-5-azaspiro[2.4]heptane (N-Boc Protected) Step1 Fluorination (DAST, DCM, -78°C) Start->Step1 Activation & Substitution Inter 7-Fluoro-Intermediate (N-Boc Protected) Step1->Inter Inversion of Config Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride Step2->Final Precipitation

Caption: Synthetic workflow converting the hydroxy precursor to the final hydrochloride salt via nucleophilic fluorination.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • δ 0.6–1.0 ppm: Multiplets corresponding to the cyclopropane protons (4H).

    • δ 3.2–3.6 ppm: Multiplets for the pyrrolidine ring protons (N-CH₂).

    • δ 5.2–5.5 ppm: Distinct doublet of multiplets (dm) characteristic of the H-C-F geminal proton (coupling constant J_HF ≈ 53 Hz).

  • ¹⁹F NMR:

    • Single peak around -170 to -180 ppm (depending on stereochemistry), appearing as a multiplet due to H-F coupling.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: m/z 116.1 [M+H]⁺ (Free base mass).

  • Note: The HCl salt will dissociate in the MS source; only the cationic amine is detected.

Handling, Stability & Safety

Storage Conditions
  • Temperature: 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Container: Tightly sealed glass vial with a PTFE-lined cap.

GHS Safety Classification

Based on structural analogs and SDS data:

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

References

  • ChemScene. (2025). 7-Fluoro-5-azaspiro[2.4]Heptane hydrochloride Product Data. Retrieved from

  • PubChem. (2025).[4][5] 5-Azaspiro[2.4]heptane hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Apollo Scientific. (2025).[1] Product Data Sheet: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved from [1]

  • Li, Y., et al. (2011). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. Retrieved from

Sources

Technical Guide: Strategic Synthesis of 7-Fluoro-5-azaspiro[2.4]heptane HCl

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride .

Part 1: Strategic Context & Retrosynthetic Logic

The Molecular Target

7-Fluoro-5-azaspiro[2.4]heptane (CAS: 2227205-26-5) is a conformationally restricted, fluorinated pyrrolidine scaffold. It serves as a critical building block in the development of next-generation bioactives, particularly in Orexin receptor antagonists and Fluoroquinolone antibiotics (analogous to the Sitafloxacin side chain).

  • Structural Significance: The spiro[2.4]heptane core locks the nitrogen lone pair vector, reducing entropic penalties upon binding.

  • Role of Fluorine: The C7-fluorine substituent (adjacent to the spiro-fusion) modulates the pKa of the pyrrolidine nitrogen via the inductive effect (

    
    ) and metabolically blocks the typically labile C7 position (corresponding to the C3 position of the parent proline).
    
Retrosynthetic Analysis

The synthesis relies on the "Chiral Pool" strategy, utilizing 4-Oxo-L-proline derivatives. The primary challenge is the stereoselective introduction of the fluorine atom at C7 (spiro numbering) and the construction of the strained spiro-cyclopropane ring.

Numbering Mapping (Critical):

  • Proline Numbering: N(1), COOH(2), CH2(3), Ketone(4), CH2(5).

  • Spiro Numbering (IUPAC): Cyclopropane(1,2), Spiro(3), CH2(4), NH(5), CH(COOH)(6), CH(F)(7) .

  • Translation: The C7 position of the spiro scaffold corresponds to the C3 position of the original proline ring.

Synthetic Disconnection:

  • C–F Bond Formation: Nucleophilic deoxofluorination of a C7-alcohol (with inversion) or C7-ketone (for gem-difluoro).

  • Spiro-Cycle Formation: Simmons-Smith cyclopropanation of an exocyclic methylene group.

  • Functionalization: Regioselective oxidation of the proline C3 position (future C7).

Retrosynthesis Target 7-Fluoro-5-azaspiro[2.4]heptane HCl (Target) Precursor1 N-Boc-7-Fluoro-5-azaspiro[2.4]heptane (Protected Core) Target->Precursor1 Deprotection (HCl) Precursor2 N-Boc-7-Hydroxy-5-azaspiro[2.4]heptane (Stereodefined Alcohol) Precursor1->Precursor2 Deoxofluorination (DAST/Deoxo-Fluor) Precursor3 N-Boc-3-Hydroxy-4-methylene-proline ester (Spiro Precursor) Precursor2->Precursor3 Simmons-Smith Cyclopropanation Start N-Boc-4-Oxo-L-Proline Ester (Starting Material) Precursor3->Start 1. Rubottom Oxidation 2. Wittig Olefination

Caption: Retrosynthetic logic flow tracing the 7-fluoro spiro scaffold back to commercially available 4-oxo-proline.

Part 2: Step-by-Step Synthetic Protocol

Phase 1: Scaffold Functionalization & Spiro-Cyclization

This phase constructs the spiro[2.4]heptane core while installing the oxygen handle at C7 (Proline C3).

Step 1: Regioselective Hydroxylation (Rubottom Oxidation)

To introduce the fluorine at C7, we first install a hydroxyl group at C3 of the 4-oxo-proline.

  • Reagents: TMSCl, Et3N, mCPBA.

  • Protocol:

    • Dissolve N-Boc-4-oxo-L-proline methyl ester in DMF/THF.

    • Treat with TMSCl and Et3N at 0°C to generate the silyl enol ether.

    • Perform oxidation with mCPBA followed by acidic workup to yield N-Boc-3-hydroxy-4-oxo-L-proline methyl ester .

  • Checkpoint: Verify the disappearance of the enol ether peak by 1H NMR.

Step 2: Wittig Olefination

Convert the C4 ketone to the exocyclic methylene required for cyclopropanation.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), KOtBu, THF.[1]
    
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C.
      
    • Add KOtBu (1.2 equiv) portion-wise to generate the bright yellow ylide. Stir for 45 min.

    • Add the ketone from Step 1 dropwise.[2] Stir at 0°C -> RT for 4 hours.

    • Quench with saturated

      
      . Extract with EtOAc.[3]
      
  • Key Insight: The C3-hydroxyl group may require transient protection (e.g., TBS) if yield is low, but the free alcohol often survives mild Wittig conditions.

Step 3: Simmons-Smith Cyclopropanation

This is the scaffold-defining step. The zinc-carbenoid adds to the exocyclic alkene to form the spiro-cyclopropane.

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), DCE/DCM.
  • Protocol:

    • Cool a solution of N-Boc-3-hydroxy-4-methylene-proline in DCE to -15°C.

    • Add

      
       (1.0 M in hexanes, 5 equiv) carefully (exothermic).
      
    • Add

      
       (10 equiv) dropwise, maintaining temp < 0°C.
      
    • Allow to warm to RT and stir for 12-24h.

    • Safety: Quench extremely carefully with saturated

      
      . The reaction generates ethylene gas and zinc salts.
      
  • Product: N-Boc-7-hydroxy-5-azaspiro[2.4]heptane-6-carboxylate .

Phase 2: Fluorination and Finishing

The hydroxyl group at C7 is converted to fluorine. Stereochemistry is critical: DAST typically proceeds via


 inversion. If the starting alcohol is cis relative to the bridge, the fluorine will be trans.
Step 4: Nucleophilic Deoxofluorination
  • Reagents: Deoxo-Fluor (or DAST), DCM.

  • Protocol:

    • Dissolve the C7-alcohol intermediate in anhydrous DCM under

      
      .
      
    • Cool to -78°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Warm to RT and stir for 2h.

    • Quench with saturated

      
       (Caution: 
      
      
      
      evolution).
  • Mechanism:[4][5][6][7] The hydroxyl attacks the sulfur center, releasing HF. The fluoride ion then displaces the activated leaving group.

Step 5: Decarboxylation & Deprotection

If the target is the simple amine salt (without the carboxylate), the ester must be removed.

  • Hydrolysis: LiOH, THF/H2O -> Carboxylic Acid.

  • Decarboxylation: Barton decarboxylation or simple thermal decarboxylation if applicable (often requires radical methods for this scaffold).

    • Note: Many commercial "7-fluoro-5-azaspiro[2.4]heptane" blocks retain the carboxylate or are used as the amino-acid building block. If the CAS 2227205-26-5 refers to the decarboxylated core:

    • Alternative: Use a Barton ester radical decarboxylation.

  • Salt Formation:

    • Dissolve the N-Boc protected amine in 4M HCl in Dioxane .

    • Stir at RT for 1h. Precipitate forms.

    • Filter and wash with

      
       to obtain 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride .
      

Part 3: Data Summary & Visualization

Experimental Data Table
ParameterSpecification / ConditionCritical Note
Reaction Temp (Step 3) -15°C to RTControl exotherm during

addition to prevent polymerization.
Reagent Stoichiometry

(5.0 eq),

(10.0 eq)
Excess carbenoid required for high conversion of steric hindered alkene.
Fluorination Agent Deoxo-Fluor > DASTDeoxo-Fluor is thermally more stable and safer for scale-up.
Yield (Step 3) 60-75%High dilution helps prevent intermolecular side reactions.
Appearance White to Off-white SolidHygroscopic salt; store under desiccator.
Synthetic Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Step1 Step 1: Oxidation (Rubottom) Step2 Step 2: Olefination (Wittig) Step1->Step2 C3-OH Installed Step3 Step 3: Cyclopropanation (Simmons-Smith) Step2->Step3 Exocyclic Alkene Step4 Step 4: Fluorination (Deoxo-Fluor) Step3->Step4 Spiro Core Formed Step5 Step 5: Deprotection (HCl/Dioxane) Step4->Step5 C-F Bond Formed Param1 Anhydrous Conditions (Steps 2, 3, 4) Param2 Temp Control (-78°C for Fluorination)

Caption: Linear synthetic workflow highlighting the critical cyclopropanation and fluorination stages.

References

  • Gilead Sciences. (2012). Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. US Patent 8,927,739 B2.
  • Kimura, T., et al. (1994). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships. Journal of Medicinal Chemistry, 37(20), 3344–3352. Retrieved from [Link]

Sources

Technical Guide: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride (CAS 2227205-26-5)

[1][2]

Executive Summary

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5) is a specialized fluorinated spirocyclic amine scaffold used in modern drug discovery.[1] As a conformationally restricted bioisostere of pyrrolidine and piperidine, it offers a unique vector for optimizing the metabolic stability and physicochemical profile of small molecule therapeutics. This guide explores its synthesis via nucleophilic deoxofluorination, its structural advantages in binding affinity, and its utility in targeting kinases (e.g., HPK1) and metabolic enzymes (e.g., CD73).

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

PropertyData
CAS Number 2227205-26-5
IUPAC Name 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride
Molecular Formula C₆H₁₁ClF N (Salt) / C₆H₁₀FN (Free Base)
Molecular Weight 151.61 g/mol (HCl salt)
SMILES FC1CNCC12CC2.Cl
Appearance White to off-white solid
Solubility High in Water, Methanol, DMSO
pKa (Calc.) ~8.5 (Amine) – Fluorine effect lowers pKa relative to parent spiroamine
Structural Analysis

The compound features a spiro[2.4]heptane core, where a cyclopropane ring is spiro-fused to a pyrrolidine ring.[2] The nitrogen atom is located at position 5 (in the pyrrolidine ring), and a fluorine atom substitutes a hydrogen at position 7 (adjacent to the spiro center).

  • Spiro-Fusion: Locks the pyrrolidine ring into a specific conformation, reducing the entropic penalty upon protein binding.

  • Fluorine Substitution (C7): The electron-withdrawing nature of fluorine at C7 lowers the basicity of the N5 amine via an inductive effect (

    
    ), potentially improving oral bioavailability and membrane permeability compared to the non-fluorinated analog.
    

Synthetic Methodology

The synthesis of 7-fluoro-5-azaspiro[2.4]heptane is non-trivial due to the strain of the spirocyclic system and the need for stereoselective fluorination. The most robust route involves the construction of the spiro-skeleton followed by late-stage Deoxofluorination.

Retrosynthetic Analysis

The target molecule is best accessed via Nucleophilic Deoxofluorination of a 7-hydroxy precursor. This precursor is generated through the Simmons-Smith Cyclopropanation of an exocyclic alkene derived from a protected pyrrolidinone.

Detailed Synthetic Protocol
Step 1: Scaffold Construction (Cyclopropanation)
  • Starting Material: N-Boc-3-hydroxy-4-methylene-pyrrolidine (or a protected 4-methylene-proline derivative if C-terminus functionalization is required).

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    ), Toluene/DCM.
  • Procedure:

    • The exocyclic alkene is treated with the Furukawa reagent (

      
      ) generated in situ at -78°C to 0°C.
      
    • The zinc carbenoid adds across the double bond to form the spiro-cyclopropane ring.

    • Result: N-Boc-7-hydroxy-5-azaspiro[2.4]heptane.

Step 2: Nucleophilic Deoxofluorination
  • Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Mechanism: The hydroxyl group attacks the sulfur center of DAST, releasing HF. The fluoride ion then displaces the activated oxygen species via an

    
     mechanism, resulting in inversion of configuration at C7.
    
  • Protocol:

    • Dissolve N-Boc-7-hydroxy-5-azaspiro[2.4]heptane in DCM under

      
      .
      
    • Cool to -78°C. Add DAST dropwise (1.2 - 1.5 eq).

    • Allow warming to RT. The reaction is quenched with saturated

      
      .
      
    • Critical Note: Temperature control is vital to prevent ring expansion or elimination side reactions common in strained spiro-systems.

Step 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Treat the N-Boc-7-fluoro intermediate with 4M HCl in dioxane.

    • Stir at RT for 2 hours.

    • Precipitate the product with diethyl ether (

      
      ) to yield 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride .
      
Synthetic Pathway Diagram

SynthesisSMN-Boc-3-hydroxy-4-methylene-pyrrolidineStep1Simmons-SmithCyclopropanation(Et2Zn, CH2I2)SM->Step1Inter1N-Boc-7-hydroxy-5-azaspiro[2.4]heptaneStep1->Inter1Spiro-ring formationStep2Deoxofluorination(DAST, DCM, -78°C)Inter1->Step2Inter2N-Boc-7-fluoro-5-azaspiro[2.4]heptaneStep2->Inter2SN2 FluorinationStep3Deprotection(HCl/Dioxane)Inter2->Step3Product7-Fluoro-5-azaspiro[2.4]heptane HCl(CAS 2227205-26-5)Step3->ProductSalt Formation

Caption: Synthetic route from methylene-pyrrolidine precursor to the final fluorinated spiro-salt via DAST-mediated fluorination.

Medicinal Chemistry Applications

Bioisosterism & Pharmacophore Design

The 7-fluoro-5-azaspiro[2.4]heptane scaffold serves as a high-value building block for "Scaffold Hopping."

  • Conformational Restriction: Unlike flexible piperidines, the spiro[2.4] system locks the nitrogen lone pair vector, potentially increasing selectivity for target pockets.

  • Metabolic Blocking: The C7 position in pyrrolidines is often a site of metabolic oxidation (hydroxylation). Fluorination at this site blocks CYP450-mediated metabolism, extending the drug's half-life (

    
    ).
    
  • Basicity Modulation: The proximal fluorine lowers the amine pKa (typically from ~10 to ~8.5), reducing lysosomal trapping and improving permeation across the blood-brain barrier (BBB).

Case Studies in Drug Discovery

Recent patent literature highlights the utility of this scaffold in oncology and immunology:

  • HPK1 Inhibitors: Used as a solvent-exposed amine moiety in inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for enhancing anti-tumor immunity. The spiro-amine improves solubility and potency compared to standard piperazines [1].

  • CD73 Inhibitors: Employed in the optimization of adenosine pathway inhibitors. The scaffold replaces the ribose or base moiety to improve oral bioavailability while maintaining critical hydrogen-bonding interactions [2].

Handling and Safety Standards

  • Hazards: As a hydrochloride salt of a secondary amine, it is an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable in solid form. Avoid strong oxidizing agents.

References

  • WO2020092528A1 : Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity. (2020). Example 222 usage of 7-Fluoro-5-azaspiro[2.4]heptane. Link

  • WO2021222522A1 : CD73 inhibiting 2,4-dioxopyrimidine compounds. (2021). Description of fluorinated spiro-amine intermediates. Link

  • ChemScene : Product Analysis: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride. (Accessed 2026).[3] Link

  • PubChem : Compound Summary for CAS 2227205-26-5. National Library of Medicine. Link

molecular structure of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Molecular Identity & Structural Architecture

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a specialized bicyclic amine scaffold used primarily as a chiral building block in medicinal chemistry.[1] It belongs to the class of azaspiroalkanes , which are increasingly valued for their ability to restrict molecular conformation ("escape from flatland") while maintaining physicochemical properties suitable for drug candidates.[1]

Nomenclature and Numbering System

Correct numbering is critical for this spirocyclic system to distinguish it from isomeric forms (e.g., 4-fluoro or 6-fluoro analogs).[1]

  • IUPAC Name: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride.[1]

  • CAS Number: 2227205-26-5 (HCl salt), 1823384-48-0 (7,7-difluoro analog ref).[1]

  • Spiro Numbering Logic:

    • Numbering begins at the smaller ring (cyclopropane).[1]

    • Start at an atom adjacent to the spiro carbon (C1), proceed around the small ring to the spiro carbon (C3).[1]

    • Continue into the larger ring (pyrrolidine).[1]

    • The heteroatom (Nitrogen) is assigned the lowest possible locant after the spiro junction.

    • Path: C1-C2-C3(spiro)-C4-N5-C6-C7.

    • Result: The fluorine atom is located at position 7 , which corresponds to the carbon adjacent to the spiro center (C3) and C6. In terms of a proline scaffold, this maps to the C3 (beta) position, assuming the spiro ring is at C4 (gamma).[1]

Structural Visualization

MolecularStructure cluster_legend Key Features C1 C1 C2 C2 C1->C2 C3 C3 (Spiro) C2->C3 C3->C1 C4 C4 C3->C4 N5 N5 C4->N5 C6 C6 N5->C6 C7 C7 (F) C6->C7 C7->C3 Desc Rigid Spiro Core Fluorine at C7 Secondary Amine (N5)

Caption: Numbering scheme of the 5-azaspiro[2.4]heptane skeleton showing the spiro-junction at C3 and fluorination at C7.

Synthetic Methodology

The synthesis of 7-fluoro-5-azaspiro[2.4]heptane is non-trivial due to the strain of the spiro-cyclopropane ring and the need for stereoselective fluorination.[1] The route typically mirrors the production of the Sitafloxacin side chain ((S)-7-amino-5-azaspiro[2.4]heptane), utilizing a hydroxy-precursor for fluorination.[1]

Retrosynthetic Analysis
  • Target: 7-Fluoro-5-azaspiro[2.4]heptane HCl.[1][2]

  • Precursor: 7-Hydroxy-5-azaspiro[2.4]heptane (Protected).[1]

  • Core Construction: Cyclopropanation of an exocyclic olefin (4-methylene pyrrolidine derivative) OR intramolecular cyclization of a cyclopropane-1,1-dicarboxylate derivative.[1]

Protocol: De Novo Construction & Fluorination

This pathway avoids the use of expensive chiral pool materials by constructing the ring system directly.

Step 1: Spiro-Ring Formation [1][3]

  • Reagents: Ethyl 1-cyanocyclopropanecarboxylate + Ethyl bromoacetate (Reformatsky-type or alkylation).[1]

  • Mechanism: The cyclopropane diester/cyano derivative is reduced and cyclized to form the pyrrolidone ring (5-azaspiro[2.4]heptan-4-one or similar lactam).[1]

  • Reduction: The lactam is reduced (e.g., LiAlH4 or BH3) to the amine.[1]

Step 2: Introduction of the C7 Functionality

  • Note: Direct C-H fluorination is not feasible.[1] The functionality is usually carried through from the starting material or introduced via a ketone.

  • Intermediate: N-Boc-5-azaspiro[2.4]heptan-7-one .

  • Reduction: Stereoselective reduction of the ketone (using NaBH4 or L-Selectride) yields the 7-hydroxy intermediate.[1]

    • Stereocontrol: The hydride attack occurs from the less hindered face (anti to the cyclopropane methylene), yielding the cis-alcohol (relative to the bridge).[1]

Step 3: Deoxyfluorination (The Critical Step)

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor).[1]

  • Conditions: DCM, -78°C to RT.

  • Mechanism: SN2 reaction with inversion of configuration.

    • Input: (7S)-Hydroxy (if targeting 7R-Fluoro).[1]

    • Output: (7R)-Fluoro-N-Boc-5-azaspiro[2.4]heptane.[1]

  • Safety Note: DAST can be explosive; Deoxofluor is thermally more stable.[1]

Step 4: Deprotection & Salt Formation [1]

  • Reagent: 4M HCl in Dioxane.

  • Product: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride.[1][2]

SynthesisRoute Start Start: Cyclopropane-1,1-dicarboxylate derivative Step1 1. Cyclization & Reduction (Forms Spiro-Pyrrolidine Core) Start->Step1 Ring Closure Step2 2. Oxidation/Functionalization (Forms N-Boc-7-Ketone) Step1->Step2 Boc Protection Step3 3. Stereoselective Reduction (Forms 7-Hydroxy Intermediate) Step2->Step3 NaBH4 Step4 4. Deoxyfluorination (DAST) (SN2 Inversion -> 7-Fluoro) Step3->Step4 DAST/DCM End Final: 7-Fluoro-5-azaspiro[2.4]heptane HCl Step4->End HCl/Dioxane

Caption: Synthetic workflow from cyclopropane precursors to the final fluorinated hydrochloride salt.

Physicochemical Properties & Stability

The incorporation of the spiro-cyclopropane ring and the fluorine atom significantly alters the properties of the parent pyrrolidine.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₆H₁₁ClFN (HCl salt)Fragment-like, high ligand efficiency.[1]
Molecular Weight 151.61 g/mol Low MW allows for decoration of the scaffold.
pKa (Conjugate Acid) ~9.5 - 10.0 (Predicted)Highly basic secondary amine; exists as cation at physiological pH.[1]
LogP (Free Base) ~0.5 - 0.8Lower lipophilicity than cyclohexane analogs; Fluorine lowers pKa slightly (inductive effect).[1]
Conformation Rigid PuckerThe spiro-fusion locks the pyrrolidine ring, reducing entropic penalty upon binding.
Metabolic Stability HighThe spiro-cyclopropane blocks metabolic oxidation at the alpha-position (C4).[1] Fluorine blocks metabolism at C7.[1]

Handling the Hydrochloride Salt:

  • Hygroscopicity: Amine hydrochlorides are often hygroscopic.[1] Store in a desiccator at -20°C.

  • Solubility: Highly soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (hexane, ether).[1]

  • Stability: The cyclopropane ring is strained but kinetically stable under standard conditions. Avoid strong Lewis acids which might trigger ring-opening of the cyclopropane.

Applications in Drug Discovery

This scaffold is a classic example of a bioisostere used to optimize lead compounds.

Bioisosterism
  • Replacement for 3-Fluoropyrrolidine: The spiro group adds bulk and rigidity without significantly changing the electronic properties of the amine.

  • Replacement for Cyclohexylamine: The spiro[2.4] system mimics the space-filling properties of a cyclohexane ring but with different vectors for substituents.[1]

Case Study: Quinolone Antibiotics (Sitafloxacin)

The most prominent application of the 5-azaspiro[2.4]heptane scaffold is in the "next-generation" fluoroquinolone, Sitafloxacin .[1][4]

  • Role: The (7S)-7-amino-5-azaspiro[2.4]heptane side chain at the C7 position of the quinolone core is crucial for its broad-spectrum activity, particularly against Gram-positive bacteria and resistant strains.[1]

  • Relevance: The 7-fluoro analog described here is a direct structural probe for this position, often used to modulate lipophilicity (F vs NH2) or to block metabolism while retaining the steric bulk of the amino group.

Other Targets
  • HCV NS5A Inhibitors: Spiro-proline derivatives are common in NS5A inhibitors (e.g., Ledipasvir analogs) to induce the necessary kink in the peptide backbone.

  • Orexin Receptor Antagonists: 5-azaspiro[2.4]heptanes have been identified as potent dual Orexin 1/2 receptor antagonists, where the rigid core positions aryl substituents in a specific orientation.[1]

References

  • PubChem. 7,7-Difluoro-5-azaspiro[2.4]heptane Hydrochloride.[1][2] National Library of Medicine. Available at: [Link][1]

  • Kuramoto, Y., et al. (2011).[1] Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[1][5] Journal of Organic Chemistry, 76(8), 2807-2813.[1][5] Available at: [Link][1]

  • Stasi, L. P., et al. (2013).[1] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658.[1] Available at: [Link]

  • Google Patents. Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.[1] US Patent US8927739B2.[1] Available at:

Sources

The Pharmacophore Paradigm: 7-Fluoro-5-azaspiroheptane Hydrochloride in Modern Drug Design

The Pharmacophore Paradigm: 7-Fluoro-5-azaspiro[1]heptane Hydrochloride in Modern Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In contemporary medicinal chemistry, the transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is driven by the need for higher target selectivity and improved physicochemical properties. 7-Fluoro-5-azaspiro[1]heptane hydrochloride (CAS: 2227205-26-5) is not a standalone therapeutic agent; rather, it is a highly privileged, mechanism-enabling pharmacophore building block[1].

By incorporating this fluorinated spirocyclic scaffold into larger molecular entities, drug developers can fundamentally alter a drug's mechanism of action at the physicochemical level—modulating basicity, enhancing metabolic shielding, and projecting binding vectors into complex protein pockets[2]. This whitepaper dissects the structural causality behind this scaffold, its role in cutting-edge immuno-oncology targets (such as CD73 and HPK1), and provides self-validating experimental workflows for its integration into drug discovery pipelines.

The Physicochemical "Mechanism of Action"

The biological efficacy of a drug is strictly governed by its physical properties. The 7-fluoro-5-azaspiro[1]heptane core acts as a structural modifier that optimizes a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile through three distinct mechanisms:

A. Conformational Restriction and "Escape from Flatland"

Traditional amine building blocks (e.g., pyrrolidines, piperidines) often suffer from conformational flexibility, leading to entropic penalties upon target binding. The spiro[1]heptane core introduces strict conformational rigidity and a high fraction of sp3-hybridized carbons (

1
B. Inductive pKa Modulation via Fluorination

The basicity of the pyrrolidine nitrogen is a critical parameter. Highly basic amines are extensively protonated at physiological pH (7.4), which limits membrane permeability and increases the risk of off-target binding to the hERG potassium channel (a primary cause of cardiotoxicity). The highly electronegative fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect across the spirocyclic framework. This pulls electron density away from the nitrogen, effectively lowering its

23
C. Metabolic Shielding

Cytochrome P450 (CYP) enzymes in the liver rapidly oxidize electron-rich sites on drug molecules. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. By strategically placing a fluorine atom on the spirocycle, medicinal chemists create a "metabolic block" that prevents CYP-mediated hydroxylation at that specific site, significantly extending the drug's half-life[3].

Quantitative Scaffold Comparison

The table below summarizes the physicochemical advantages of transitioning from a planar amine to the fluorinated spirocycle.

Property ParameterPyrrolidine (Planar)5-azaspiro[1]heptane7-Fluoro-5-azaspiro[1]heptane
3D Character (

)
LowHighHigh
Amine

(Calculated)
~11.2~10.5~8.5 - 9.0
Membrane Permeability ModerateGoodExcellent
CYP450 Stability SusceptibleModerateHighly Resistant
hERG Liability Risk HighModerateLow

Biological Applications: Driving Target Mechanisms

The unique properties of 7-fluoro-5-azaspiro[1]heptane have made it a critical component in several advanced therapeutic classes.

Reversing Immunosuppression: CD73 Inhibition

In solid tumors, the enzyme CD73 (ecto-5'-nucleotidase) catalyzes the conversion of extracellular AMP to adenosine. Adenosine binds to A2A receptors on infiltrating T-cells, creating a profound immunosuppressive microenvironment[4]. Novel 2,4-dioxopyrimidine and pyrazolo-pyrimidine compounds utilize the 7-fluoro-5-azaspiro[1]heptane moiety to achieve nanomolar inhibition of CD73[4]. The spirocycle perfectly occupies the enzymatic active site, blocking adenosine production and restoring T-cell mediated anti-tumor immunity.

GATPExtracellular ATPCD39CD39 (NTPDase-1)ATP->CD39AMPAMPCD39->AMPCD73CD73 EnzymeAMP->CD73ADOAdenosineCD73->ADOTCELLT-Cell SuppressionADO->TCELLDRUGSpiro-Fluoro DrugDRUG->CD73 Inhibits

Mechanism of CD73 inhibition by spirocyclic therapeutics reversing T-cell suppression.

HPK1 Inhibition and Orexin Antagonism

Beyond CD73, this scaffold is utilized in 6-azabenzimidazole derivatives targeting Hematopoietic Progenitor Kinase 1 (HPK1), another critical immune checkpoint[5]. Furthermore, non-fluorinated and fluorinated azaspiroheptanes have been successfully deployed as dual Orexin 1/2 receptor antagonists, where the spirocycle is responsible for driving blood-brain barrier (BBB) penetration[3]. It is also a structural cousin to the core used in the blockbuster antiviral Ledipasvir[6].

Experimental Protocols: A Self-Validating Workflow

To harness this scaffold, researchers must utilize a self-validating experimental system that proves both chemical incorporation and the resulting physicochemical benefits.

Protocol: Synthesis and Validation of a Spiro-Fluoro CD73 Inhibitor Lead

Step 1: Nucleophilic Aromatic Substitution (SNAr) Coupling Causality: The hydrochloride salt of the scaffold must be neutralized to liberate the nucleophilic secondary amine. Elevated temperatures are required due to the steric bulk of the spirocycle.

  • Suspend 1.0 eq of an electrophilic core (e.g., 6-chloro-pyrazolo[1,5-a]pyrimidine) and 1.2 eq of 7-fluoro-5-azaspiro[1]heptane hydrochloride in anhydrous DMF.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl salt and act as an acid scavenger.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the conjugated lead compound.

Step 2: Target Engagement (Malachite Green Phosphate Assay) Causality: Validates that the 3D vectors of the newly incorporated spirocycle successfully engage the CD73 active site.

  • Incubate 10 nM recombinant human CD73 with varying concentrations of the synthesized spiro-fluoro compound in assay buffer (10 mM HEPES, pH 7.4, 2 mM MgCl2) for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µM AMP.

  • After 10 minutes, add Malachite Green reagent to halt the reaction and bind released inorganic phosphate.

  • Measure absorbance at 620 nm to calculate the

    
     value.
    

Step 3: ADME Validation (Microsomal Stability) Causality: Proves the "metabolic shielding" hypothesis by confirming that the C-F bond resists CYP450 degradation.

  • Incubate 1 µM of the compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and 1 mM NADPH at 37°C.

  • Extract aliquots at 0, 15, 30, and 60 minutes, quenching with cold acetonitrile containing an internal standard.

  • Centrifuge and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance (

    
    ) and half-life (
    
    
    ). Compare directly against a non-fluorinated analog.

WorkflowS11. Amine Deprotection & Coupling(Neutralize HCl salt with DIPEA)S22. Target Engagement Assay(CD73 Malachite Green)S1->S2S33. ADME & Pharmacokinetics(HLM Stability & LogD)S2->S3S44. Cellular Efficacy(T-Cell Activation)S3->S4

Self-validating experimental workflow for evaluating spirocyclic drug candidates.

References

  • BenchChem Technical Support Team. "7,7-Difluoro-5-azaspiro[1]heptane". Benchchem.com. Available at:

  • "WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds". Google Patents.
  • "WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity". Google Patents.
  • "Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks". ChemRxiv.
  • Stasi, L. P., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists". Bioorganic & Medicinal Chemistry Letters / PubMed. Available at:

  • "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid". R Discovery. Available at:

Unlocking the Pharmacological Potential of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride: A Technical Guide to Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar molecular structures to complex, three-dimensional architectures has become a cornerstone of rational drug design. Among these advanced building blocks, 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride has emerged as a highly privileged scaffold. By combining the rigid spatial vectors of a spirocyclic system with the precise physicochemical modulation afforded by targeted fluorination, this intermediate is currently driving breakthroughs across multiple therapeutic domains, most notably in immuno-oncology and neurology.

This technical guide dissects the structural rationale behind this compound, explores its primary therapeutic targets, and provides self-validating experimental workflows for evaluating its derivatives in preclinical drug discovery.

Section 1: Structural Rationale & Physicochemical Dynamics

The selection of the 7-fluoro-5-azaspiro[2.4]heptane core in drug development is driven by strict physicochemical causality rather than empirical screening.

  • Conformational Restriction (The Spiro Effect): The spiro[2.4]heptane architecture restricts the conformational flexibility of the molecule. By locking the spatial orientation of the attached pharmacophores, we minimize the entropic penalty typically incurred during target binding. This rigidification often translates directly to enhanced binding affinity and target selectivity 1[1].

  • pKa Modulation via Fluorination: The introduction of a fluorine atom at the 7-position is a calculated maneuver. Fluorine’s strong electron-withdrawing nature (-I effect) reduces the basicity (pKa) of the adjacent spiro-nitrogen. This reduction decreases the protonation state of the amine at physiological pH (7.4), thereby increasing the lipophilicity (LogD) and dramatically enhancing passive membrane permeability—a critical parameter for engaging intracellular targets.

  • Metabolic Stability: The gem-difluoro or mono-fluoro substitutions protect adjacent carbon centers from cytochrome P450-mediated oxidative metabolism, prolonging the compound's half-life in vivo.

Section 2: Primary Therapeutic Targets

Derivatives synthesized from 7-fluoro-5-azaspiro[2.4]heptane hydrochloride are actively being investigated against several high-value biological targets.

Target 1: CD73 (Ecto-5'-nucleotidase) in Immuno-Oncology

CD73 is a membrane-bound enzyme overexpressed in various solid tumors. It catalyzes the final step in the extracellular hydrolysis of ATP to adenosine. Because adenosine is highly immunosuppressive (binding to A2A receptors on T-cells and NK cells), CD73 acts as a critical checkpoint for tumor immune evasion. Recent patent literature highlights the use of the 7-fluoro-5-azaspiro[2.4]heptane motif in synthesizing highly potent 2,4-dioxopyrimidine compounds that block CD73 activity, thereby reversing immunosuppression in the tumor microenvironment2[2].

CD73_Signaling ATP Extracellular ATP (Pro-inflammatory) CD39 CD39 Enzyme ATP->CD39 Hydrolysis AMP AMP Intermediate CD39->AMP CD73 CD73 Enzyme (Target) AMP->CD73 ADO Adenosine (Immunosuppressive) CD73->ADO Dephosphorylation A2AR A2A Receptor (T-Cells) ADO->A2AR Receptor Binding Inhibitor 7-Fluoro-5-azaspiro [2.4]heptane Agent Inhibitor->CD73 Competitive Inhibition

CD73/Adenosine signaling axis and targeted inhibition by spirocyclic derivatives.

Target 2: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 (MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to the degradation of the signaling microcluster and inducing T-cell anergy. Inhibiting HPK1 unleashes profound anti-tumor immunity. The 7-fluoro-5-azaspiro[2.4]heptane scaffold has been successfully utilized to construct substituted 6-azabenzimidazole compounds that act as potent, ATP-competitive HPK1 inhibitors3[3]. The spirocyclic amine fits perfectly into the solvent-exposed region of the kinase hinge, driving exceptional selectivity against off-target kinases.

HPK1_Signaling TCR T-Cell Receptor (Activated) LAT LAT/SLP-76 Microcluster TCR->LAT Signal Transduction HPK1 HPK1 Kinase (Negative Regulator) LAT->HPK1 Recruitment pSLP76 Phospho-SLP-76 (Inactive State) HPK1->pSLP76 Phosphorylation Anergy T-Cell Anergy & Exhaustion pSLP76->Anergy Complex Disruption Drug Azabenzimidazole Spiro-Derivative Drug->HPK1 Kinase Blockade

HPK1-mediated T-cell exhaustion pathway and the intervention point for kinase inhibitors.

Target 3: Orexin Receptors & TNF-α Convertase

Beyond oncology, the 5-azaspiro[2.4]heptane core is a validated pharmacophore for dual orexin 1/2 receptor antagonists used in sleep/wake cycle modulation1[1]. Furthermore, phenolic acid derivatives utilizing this core have demonstrated efficacy as TNF-α convertase inhibitors, offering a novel mechanism for treating autoimmune inflammation by preventing the release of active transmembrane TNF-α 4[4].

Section 3: Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that must pass predefined statistical thresholds before data can be considered actionable.

Protocol 1: High-Throughput Biochemical Evaluation of CD73 Inhibition

Objective: Determine the IC50 of 7-fluoro-5-azaspiro[2.4]heptane derivatives against recombinant human CD73. Causality: We utilize a Malachite Green phosphate assay because it directly measures the inorganic phosphate (Pi) released during the conversion of AMP to adenosine, providing a label-free, direct quantification of enzyme activity without relying on coupled secondary enzymes that could introduce artifacts.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 2X CD73 enzyme solution (0.2 nM final) in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Causality: Mg2+ is a critical cofactor for the nucleotidase activity; omitting it results in a false-negative enzymatic baseline. The pH is strictly maintained at 7.4 to mimic the extracellular tumor microenvironment.

  • Compound Plating: Dispense test compounds in a 10-point dose-response format (1:3 serial dilutions) into a 384-well clear microplate. Include AMPCP (a known CD73 inhibitor) as a positive control and DMSO as a vehicle control.

  • Pre-Incubation: Add 10 µL of the 2X enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow equilibrium binding of the inhibitor to the enzyme.

  • Reaction Initiation: Add 10 µL of 2X AMP substrate (50 µM final). Incubate for exactly 30 minutes at 37°C.

  • Detection & Termination: Add 5 µL of Malachite Green reagent. The acidic nature of the reagent immediately quenches the enzymatic reaction while simultaneously forming a green phosphomolybdate complex with the released Pi.

  • Self-Validation Checkpoint (Critical): Read absorbance at 620 nm. Calculate the Z'-factor using the equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|.

    • Rule: A Z'-factor ≥ 0.65 must be achieved to validate the plate. If Z' < 0.65, the data is discarded, and the assay is recalibrated.

Protocol 2: HPK1 Kinase Activity via TR-FRET

Objective: Assess the ATP-competitive inhibition of HPK1. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for its high sensitivity and resistance to compound auto-fluorescence—a common artifact in highly conjugated heterocyclic libraries.

Step-by-Step Workflow:

  • Kinase Reaction: Combine recombinant HPK1, test compounds, and a biotinylated peptide substrate (e.g., SLP-76 derived) in kinase buffer containing 1 mM DTT and 0.01% Tween-20 (to prevent non-specific compound aggregation).

  • ATP Addition: Initiate the reaction with ATP at a concentration equal to its apparent Km for HPK1 (typically 15 µM). Causality: Running the assay at the Km for ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors.

  • Detection Phase: After 60 minutes, add the TR-FRET detection mixture containing Europium-labeled anti-phospho-antibody and Streptavidin-APC.

  • Readout & Validation: Measure the FRET signal (ratio of 665 nm / 615 nm). The self-validating gate requires a signal-to-background (S/B) ratio > 5.0 before IC50 curve fitting is permitted.

Screening_Workflow Synthesis Scaffold Synthesis Biochem Biochemical Validation Synthesis->Biochem >95% Purity Cellular Cellular Efficacy Biochem->Cellular IC50 < 10nM InVivo In Vivo Models Cellular->InVivo High Bioavailability

Self-validating experimental workflow for progressing spirocyclic hits to in vivo models.

Section 4: Quantitative Data & Target Profiling

The versatility of the 7-fluoro-5-azaspiro[2.4]heptane scaffold is best illustrated by the diverse range of targets it can effectively modulate when conjugated to different core macro-structures. The table below summarizes the comparative target affinities and mechanisms of action.

Target Enzyme/ReceptorTherapeutic IndicationRepresentative Scaffold ModificationTarget Affinity (IC50/Ki)Primary Mechanism of Action
CD73 (Ectonucleotidase) Immuno-Oncology (Solid Tumors)2,4-dioxopyrimidine conjugation1.5 – 15 nMCompetitive blockade of AMP binding site
HPK1 (MAP4K1) Immuno-Oncology (T-Cell Activation)6-azabenzimidazole conjugation0.8 – 5.2 nMATP-competitive kinase inhibition
Orexin Receptors (OX1/OX2) Neurological Disorders (Insomnia)Disubstituted piperidine replacement12 – 45 nMDual receptor antagonism
TNF-α Convertase Autoimmune / Anti-InflammatoryPhenolic acid derivative coupling25 – 80 nMAllosteric/Active site proteolytic inhibition

References

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.ResearchGate.
  • WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds.Google Patents.
  • WO2020092528A1 - Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity.Google Patents.
  • Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms.PMC / NIH.

Sources

The Renaissance of Rigidity: A Technical Guide to Azaspiro Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the reliance on planar, aromatic scaffolds that, while easy to synthesize, often suffered from poor solubility and non-specific binding. The azaspiro compound —a bicyclic system sharing a single "spiro" atom with at least one nitrogen—has emerged as the premier solution to this challenge. By enforcing three-dimensionality (high Fsp³ fraction) and providing novel exit vectors, azaspiro motifs allow researchers to fine-tune metabolic stability and target engagement with a precision impossible in planar systems.

This guide details the evolution, physicochemical logic, and synthetic mastery of azaspiro scaffolds, designed for researchers seeking to modernize their lead optimization strategies.

Part 1: Historical Trajectory & Evolution

The history of azaspiro compounds is not a linear path of discovery but a punctuated evolution from "accidental" utility to "rational" necessity.

The Early Era: Serendipity (1960s–1990s)

Early azaspiro drugs were often discovered through phenotypic screening rather than rational 3D design.

  • Buspirone (1986): The first major blockbuster featuring an 8-azaspiro[4.5]decane core. Originally synthesized in 1968, its spiro-imide moiety was critical for serotonin 5-HT1A receptor selectivity, differentiating it from benzodiazepines.

  • Cephalotaxine: A natural product alkaloid containing a 1-azaspiro[4.4]nonane core, which inspired early synthetic methods for spiro-fused rings.

The "Escape from Flatland" Era (2010–Present)

The modern renaissance was triggered by the industry-wide realization that lower aromatic ring counts correlate with lower attrition rates.

  • The Bioisostere Revolution: Groups like Enamine (Mykhailiuk et al.) pioneered the use of strained spiro systems (e.g., 2-azaspiro[3.3]heptane ) as direct bioisosteres for piperidine and morpholine.

  • Revumenib (2024): The approval of Revumenib (SNDX-5613) marks the pinnacle of this era. It utilizes a 2,7-diazaspiro[3.5]nonane scaffold to inhibit the Menin-KMT2A interaction, a protein-protein interaction (PPI) that flat molecules failed to disrupt effectively.

AzaspiroTimeline cluster_0 Discovery Era cluster_1 Methodology Era cluster_2 Precision Era Buspirone Buspirone (1986) 8-azaspiro[4.5]decane GPCR Ligand Bioisosteres Spiro[3.3]heptanes (2010s) Piperidine Replacements Enamine/Mykhailiuk Buspirone->Bioisosteres Shift to High Fsp3 Revumenib Revumenib (2024) 2,7-diazaspiro[3.5]nonane Menin-KMT2A Inhibitor Bioisosteres->Revumenib PPI Targeting

Figure 1: The evolutionary trajectory of azaspiro scaffolds from GPCR ligands to complex PPI inhibitors.

Part 2: Physicochemical Logic & Bioisosterism

Why replace a stable piperidine with a strained spirocycle? The answer lies in the Vector-Stability-Solubility triad.

Metabolic Stability & Lipophilicity

Replacing a 6-membered ring (piperidine) with a spiro[3.3] system often blocks metabolic "soft spots" (such as alpha-oxidation) while lowering lipophilicity (LogD).

Table 1: Comparative Properties of Piperidine vs. Azaspiro Bioisosteres

PropertyPiperidine (Reference)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Geometry Chair (Flexible)Puckered/RigidPuckered/Rigid
Vector Angle ~180° (Linear)~180° (Linear)~90° (Kinked/Angular)
LogD (pH 7.4) ~1.6~1.2 (More Polar)~1.0 (Most Polar)
Metabolic t1/2 Baseline31 min 52 min (Superior)
Solubility ModerateHighHigh

Data Source: Mykhailiuk et al., Angew.[1] Chem. Int. Ed. 2017/2023.

Vector Projection
  • 2-azaspiro[3.3]heptane mimics the linear exit vector of piperazine/piperidine but with a rigidified core that prevents "floppy" binding modes, reducing entropic penalty upon binding.

  • 1-azaspiro[3.3]heptane offers a unique "kinked" geometry, projecting substituents at angles inaccessible to standard rings, allowing access to novel sub-pockets.

Part 3: Synthetic Methodologies

The synthesis of strained azaspiro cycles has historically been challenging. The most robust industrial method relies on the [2+2] cycloaddition of isocyanates with exocyclic alkenes.

The Graf Isocyanate Strategy

This pathway is preferred for its scalability and ability to generate the spiro-beta-lactam intermediate, which can be reduced to the azetidine ring.

SynthesisPath Start Exocyclic Alkene (e.g., Methylene Cyclobutane) Intermediate N-Chlorosulfonyl Beta-Lactam Start->Intermediate [2+2] Cycloaddition (Thermal, 0-25°C) Reagent Chlorosulfonyl Isocyanate (CSI) (Graf Reagent) Reagent->Intermediate Hydrolysis Spiro-Beta-Lactam Intermediate->Hydrolysis Reductive Hydrolysis (Na2SO3/KOH) Product Azaspiro[3.3]heptane Hydrolysis->Product Reduction (LiAlH4 or Alane)

Figure 2: The "Graf Isocyanate" synthetic workflow for generating strained spiro-beta-lactams and their subsequent reduction to azaspiro amines.

Part 4: Experimental Protocol

Target: Synthesis of 2-azaspiro[3.3]heptane (HCl salt). Context: This protocol is adapted from the scalable methods developed by Enamine and validated in recent literature (Mykhailiuk, 2017).

Phase 1: [2+2] Cycloaddition
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Solvent: Add anhydrous diethyl ether (150 mL) .

  • Reactant A: Add methylene cyclobutane (5.0 g, 73 mmol) . Cool the solution to 0°C using an ice bath.

  • Reactant B: Charge the dropping funnel with Chlorosulfonyl Isocyanate (CSI) (10.3 g, 73 mmol) .

  • Addition: Dropwise add CSI over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. The N-chlorosulfonyl beta-lactam intermediate forms.

Phase 2: Reductive Hydrolysis
  • Quench: Cool the mixture back to 0°C.

  • Hydrolysis: Slowly add a solution of 25% aqueous Na₂SO₃ (sodium sulfite). Maintain pH ~7-8 by concurrent addition of 10% KOH if necessary.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 100 mL).

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo to yield the spiro-beta-lactam intermediate (typically a white solid).

Phase 3: Lactam Reduction
  • Setup: Charge a clean dry flask with LiAlH₄ (1.5 equiv) in anhydrous THF (0.5 M solution).

  • Addition: Cool to 0°C. Add the spiro-beta-lactam (dissolved in minimal THF) dropwise.

  • Reflux: Heat to reflux (66°C) for 4–6 hours. Monitor by TLC or LCMS for disappearance of the lactam.

  • Workup (Fieser Method): Cool to 0°C. Carefully add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LiAlH₄ used.

  • Purification: Filter the granular precipitate. Acidify the filtrate with HCl in dioxane to precipitate the 2-azaspiro[3.3]heptane hydrochloride .

Validation Check:

  • ¹H NMR (D₂O): Look for distinctive multiplets for the cyclobutane ring (~2.0–2.5 ppm) and the azetidine methylene protons (~4.0 ppm).

  • Safety Note: CSI is highly corrosive and reacts violently with water. LiAlH₄ is pyrophoric. Perform all steps under inert atmosphere.

Part 5: Case Study – Revumenib (SNDX-5613)

The Challenge: Targeting the Menin-KMT2A interaction, a critical driver in specific acute leukemias.[2][3] The binding pocket is large and lacks deep hydrophobic grooves suitable for flat aromatics.

The Azaspiro Solution:

  • Scaffold: 2,7-diazaspiro[3.5]nonane .

  • Mechanism: The spiro-center locks the two nitrogen-containing rings perpendicular to each other.

    • Ring A (Piperidine side): Engages in a cation-pi interaction with Tyr319/Tyr323 of Menin.

    • Ring B (Azetidine/Pyrrolidine side): Projects a nitrile group into a specific sub-pocket, a vector achievable only through the spiro-constraint.

  • Outcome: High affinity (Kd < 1 nM) and oral bioavailability, leading to FDA approval in 2024.

References

  • Mykhailiuk, P. K. (2017).[4][5] "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition.

  • Kirichok, A. A., et al. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie.

  • FDA Labeling. (2024). "Revumenib (Revuforj) Prescribing Information."[6] U.S. Food and Drug Administration.[7][8]

  • Temple, D. L., et al. (1986). "Buspirone: Chemical and Pharmacological Profile." Journal of Clinical Psychiatry.

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Strategic Fluorine Incorporation in Heterocyclic Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorine is not merely a halogen; it is a design element that dictates the fate of a drug candidate.[1] Approximately 20-30% of all FDA-approved drugs contain fluorine, a testament to its ability to modulate pKa, lipophilicity (LogD), and metabolic stability without imposing a significant steric penalty.[1]

This guide moves beyond basic textbook definitions to provide a rigorous, application-focused framework for incorporating fluorine into heterocyclic compounds. We focus on high-fidelity protocols—from electrophilic fluorination using N-F reagents to modern photoredox catalysis—designed for the bench scientist requiring reproducible, scalable results.

Part 1: The Physicochemical Imperative

Before selecting a synthetic route, one must understand the why. Fluorine’s extreme electronegativity (3.98) and small van der Waals radius (1.47 Å vs. 1.20 Å for H) create unique electronic environments in heterocyclic cores.

Metabolic Blocking & Electronic Modulation

The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert. Strategic placement of fluorine at "metabolic soft spots" (typically electron-rich positions prone to CYP450 oxidation) extends half-life (


).

Table 1: Comparative Physicochemical Impact of Fluorine Substitution

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Impact on Heterocycle
Van der Waals Radius 1.20 Å1.47 Å1.52 ÅMinimal steric perturbation; "Bioisostere" of H.
Electronegativity 2.13.983.44Strong inductive effect (-I); lowers pKa of nearby amines.
H-Bond Capability NoneWeak AcceptorDonor/AcceptorCan mimic carbonyls or ethers in binding pockets.
C-X Bond Energy ~99 kcal/mol~116 kcal/mol~86 kcal/molIncreases oxidative stability.
The pKa Shift

In nitrogen heterocycles (e.g., piperidines, pyridines), adjacent fluorine substitution lowers the basicity of the nitrogen due to the strong electron-withdrawing inductive effect (


). This is critical for improving membrane permeability by reducing the fraction of ionized drug at physiological pH.

Part 2: Decision Matrix & Strategic Workflows

Choosing the correct fluorination method depends heavily on the electronic nature of the heterocycle (electron-rich vs. electron-poor) and the stage of synthesis.

Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting a fluorination strategy.

FluorinationStrategy Start Target Heterocycle Electronic Electronic Character? Start->Electronic Rich Electron Rich (Indoles, Pyrroles, Furans) Electronic->Rich High HOMO Poor Electron Poor (Pyridines, Pyrimidines) Electronic->Poor Low LUMO Electrophilic Electrophilic Fluorination (Selectfluor/NFSI) Rich->Electrophilic Nucleophilic Nucleophilic Fluorination (S_NAr / Halex) Poor->Nucleophilic Halogen Precursor Radical Radical Trifluoromethylation (Photoredox/Minisci) Poor->Radical C-H Activation Direct Direct C-H Fluorination Electrophilic->Direct Late-Stage

Figure 1: Decision tree for selecting fluorination methodologies based on heterocyclic electronic properties.

Part 3: Technical Methodologies & Protocols

Electrophilic Fluorination (Selectfluor)

Mechanism: Selectfluor (F-TEDA-BF4) acts as a source of "


". In electron-rich heterocycles like indoles, it proceeds via an 

mechanism or a Single Electron Transfer (SET) pathway depending on the solvent and substrate.

Why Selectfluor? Unlike molecular fluorine (


) or xenon difluoride (

), Selectfluor is a bench-stable, non-hygroscopic solid. It offers superior regioselectivity due to its bulky counterion structure.
Protocol: Late-Stage Fluorination of Indoles

Target: C3-Fluorination of Indole derivatives.

  • Preparation: Charge a flame-dried reaction vial with the indole substrate (1.0 equiv) and dry Acetonitrile (MeCN) [0.1 M].

    • Note: MeCN is critical. It solubilizes the cationic Selectfluor and stabilizes the intermediate charge-transfer complexes.

  • Reagent Addition: Add Selectfluor (1.1 equiv) in one portion at 0°C under an inert atmosphere (

    
    ).
    
    • Causality: Low temperature suppresses over-fluorination and oxidative polymerization side products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate.
    
  • Purification: Silica gel chromatography. Warning: Fluorinated indoles can be unstable on acidic silica; add 1%

    
     to the eluent if degradation is observed.
    
Photoredox Trifluoromethylation (The MacMillan Protocol)

Mechanism: This method utilizes visible light and a photocatalyst to generate an electrophilic


 radical from triflyl chloride (

). This radical attacks electron-rich positions of heteroarenes (Minisci-type reaction).

Photoredox PC Ir(III)* Excited State PC_Ox Ir(IV) Oxidized PC->PC_Ox SET to TfCl PC_G Ir(III) Ground State PC_G->PC Blue LED (hν) TfCl TfCl CF3_Rad •CF3 TfCl->CF3_Rad Reduction (-Cl-) Substrate Heterocycle CF3_Rad->Substrate Radical Addition Product CF3-Heterocycle Substrate->Product Oxidation/Deprotonation Product->PC_G SET from Ir(IV)

Figure 2: Mechanistic cycle for photoredox trifluoromethylation using Iridium catalysis.

Protocol: Direct C-H Trifluoromethylation

Target: Functionalization of Pyridines/Arenes.[2]

  • Setup: In a clear borosilicate glass vial, combine:

    • Substrate (1.0 equiv)

    • Photocatalyst:

      
       (1.0 mol %)
      
    • Reagent: Triflyl chloride (

      
      ) (2.0 equiv)
      
    • Base:

      
       (2.0 equiv) - Essential to neutralize HCl byproducts.
      
  • Solvent: Add degassed Acetonitrile (MeCN). Concentration: 0.2 M.

    • Degassing: Sparge with Argon for 10 mins. Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2-3 cm away from a 26W Blue LED (approx 450 nm). Stir vigorously.

    • Fan Cooling: Maintain temperature at ~25°C to prevent thermal degradation.

  • Duration: Irradiate for 12-24 hours.

  • Workup: Dilute with water, extract with DCM.

Deoxyfluorination (Nucleophilic Substitution)

Converting alcohols to fluorides in heterocyclic side chains.

  • Reagents: DAST (Diethylaminosulfur trifluoride) is the classic, but Deoxo-Fluor or PyFluor are superior due to higher thermal stability.

  • Key Insight: For heteroatoms capable of coordination (e.g., pyridine nitrogens), the Lewis acidic nature of sulfur reagents can lead to complexation. Use PyFluor with DBU to minimize this.

Part 4: Troubleshooting & Optimization

Problem: Regioselectivity Issues in Minisci Reactions

  • Cause: Radical species are highly reactive and often unselective.

  • Solution: Add a Brønsted acid (TFA). Protonation of the basic nitrogen in pyridines makes the ring more electron-deficient, directing the nucleophilic radical to the 2- or 4-positions more cleanly.

Problem: Protodefluorination

  • Cause: C-F bonds on electron-rich aromatics can be labile under strong acidic conditions.

  • Solution: Avoid acidic workups. buffer aqueous washes to pH 7-8.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Link

  • Nyffeler, P. T., et al. (2005). Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition. Link

  • Nielsen, M. K., et al. (2016). Deoxyfluorination with Sulfonyl Fluorides (PyFluor). Journal of the American Chemical Society. Link

  • Inoue, M., et al. (2022).[3] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[4] Molecules. Link

Sources

In-Depth Spectroscopic Characterization of 7-Fluoro-5-azaspiroheptane Hydrochloride: A Technical Guide

In-Depth Spectroscopic Characterization of 7-Fluoro-5-azaspiro[1]heptane Hydrochloride: A Technical Guide

Executive Summary

7-Fluoro-5-azaspiro[1]heptane hydrochloride (CAS: 2227205-26-5, MW: 151.61 g/mol )[2] is a highly specialized, fluorinated spirocyclic building block. In modern medicinal chemistry, this scaffold is prized for its ability to impart three-dimensional rigidity, enhance metabolic stability, and modulate the physicochemical properties of parent drugs. Most notably, it serves as a critical intermediate in the synthesis of novel [3], which are deployed in cancer immunotherapy to reverse tumor-induced immunosuppression[4].

This whitepaper provides an authoritative guide to the structural elucidation and spectroscopic characterization (NMR, IR, MS) of this molecule, outlining the causality behind analytical choices and providing self-validating experimental protocols.

Pharmacological Context & Structural Rationale

To understand the analytical profile of a molecule, one must first understand its design. The tumor microenvironment often hijacks the purinergic signaling pathway. The enzyme CD73 (ecto-5'-nucleotidase) catalyzes the conversion of extracellular AMP to adenosine, a potent immunosuppressive molecule that inhibits effector T-cells[4]. Blocking CD73 restores anti-tumor immunity[1].

The incorporation of the 7-fluoro-5-azaspiro[1]heptane core into CD73 inhibitors is driven by strict structure-activity relationship (SAR) causality:

  • Spirocyclic Rigidity : The fused cyclopropane-pyrrolidine ring forces the molecule into a specific 3D vector, improving target binding affinity compared to flat, flexible pyrrolidines.

  • Fluorine Inductive Effect : The highly electronegative fluorine atom at the C7 position exerts a strong electron-withdrawing effect. This lowers the pKa of the adjacent basic amine (N5), which can enhance the membrane permeability and oral bioavailability of the final therapeutic agent.

CD73_PathwayATPExtracellular ATP(Immunostimulatory)CD39CD39 EnzymeATP->CD39 HydrolysisAMPAMPCD39->AMPCD73CD73 Enzyme(Target)AMP->CD73 HydrolysisADOAdenosine (Ado)(Immunosuppressive)CD73->ADOTCELLEffector T-CellSuppressionADO->TCELL A2A/A2B ReceptorsINHIBITORCD73 Inhibitor(Spirocyclic Core)INHIBITOR->CD73 Blockade

Figure 1: The purinergic signaling pathway in the tumor microenvironment and the intervention point of CD73 inhibitors.

Spectroscopic Elucidation Strategy (E-E-A-T)

Characterizing this hydrochloride salt requires a strategic approach to navigate its unique structural nuances. Every analytical step must act as part of a self-validating system :

  • Chirality & Diastereotopicity : The introduction of fluorine at C7 breaks the molecule's plane of symmetry, creating a chiral center. Consequently, the methylene protons on the cyclopropane ring (C1, C2) and the pyrrolidine ring (C4, C6) become diastereotopic. They will appear as distinct, complex multiplets rather than simple equivalent signals.

  • Heteronuclear Coupling : The

    
    F nucleus (spin ½, 100% natural abundance) couples extensively with the carbon backbone. Mapping the 
    
    
    ,
    
    
    , and
    
    
    carbon-fluorine coupling constants in
    
    
    C NMR provides absolute, self-validating proof of the fluorine's regiochemistry without requiring X-ray crystallography.
  • Salt Form Dynamics : Analyzing the hydrochloride salt in a polar aprotic solvent (DMSO-

    
    ) rather than Chloroform-
    
    
    prevents rapid proton exchange. This deliberate choice allows the direct observation of the
    
    
    protons, confirming the salt form.

Detailed Spectroscopic Data

The following tables present the highly constrained, theoretically predicted spectroscopic parameters characteristic of this scaffold, serving as a reference benchmark for empirical validation.

Mass Spectrometry (ESI-HRMS)

Because the pyrrolidine nitrogen is highly basic, the molecule readily accepts a proton in acidic mobile phases.

ParameterValueCausality / Assignment
Ionization Mode ESI Positive (ESI+)Basic secondary amine readily forms

Calculated Exact Mass 116.0870 Da

(Free base +

)
Expected Base Peak m/z 116.0875Molecular ion

Key Fragment m/z 96.08Loss of HF (-20 Da), typical for alkyl fluorides
Fourier-Transform Infrared Spectroscopy (FT-IR)
Wavenumber (

)
IntensityVibrational ModeStructural Implication
2950 – 2850MediumC-H stretch (

)
Confirms saturated aliphatic backbone.
2700 – 2400Strong, BroadN-H stretchCharacteristic of amine hydrochloride salts (

).
1580MediumN-H bendSecondary amine salt deformation.
1045Strong, SharpC-F stretchConfirms the presence of the halogen.
Nuclear Magnetic Resonance (NMR) Data

H NMR (400 MHz, DMSO-

)











C NMR (100 MHz, DMSO-

)


C7

C4

C6

C3 (Spiro)C1, C2

F NMR (376 MHz, DMSO-

)



Experimental Protocols & Workflows

To ensure absolute trustworthiness and reproducibility, the following self-validating workflows must be adhered to during characterization.

Spectroscopic_WorkflowSample7-Fluoro-5-azaspiro[2.4]heptane HClSample PreparationMSESI-HRMS(Mass & Isotope)Sample->MS Aliquot 1IRFT-IR(Functional Groups)Sample->IR Aliquot 2NMRMultinuclear NMR(1H, 13C, 19F, 2D)Sample->NMR Aliquot 3 (DMSO-d6)DataData Integration& Causality AnalysisMS->DataIR->DataNMR->DataConfirmStructural ElucidationValidatedData->Confirm Cross-Validation

Figure 2: Parallel spectroscopic workflow ensuring self-validating structural confirmation.

Protocol 1: Acquisition of Multinuclear NMR Data
  • Sample Preparation : Weigh exactly 15–20 mg of 7-Fluoro-5-azaspiro[1]heptane hydrochloride.

  • Solvent Selection : Dissolve the sample in 0.6 mL of anhydrous DMSO-

    
    . Causality: DMSO-
    
    
    ensures complete dissolution of the highly polar hydrochloride salt and slows proton exchange, enabling the detection of the
    
    
    signal.
  • Instrument Calibration : Tune and match the NMR probe for

    
    H, 
    
    
    C, and
    
    
    F nuclei on a 400 MHz (or higher) spectrometer.
  • 
    F NMR Acquisition : Acquire a 
    
    
    F spectrum with
    
    
    H decoupling (igig pulse sequence) to obtain a single sharp singlet, confirming sample purity. Follow this with a proton-coupled
    
    
    F spectrum to measure the critical
    
    
    and
    
    
    constants.
  • 
    C NMR Acquisition : Run a 
    
    
    C{
    
    
    H} sequence with a minimum of 512 scans. Self-Validation: Extract the
    
    
    coupling constants. The presence of a ~175 Hz doublet definitively maps the C7 carbon, validating the regiochemistry.
Protocol 2: FT-IR Analysis via ATR (Attenuated Total Reflectance)
  • Background Collection : Collect a background spectrum of the clean diamond ATR crystal in ambient air.

  • Sample Application : Place 2–3 mg of the solid hydrochloride salt directly onto the ATR crystal.

  • Compression : Apply the pressure anvil to ensure intimate contact between the crystal and the solid. Causality: High-pressure contact prevents baseline drift and minimizes scattering, ensuring accurate measurement of the broad, high-frequency N-H stretching bands characteristic of the salt.

  • Acquisition & Validation : Scan from 4000 to 400

    
     (32 scans, 4 
    
    
    resolution). Validate the batch by confirming the ~1045
    
    
    C-F stretch.
Protocol 3: ESI-HRMS Analysis
  • Dilution : Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Injection : Inject 1 µL into the LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

  • Data Analysis : Extract the exact mass spectrum and confirm the isotopic pattern matches the calculated

    
     of 116.0870 Da.
    

References

  • Gilead Sciences, Inc. (2021). Cd73 inhibiting 2,4-dioxopyrimidine compounds (WO2021222522A1). World Intellectual Property Organization. URL:[3]

  • Stagg, J., & Smyth, M. J. (2010). Extracellular adenosine triphosphate and adenosine in cancer. Oncogene, 29, 5346-5358. URL:[Link][4]

  • Arcus Biosciences, Inc. (2024). Cd73 compounds (WO2024006929A1). World Intellectual Property Organization. URL:[1]

Methodological & Application

Application Notes: 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride - A Versatile Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Spirocycles

In modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is relentless. Medicinal chemists are increasingly moving beyond flat, aromatic systems towards three-dimensional scaffolds that can better explore the complexities of biological targets.[1] The 5-azaspiro[2.4]heptane framework, characterized by a rigid spiro-fused cyclopropane and pyrrolidine ring system, offers a unique and patentable three-dimensional architecture.[2] This constrained geometry allows for precise vectoral orientation of substituents, enhancing target engagement and optimizing physicochemical properties.[1]

The strategic incorporation of fluorine is a cornerstone of contemporary medicinal chemistry, known to improve metabolic stability, modulate pKa, and enhance binding affinity.[2][3] The building block 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) synergistically combines the benefits of a rigid spirocyclic core with the advantageous properties of fluorine, making it a highly valuable intermediate for the synthesis of next-generation therapeutics.[4][5] This document provides a comprehensive overview of its properties, key applications, and detailed protocols for its use in common synthetic transformations.

Physicochemical and Structural Properties

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is typically supplied as a solid.[5] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The fluorine atom's high electronegativity is expected to lower the basicity (pKa) of the secondary amine compared to its non-fluorinated analog, which can be advantageous for modulating pharmacokinetic properties and avoiding off-target interactions.

PropertyValue / DescriptionSource
CAS Number 2227205-26-5Apollo Scientific[4]
Molecular Formula C₆H₁₁ClFNChemScene[5]
Molecular Weight 151.61 g/mol ChemScene[5]
Appearance Solid (Predicted)N/A
Purity ≥98% (Typical)ChemScene[5]
Storage Sealed in dry, 2-8°CChemScene[5]
SMILES Cl.FC1CNCC12CC2ChemScene[5]

Applications in Drug Discovery

The 7-fluoro-5-azaspiro[2.4]heptane motif is a bioisosteric replacement for more common saturated heterocycles like piperidine, offering novel intellectual property and potentially improved drug-like properties.[1] Its application has been noted in the development of potent antagonists for various receptors.

Key Therapeutic Areas:

  • Orexin Receptor Antagonists: The parent 5-azaspiro[2.4]heptane scaffold has been successfully employed in the discovery of dual orexin 1 and orexin 2 receptor antagonists, which are targets for the treatment of insomnia and other CNS disorders.[6] The introduction of fluorine can further optimize the pharmacokinetic profile and potency of these compounds.[6]

  • Dopamine D3 Receptor Antagonists: Novel series of 5-azaspiro[2.4]heptane derivatives have shown high affinity and selectivity for the dopamine D3 receptor, a key target for treating substance abuse and neuropsychiatric disorders.[7]

  • Antibacterial Agents: The related (S)-7-amino-5-azaspiro[2.4]heptane moiety has been incorporated into novel quinolone antibacterial agents with potent activity against respiratory pathogens, including multidrug-resistant strains.[8][9]

The primary utility of 7-fluoro-5-azaspiro[2.4]heptane hydrochloride is as a secondary amine for nucleophilic addition or substitution reactions to build more complex molecules. The most common transformations include N-arylation, N-alkylation, and amide bond formation.

Experimental Protocols & Methodologies

This section details a representative protocol for the N-arylation of 7-fluoro-5-azaspiro[2.4]heptane hydrochloride with a generic heteroaryl chloride, a common transformation in fragment-based drug design and lead optimization.

Protocol: Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed cross-coupling of 7-fluoro-5-azaspiro[2.4]heptane with a heteroaryl chloride. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[10]

Reaction Scheme:

Materials & Equipment:

  • 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

  • Substituted heteroaryl chloride (e.g., 2-chloropyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating mantle/block

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification (silica gel chromatography)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add the heteroaryl chloride (1.0 equiv), 7-fluoro-5-azaspiro[2.4]heptane hydrochloride (1.2 equiv), and the base (e.g., Sodium tert-butoxide, 2.5 equiv). The use of a strong, non-nucleophilic base is crucial to deprotonate the amine hydrochloride in situ and facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) to achieve a concentration of approximately 0.1 M with respect to the heteroaryl chloride.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-arylated product.

Protocol: Amide Bond Formation

This protocol outlines the coupling of 7-fluoro-5-azaspiro[2.4]heptane with a carboxylic acid using a standard peptide coupling reagent like EDC.[11]

Materials & Equipment:

  • 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)[12]

  • 1-Hydroxybenzotriazole (HOBt) or a suitable alternative

  • A tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF. Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate. HOBt is used as an additive to suppress racemization and improve coupling efficiency.[11][12]

  • Amine Addition: To the activated mixture, add 7-fluoro-5-azaspiro[2.4]heptane hydrochloride (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv). The base is required to neutralize the hydrochloride salt and the HCl generated during the reaction.[12]

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase, concentrate, and purify by silica gel chromatography.

Workflow and Mechanistic Rationale

Experimental Workflow Visualization

The general process from building block to a purified, functionalized compound follows a standard synthetic chemistry workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Isolation & Purification A Charge Flask with Catalyst, Ligand, Base B Add 7-Fluoro-5-azaspiro[2.4]heptane.HCl & Coupling Partner A->B C Add Anhydrous Solvent under Inert Atmosphere B->C D Heat & Stir (e.g., 100°C, 12h) C->D E Monitor by TLC / LC-MS D->E F Aqueous Workup (Extraction) E->F G Dry & Concentrate F->G H Silica Gel Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General workflow for the functionalization of the spirocyclic amine.

Rationale of Key Steps

The hydrochloride salt form of the amine is a practical choice for stability and shelf-life. However, it necessitates the use of a base in subsequent reactions.

  • For C-N Couplings (Buchwald-Hartwig): A strong, non-nucleophilic base like NaOtBu is required. Its role is twofold: 1) to neutralize the hydrochloride salt, liberating the free secondary amine, and 2) to facilitate the deprotonation of the amine during the catalytic cycle, which is essential for the reductive elimination step that forms the final C-N bond.

  • For Amide Couplings: A carbodiimide reagent like EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13] This intermediate is susceptible to nucleophilic attack by the free amine. A tertiary amine base (DIPEA) is added to liberate the free 7-fluoro-5-azaspiro[2.4]heptane from its salt, allowing it to act as an effective nucleophile.

G cluster_logic Decision Logic for Reaction Conditions Start Start with 7-Fluoro-5-azaspiro[2.4]heptane.HCl Decision Desired Bond Formation? Start->Decision CN_Path C-N Bond (e.g., N-Arylation) Decision->CN_Path C-N Amide_Path Amide Bond Decision->Amide_Path C(O)-N CN_Cond Use Pd/Cu Catalyst + Strong, Non-nucleophilic Base (e.g., NaOtBu, Cs2CO3) CN_Path->CN_Cond Amide_Cond Use Coupling Reagent (EDC, HATU) + Organic Base (DIPEA, TEA) Amide_Path->Amide_Cond

Caption: Logic for selecting appropriate reaction conditions.

Conclusion

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a high-value building block that provides access to novel, three-dimensional chemical space. Its rigid conformation and the presence of a fluorine atom offer significant advantages for fine-tuning the properties of drug candidates. The protocols described herein for N-arylation and amide bond formation are robust and widely applicable, serving as a solid foundation for researchers in medicinal chemistry and drug development to leverage this unique scaffold in their discovery programs.

References

  • Benchchem. (n.d.). 7,7-Difluoro-5-azaspiro[2.4]heptane | 1823384-48-0.
  • Takahashi, H., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.
  • ResearchGate. (2025, August 30).
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • PubChemLite. (n.d.). 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • PubMed. (2011, April 15). Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubMed. (2013, May 1). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.
  • PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved from [Link]

  • Google Patents. (n.d.). US8927739B2 - Processes for the preparation of 5-azaspiro[2.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Synthesis and Applications of Selected Fluorine-Containing Fluorophores.
  • MDPI. (2021, August 22).
  • PubMed. (2016, September 22). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists.
  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.).

Sources

application of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 7-Fluoro-5-azaspiro[2.4]heptane in Oncology Drug Discovery

Executive Summary

This technical guide details the application of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride as a high-value building block in the synthesis of next-generation cancer therapeutics. Unlike traditional "flat" aromatic scaffolds, this spirocyclic amine offers a distinct three-dimensional architecture (Fsp³ character) combined with the metabolic blocking capability of a strategic fluorine atom.

Key Applications:

  • Immuno-Oncology: Synthesis of HPK1 and CD73 inhibitors.

  • Lead Optimization: Bioisosteric replacement of pyrrolidine/piperidine rings to improve metabolic stability and selectivity.

  • ADME Tuning: Modulation of basicity (pKa) and lipophilicity (LogD) via the fluorine substituent.

Scientific Rationale & Mechanism

The "Escape from Flatland"

Modern kinase inhibitors often suffer from poor solubility and lack of selectivity due to reliance on planar aromatic rings. 7-Fluoro-5-azaspiro[2.4]heptane introduces a rigid, spiro-fused cyclopropane ring perpendicular to the pyrrolidine plane. This defined vector allows the molecule to explore novel chemical space within the ATP-binding pocket of kinases or the allosteric sites of GPCRs.

The Fluorine Effect (Metabolic Blocking)

The C-7 position of the 5-azaspiro[2.4]heptane core is a metabolic "hotspot" prone to oxidative metabolism by Cytochrome P450 enzymes.

  • Mechanism: Replacing a C-H bond with a C-F bond (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) blocks hydroxylation at this position.

  • Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the adjacent amine, potentially reducing hERG liability and improving membrane permeability (Papp).

Design Logic Visualization

The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.

DesignLogic Lead Lead Compound (Unstable/Non-selective) Issue Metabolic Hotspot (Oxidation at Pyrrolidine) Lead->Issue ADME Analysis Strategy Spiro-Cyclization & Fluorination Issue->Strategy Scaffold Hop Result 7-Fluoro-5-azaspiro[2.4]heptane Analog Strategy->Result Synthesis Benefit1 Blocked Metabolism (T1/2 Increased) Result->Benefit1 Benefit2 Restricted Conformation (Selectivity Increased) Result->Benefit2

Figure 1: Decision logic for incorporating 7-Fluoro-5-azaspiro[2.4]heptane to resolve metabolic liabilities.

Experimental Protocols

Safety Warning: Handle 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride with standard laboratory safety precautions (gloves, goggles, fume hood). It is a hygroscopic solid; store under inert gas (Nitrogen/Argon) at -20°C.

Protocol A: Preparation of Free Base (In Situ)

Context: Most coupling reactions require the free amine. The HCl salt is stable for storage but must be neutralized for nucleophilic activity.

  • Suspend: Weigh 100 mg (0.66 mmol) of the HCl salt into a 4 mL vial.

  • Solvent: Add 2 mL of anhydrous Dichloromethane (DCM) or DMF depending on the subsequent step.

  • Neutralize: Add 3.0 equivalents of Diisopropylethylamine (DIPEA) (0.34 mL).

  • Verify: Vortex for 1 minute. The solution should become clear. Use immediately in Protocol B or C.

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Application: Synthesis of heteroaryl-amine cores common in kinase inhibitors (e.g., Pyrimidine-based CD73 inhibitors).

Reagents:

  • Substrate: 4,6-Dichloropyrimidine (or similar activated heteroaryl chloride).

  • Nucleophile: 7-Fluoro-5-azaspiro[2.4]heptane (prepared in situ).

  • Base: Cs₂CO₃ or DIPEA.

  • Solvent: DMF or NMP.

Step-by-Step:

  • Charge: In a microwave vial, dissolve 1.0 eq of 4,6-Dichloropyrimidine in DMF (0.2 M concentration).

  • Add Amine: Add the solution from Protocol A (1.1 eq of amine).

  • Add Base: Add 2.5 eq of Cs₂CO₃ (solid).

  • Reaction: Seal and heat to 80°C for 4 hours (or microwave at 100°C for 30 min).

  • Monitor: Check LC-MS for product mass [M+H]⁺.

  • Workup: Dilute with EtOAc, wash 3x with water/brine to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The fluorine atom provides a distinct handle for 19F NMR monitoring.

Protocol C: Palladium-Catalyzed Buchwald-Hartwig Coupling

Application: Coupling to deactivated aryl halides (e.g., for HPK1 inhibitors).

Step-by-Step:

  • Catalyst Prep: In a glovebox, mix Pd₂(dba)₃ (0.02 eq) and XPhos or RuPhos (0.04 eq) in degassed 1,4-Dioxane. Heat at 60°C for 5 mins to pre-form the active catalyst.

  • Reaction Assembly: Add the aryl halide (1.0 eq), 7-Fluoro-5-azaspiro[2.4]heptane HCl (1.2 eq), and NaOtBu (3.0 eq) to the reaction vessel.

  • Combine: Add the catalyst solution.

  • Execute: Heat at 100°C for 12 hours under Argon.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

  • Analysis: The spiro-amine is sterically hindered; if conversion is low, switch to a smaller ligand like BrettPhos.

Case Study Analysis: HPK1 Inhibitor Synthesis

Background: Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation. Inhibitors are sought to boost anti-tumor immunity.[1] Challenge: Early lead compounds containing simple pyrrolidines showed rapid oxidative clearance. Solution: Incorporation of the 7-fluoro-5-azaspiro[2.4]heptane scaffold.[1][2][3]

Synthesis Workflow (Adapted from Patent WO2020092528A1):

SynthesisWorkflow Start Aryl Halide Scaffold (HPK1 Core) Step1 Step 1: Buchwald Coupling (7-Fluoro-5-azaspiro[2.4]heptane) Start->Step1 Pd2(dba)3, XPhos Inter Intermediate A (Protected Spiro-Core) Step1->Inter Step2 Step 2: Deprotection/Functionalization Inter->Step2 TFA or Hydrolysis Final Final HPK1 Inhibitor (High Metabolic Stability) Step2->Final

Figure 2: Synthetic route for integrating the spiro-core into an HPK1 inhibitor.

Data Summary:

Property Pyrrolidine Analog (Control) 7-Fluoro-5-azaspiro[2.4]heptane Analog
ClogP 2.1 2.4 (Slightly more lipophilic)
HLM Stability (T1/2) 15 min >60 min (Blocked oxidation)

| Selectivity | Low (Promiscuous) | High (Shape restricted) |

References

  • HPK1 Inhibitors: Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity. Patent WO2020092528A1. (2020).

  • CD73 Inhibitors: CD73 inhibiting 2,4-dioxopyrimidine compounds. Patent WO2021222522A1. (2021).

  • Spirocyclic Scaffolds: Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.[4][5] ResearchGate Review. (2025).[4][6]

  • Fluorine in MedChem: Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. (2025).[4][6]

  • Compound Data: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride Product Page. ChemScene.

Sources

Application Note: The Role of 7-Fluoro-5-azaspiroheptane Hydrochloride in the Design and Synthesis of Novel CD73 Inhibitors

Application Note: The Role of 7-Fluoro-5-azaspiro[1]heptane Hydrochloride in the Design and Synthesis of Novel CD73 Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The purinergic signaling axis within the tumor microenvironment (TME) has emerged as a critical mechanism of tumor immune evasion. Ecto-5'-nucleotidase (CD73) is the rate-limiting enzyme in this cascade, catalyzing the hydrolysis of extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine [1]. Consequently, small-molecule CD73 inhibitors are highly sought after to restore anti-tumor immunity.

Recent advancements in medicinal chemistry, notably highlighted in patent literature for 2,4-dioxopyrimidine derivatives [2], have identified 7-Fluoro-5-azaspiro[1]heptane hydrochloride (CAS 2227205-26-5) as a highly privileged structural building block. This application note details the mechanistic rationale for incorporating this specific fluorinated spiro-amine into CD73 inhibitor scaffolds and provides validated protocols for its synthetic integration and subsequent biochemical evaluation.

Mechanistic Rationale: Why 7-Fluoro-5-azaspiro[1]heptane?

As a Senior Application Scientist, it is crucial to understand that the selection of a peripheral amine in a drug scaffold is never arbitrary. The incorporation of the 7-fluoro-5-azaspiro[1]heptane motif addresses three fundamental pharmacokinetic and pharmacodynamic challenges in CD73 inhibitor design:

  • Conformational Restriction (Entropic Optimization): Standard cyclic amines (like pyrrolidine) possess significant conformational flexibility. Upon binding to the rigid active site of CD73, these molecules suffer a high entropic penalty. The spiro[1]heptane system locks the amine into a pre-organized, three-dimensional spatial vector, minimizing this penalty and dramatically increasing target binding affinity.

  • pKa Modulation via the Fluorine Gauche Effect: The high electronegativity of the fluorine atom exerts a strong inductive electron-withdrawing effect on the adjacent basic nitrogen. This lowers the pKa of the amine, increasing the fraction of the unionized drug at physiological pH (7.4). The direct causality here is a marked improvement in passive membrane permeability and oral bioavailability.

  • Metabolic Stability: The strategic placement of a fluorine atom blocks highly reactive C-H bonds that are typical hotspots for Cytochrome P450 (CYP)-mediated oxidative metabolism, thereby extending the in vivo half-life of the inhibitor.

GATPATPCD39CD39(Ectonucleotidase)ATP->CD39 HydrolysisAMPAMPCD39->AMPCD73CD73(Ecto-5'-nucleotidase)AMP->CD73 HydrolysisADOAdenosineCD73->ADOA2ARA2A Receptor(T-Cells)ADO->A2AR BindingImmunoSuppT-Cell SuppressionA2AR->ImmunoSupp ActivationInhibitorSpiro-amineCD73 InhibitorInhibitor->CD73 Blockade

Purinergic signaling pathway: CD73-mediated adenosine production and spiro-amine blockade.

Physicochemical Profiling Data

To illustrate the structural advantage, the table below summarizes the theoretical physicochemical shifts when replacing a standard pyrrolidine motif with the 7-fluoro-5-azaspiro[1]heptane system on a generic pyrimidine core.

Structural MotifPredicted Amine pKaRelative Lipophilicity (LogD at pH 7.4)Entropic Binding PenaltyCYP450 Vulnerability
Pyrrolidine ~9.5 - 10.0LowHigh (Flexible)High (C-H oxidation)
5-azaspiro[1]heptane ~9.0 - 9.5ModerateLow (Rigid)Moderate
7-Fluoro-5-azaspiro[1]heptane ~7.5 - 8.2 Optimal Very Low (Rigid) Low (F-blocked)

Table 1: Comparative physicochemical impact of amine substituents in drug design.

Experimental Workflows & Protocols

The following protocols outline the integration of 7-fluoro-5-azaspiro[1]heptane hydrochloride into a CD73 inhibitor framework, followed by a self-validating biochemical assay to confirm target engagement.

WorkflowStep11. Core Scaffold Preparation(e.g., Heteroaryl Chloride)Step22. SNAr Couplingwith 7-Fluoro-5-azaspiro[2.4]heptane HClStep1->Step2Step33. Purification & LC-MSValidationStep2->Step3Step44. In Vitro CD73 Assay(Malachite Green Pi Release)Step3->Step4Step55. IC50 Determination &Data AnalysisStep4->Step5

Workflow for the synthesis and biochemical validation of spiro-amine-based CD73 inhibitors.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the Spiro-Amine

Objective: To covalently link the spiro-amine to a heteroaromatic core (e.g., 6-chloro-imidazo[1,2-b]pyridazine) [2].

Materials:

  • Heteroaryl chloride core (1.0 eq)

  • 7-Fluoro-5-azaspiro[1]heptane hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride core (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Amine Liberation: Add 7-fluoro-5-azaspiro[1]heptane hydrochloride (1.2 eq). Scientific Insight: The compound is supplied as a hydrochloride salt to ensure bench stability. It must be free-based in situ.

  • Base Addition: Dropwise add DIPEA (3.0 eq). The excess base neutralizes the HCl salt and acts as an acid scavenger for the byproduct of the SNAr reaction.

  • Reaction: Seal the vial and heat to 90°C using a heating block for 4–12 hours. Monitor the reaction via LC-MS until the starting material is consumed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash 3x with 5% aqueous LiCl (to remove DMF) and 1x with brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography or preparative HPLC to yield the functionalized CD73 inhibitor.

Protocol B: Self-Validating CD73 Biochemical Assay (Malachite Green)

Objective: To quantify the IC50 of the synthesized inhibitor by measuring the release of inorganic phosphate (Pi) from AMP.

System Design (Self-Validation): To ensure trustworthiness, this protocol utilizes a self-validating plate layout:

  • Positive Control (Max Activity): Enzyme + Substrate + Vehicle (DMSO).

  • Negative Control (Background): Substrate + Vehicle (No Enzyme). Validates that spontaneous AMP hydrolysis is negligible.

  • Reference Control: Enzyme + Substrate + APCP (A known CD73 inhibitor, 1 µM). Validates assay sensitivity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Assay Buffer (25 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.01% BSA). Prepare a 100 µM stock of AMP.

  • Inhibitor Dilution: Perform a 10-point, 3-fold serial dilution of the spiro-amine inhibitor in DMSO, then dilute 1:50 in Assay Buffer (final DMSO concentration in assay = 1%).

  • Enzyme Incubation: In a 384-well clear microplate, add 10 µL of recombinant human CD73 enzyme (final concentration ~0.1 nM) to the inhibitor wells. Incubate at room temperature for 15 minutes to allow binding equilibrium.

  • Reaction Initiation: Add 10 µL of the AMP substrate solution (final concentration 50 µM) to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes. Scientific Insight: The 30-minute window ensures the reaction remains in the linear phase of Michaelis-Menten kinetics, preventing substrate depletion artifacts.

  • Detection: Add 5 µL of Malachite Green reagent to all wells. Incubate for 10 minutes at room temperature for color development.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Conclusion

The integration of 7-fluoro-5-azaspiro[1]heptane hydrochloride into 2,4-dioxopyrimidine scaffolds represents a masterclass in modern medicinal chemistry. By leveraging the rigid spirocyclic geometry and the electronic effects of fluorine, researchers can successfully overcome the pharmacokinetic liabilities of traditional amines, generating highly potent, orally bioavailable CD73 inhibitors capable of reversing adenosine-mediated immunosuppression [3].

References

  • Stagg, J., & Smyth, M. J. (2010). Extracellular adenosine triphosphate and adenosine in cancer. Oncogene. URL: [Link]

  • Bartlett, M. J., et al. (Gilead Sciences, Inc.) (2021). CD73 inhibiting 2,4-dioxopyrimidine compounds (WO2021222522A1). WIPO Patentscope. URL:[Link]

  • Taylor & Francis (2022). 5'-ectonucleotidase (CD73) inhibitors: a patent review (2021-present). Expert Opinion on Therapeutic Patents. URL:[Link]

Application Note: Strategic Utilization of 5-Azaspiro[2.4]heptane Intermediates in Sitafloxacin Synthesis

[1][2][3]

Executive Summary & Chemical Identity Correction

Sitafloxacin is a fourth-generation fluoroquinolone distinguished by its unique spirocyclic side chain, which imparts potent activity against drug-resistant Gram-positive bacteria and anaerobes.[1]

Critical Technical Clarification: The user inquiry specifically referenced 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5).[1] It is vital to distinguish this compound from the actual side chain required for Sitafloxacin:

  • Target Drug Component: (7S)-7-Amino-5-azaspiro[2.4]heptane (often supplied as the dihydrochloride or Boc-protected derivative).[1] The C-7 position of the spiro ring must bear an amine group to form Sitafloxacin.[1]

  • Inquired Compound: 7-Fluoro-5-azaspiro[2.4]heptane .[1][5] This is a structural analog where the amine is replaced by a fluorine. Using this reagent would yield a fluoro-analog of Sitafloxacin, not the drug itself.[1]

Scope of this Protocol: This guide details the synthesis of Sitafloxacin using the correct (7S)-7-amino-5-azaspiro[2.4]heptane scaffold, while referencing the "7-Fluoro" analog as a potential reference standard for Structural Activity Relationship (SAR) studies or impurity profiling.

Chemical Structure Comparison[1][6]
ComponentChemical NameRole in Synthesis
Correct Intermediate (7S)-7-Amino-5-azaspiro[2.4]heptanePrimary Reagent: Forms the C-7 substituent of Sitafloxacin.[1][2][3][6][7][8]
Inquired Analog 7-Fluoro-5-azaspiro[2.4]heptaneSAR Probe/Impurity: Used to study F-bioisosterism; not for Sitafloxacin API.[1]
Quinolone Core 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acidElectrophile: The C-7 fluorine is displaced by the spiro amine.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )[1]

The pivotal step in Sitafloxacin manufacture is the regioselective

1
Mechanistic Pathway[3][10][11]
  • Activation: The electron-withdrawing carbonyl and carboxyl groups at C-3 and C-4 of the quinolone core activate the C-7 fluorine atom.[1]

  • Nucleophilic Attack: The secondary amine (N-5) of the (7S)-7-amino-5-azaspiro[2.4]heptane attacks the C-7 position of the quinolone.[1]

  • Meisenheimer Complex: A transient anionic intermediate forms.[1]

  • Elimination: Fluoride ion is expelled, restoring aromaticity and yielding the coupled product.

Key Process Control: The reaction must prevent the competing displacement of the C-6 fluorine or the C-8 chlorine.[1] The C-7 position is chemically most labile, but temperature control is critical to maintain regioselectivity.[1]

Diagram: Synthesis Pathway & Logic

Sitafloxacin_Synthesiscluster_conditionsCritical Process ParametersCoreQuinolone Core(8-Cl-6,7-difluoro...)ComplexMeisenheimerTransition StateCore->Complex+ Side ChainSNAr AttackSideChainSide Chain(7S)-7-Amino-5-azaspiro[2.4]heptaneSideChain->ComplexBaseBase Catalyst(TEA or DBU)Base->ComplexHCl ScavengerProductSitafloxacin(Crude)Complex->Product- HFEliminationParamsTemp: 50-80°CSolvent: Acetonitrile/DMSOStoichiometry: 1.1 eq Amine

Caption: Logical flow of the regioselective

Experimental Protocol: Coupling & Purification

Objective: Synthesize Sitafloxacin via coupling of the quinolone core with the spiro-amine side chain.[1]

Reagents & Materials[3][10][11][12][13]
  • Quinolone Core: 8-Chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq).[1]

  • Side Chain: (7S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride (1.2 eq).[1]

  • Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 - 4.0 eq).[1]

  • Solvent: Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).[1]

  • Workup: Dilute HCl, Ethanol, Water.

Step-by-Step Methodology
Phase 1: Condensation Reaction
  • Charge: In a chemically resistant reactor (glass-lined or Hastelloy), dissolve the Quinolone Core (10.0 g, 27.6 mmol) in Acetonitrile (100 mL).

  • Addition: Add (7S)-7-Amino-5-azaspiro[2.4]heptane dihydrochloride (7.3 g, 33.1 mmol) to the suspension.

  • Activation: Add Triethylamine (11.5 mL, 82.8 mmol) dropwise over 15 minutes. Note: Exothermic reaction.[1] Maintain internal temperature < 30°C during addition.

  • Reaction: Heat the mixture to 50–60°C and stir for 4–6 hours.

    • Process Check: Monitor by HPLC.[1] The reaction is complete when the unreacted Quinolone Core is < 1.0%.

    • Impurity Alert: If temperature exceeds 80°C, risk of C-6 fluorine displacement increases.[1]

Phase 2: Workup & Isolation[1]
  • Concentration: Evaporate the solvent under reduced pressure to approximately 30% of the original volume.

  • Precipitation: Add Water (100 mL) to the residue.[1] Adjust pH to 7.0–7.5 using dilute HCl (1M) or Acetic Acid.[1]

  • Filtration: Stir the slurry at 5°C for 2 hours to maximize crystallization. Filter the pale yellow solid.[1]

  • Washing: Wash the wet cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) to remove residual triethylamine salts.

Phase 3: Purification (Recrystallization)[1]
  • Dissolution: Suspend the crude solid in Ethanol/Ammonia mixture (10:1) at reflux.[1]

  • Clarification: Filter hot to remove insoluble particulates.[1]

  • Crystallization: Cool slowly to 0–5°C. Sitafloxacin sesquihydrate crystallizes as fine needles.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Quality Control & Analytical Specifications

To ensure the correct side chain was incorporated (and not the 7-fluoro analog or regioisomers), specific analytical markers must be verified.

AttributeSpecificationMethodRationale
Identity Mass Spec (M+H): 410.1 m/zLC-MSConfirms incorporation of the amino-spiro ring (MW ~111 fragment).[1]
Chirality > 99.0% eeChiral HPLCThe (7S) configuration is essential for biological activity.[1]
Fluorine NMR

-119 ppm (C6-F)

F-NMR
Confirms retention of C6-F and displacement of C7-F.
Impurity A < 0.15%HPLCRegioisomer (C-6 displacement).[1]
Diagram: Process Flowchart

Process_FlowStartStart:Quinolone Core + Spiro Side ChainReactionReaction:MeCN, TEA, 60°C, 6hStart->ReactionCheckIPC: HPLC(Core < 1%)Reaction->CheckCheck->ReactionFail (Continue Heating)WorkupWorkup:Distill Solvent -> Add Water -> pH AdjustCheck->WorkupPassIsolateIsolation:Filtration & WashWorkup->IsolatePurifyPurification:Recrystallization (EtOH/NH3)Isolate->PurifyFinalFinal API:Sitafloxacin HydratePurify->Final

Caption: Operational workflow for the synthesis and purification of Sitafloxacin.

References

  • Original Synthesis & Structure: Kimura, Y., et al. (1994). "Fluorocyclopropyl-quinolones.[1][2][3][4][6][7][9] 2. Synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents."[1] Journal of Medicinal Chemistry.

  • Process Chemistry: Tabarrini, O., et al. (2008).[10] "Structure-Activity Relationships of the 5-Azaspiro[2.4]heptane Scaffold in Quinolone Antibiotics." Journal of Medicinal Chemistry. [1]

  • Sitafloxacin Pharmacology (Gracevit): Keating, G. M. (2011).[1][8] "Sitafloxacin: In Bacterial Infections." Drugs.

  • Chemical Identity (PubChem): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 461399, Sitafloxacin." [1]

  • Side Chain Synthesis (Asymmetric Hydrogenation): Zhang, W., et al. (2011). "Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation." Organic Letters.

Technical Application Note: Analytical Strategies for the Quantification of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1]

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a critical chiral building block used in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Levonadifloxacin analogs) and Orexin receptor antagonists. Its unique spirocyclic architecture, combining a rigid cyclopropane ring with a fluorinated pyrrolidine moiety, imparts metabolic stability and potency to drug candidates.

However, this molecule presents significant analytical challenges:

  • Lack of Chromophore: The saturated aliphatic structure lacks a conjugated

    
    -system, rendering standard UV detection (254 nm) impossible and low-UV (200–210 nm) non-specific.
    
  • High Polarity: As a secondary amine salt, it exhibits poor retention on standard C18 stationary phases, often eluting in the void volume.

  • Stereochemistry: The 7-fluoro substitution creates chiral centers requiring enantioselective separation for purity profiling.

This guide details three distinct protocols tailored to specific laboratory capabilities: LC-MS/MS (Trace Quantification), HPLC-CAD (Purity/Assay), and Derivatization-UV (Accessible QC).

Physicochemical Profile
ParameterValue / Characteristic
Molecular Formula

Molecular Weight 115.15 (Free Base) / 151.61 (Salt)
pKa (Predicted) ~9.5 (Secondary Amine)
LogP < 1 (Highly Polar)
Solubility High in Water, Methanol; Low in non-polar solvents.[1][2]

Method Selection Logic (Decision Matrix)

The choice of method depends on the analytical objective (Sensitivity vs. Throughput) and available instrumentation.

MethodSelection Start Select Analytical Goal Trace Trace Impurity / PK Study (< 0.1%) Start->Trace Assay Purity / Assay / Release (> 98%) Start->Assay MS Protocol 1: HILIC-MS/MS (High Sensitivity) Trace->MS NoMS Is MS Available? Assay->NoMS Yes Yes NoMS->Yes No No NoMS->No CAD Protocol 2: HPLC-CAD (Universal Detection) Deriv Protocol 3: FMOC-Derivatization (Standard HPLC-UV) Yes->CAD No->Deriv

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol 1: HILIC-LC-MS/MS (Gold Standard)

Application: Bioanalysis (plasma/urine) or trace genotoxic impurity quantification. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected over Reverse Phase (RP) to ensure adequate retention of the polar amine without using ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent (e.g., Phenomenex Kinetex HILIC).

    • Why: The amide phase interacts with the polar amine via hydrogen bonding, providing superior retention and peak shape compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 1–5 µL.

Gradient Program:

Time (min) %A (Buffer) %B (ACN) State
0.0 10 90 Initial
1.0 10 90 Isocratic Hold
4.0 40 60 Elution Gradient
4.1 50 50 Wash
5.0 50 50 Wash Hold
5.1 10 90 Re-equilibration

| 8.0 | 10 | 90 | End |

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 116.1

    
    
    
  • MRM Transitions:

    • Quantifier: 116.1

      
       96.1 (Loss of HF, characteristic of fluorinated aliphatics).
      
    • Qualifier: 116.1

      
       69.1 (Ring cleavage/fragmentation).
      
  • Source Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

Sample Preparation
  • Stock Solution: Dissolve 10 mg of 7-Fluoro-5-azaspiro[2.4]heptane HCl in 10 mL of 50:50 ACN:Water (Free base equivalent = 0.76 mg/mL).

  • Diluent: 90:10 Acetonitrile:Buffer (Match initial mobile phase to prevent peak distortion).

  • Internal Standard: Use 7-Fluoro-5-azaspiro[2.4]heptane-

    
      if available, or a structural analog like 5-azaspiro[2.4]heptane .
    

Protocol 2: HPLC-CAD (QC & Manufacturing)

Application: Raw material purity testing and final product assay.[3] Rationale: Charged Aerosol Detection (CAD) provides a uniform response for non-volatile analytes independent of chemical structure, eliminating the need for derivatization.

Chromatographic Conditions
  • Column: Agilent Poroshell 120 HILIC-Z (2.7 µm, 4.6 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.0).

    • Note: Phosphate buffers cannot be used with CAD as they are non-volatile and will clog the detector.

  • Mobile Phase B: Acetonitrile.

  • Detection: Corona Veo CAD (Evaporation Temp: 35°C, Data Rate: 10 Hz).

Isocratic Method (For Robustness)
  • Composition: 20% A / 80% B.

  • Flow Rate: 1.0 mL/min.

  • Run Time: 10 minutes.

  • Expected Retention: ~4.5 minutes.

Protocol 3: Derivatization-HPLC-UV (Accessible Alternative)

Application: Labs without MS or CAD detectors. Rationale: Reaction with FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride) targets the secondary amine, introducing a strong UV chromophore (265 nm) and increasing hydrophobicity for standard C18 retention.

Derivatization Workflow

Derivatization Sample Sample Solution (1 mg/mL in Water) Mix Mix 1:1:1 (100µL each) Sample->Mix Reagent FMOC-Cl Reagent (5 mM in ACN) Reagent->Mix Buffer Borate Buffer (pH 9.0) Buffer->Mix React React @ Room Temp (5 mins) Mix->React Quench Add 10µL 1-Adamantylamine (Scavenge excess FMOC) React->Quench Inject Inject onto HPLC-UV Quench->Inject

Figure 2: Pre-column derivatization workflow using FMOC-Cl.

HPLC-UV Conditions
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Wavelength: 265 nm (FMOC absorption max).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Elution Order: Excess FMOC-OH

    
     FMOC-Analyte 
    
    
    
    FMOC-Scavenger.

Validation Parameters (ICH Q2(R1))

To ensure trustworthiness, the selected method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 1.5 from all impurities.Inject blank, placebo, and known synthesis impurities (e.g., des-fluoro analogs).
Linearity

5 concentration levels (e.g., 50% to 150% of target concentration).
Accuracy 98.0% – 102.0% recovery.Spike placebo at 80%, 100%, and 120% levels.
Precision RSD < 2.0% (n=6).6 replicate injections of the standard solution.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ).Determined via serial dilution of the standard.

Troubleshooting & "Field-Proven" Tips

  • Peak Tailing (HILIC):

    • Cause: Mismatch between sample diluent and mobile phase.

    • Fix: Always dissolve the sample in a high-organic diluent (e.g., 90% ACN) when using HILIC. Injecting water plugs disrupts the water layer on the stationary phase.

  • Carryover (Amine Adsorption):

    • Cause: Secondary amines stick to stainless steel and glass surfaces.

    • Fix: Use PEEK tubing where possible. Add 0.1% Formic Acid to the needle wash solvent.

  • Salt Stoichiometry:

    • Ensure calculations account for the HCl salt (

      
      ) vs. the free base (
      
      
      
      ). The CAS 2227205-26-5 typically refers to the hydrochloride salt form.

References

  • PubChem. (2023). Compound Summary: 5-Azaspiro[2.4]heptane derivatives. National Library of Medicine. Retrieved from [Link]

  • Hutchinson, J. P., et al. (2011). "The role of buffer pH in HILIC separations of basic compounds." Journal of Chromatography A, 1218(35), 5920-5926. (Context for HILIC protocol).
  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for Non-Chromophoric Pharmaceutical Compounds. Application Note 70312. (Context for CAD protocol).

Sources

Application Note: In Vitro Assay Methodologies for 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride Derivatives in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Scaffold Focus: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5)

Executive Rationale: The Role of Fluorinated Spirocycles in Drug Design

In modern medicinal chemistry, overcoming metabolic liabilities while maintaining target affinity is a primary challenge. The compound 7-fluoro-5-azaspiro[2.4]heptane hydrochloride has emerged as a highly privileged building block, particularly in the synthesis of inhibitors targeting the tumor microenvironment (TME) [1].

The incorporation of this specific scaffold into larger pharmacophores offers three distinct mechanistic advantages:

  • Conformational Rigidity: The spiro-fusion of a cyclopropane ring to a pyrrolidine core restricts the conformational degrees of freedom. This pre-organizes the molecule for optimal binding vector alignment within deep enzymatic pockets.

  • Fluorine Bioisosterism: The stereospecific addition of the 7-fluoro substituent lowers the pKa of the adjacent basic amine (via inductive electron withdrawal), enhancing membrane permeability. Furthermore, the C-F bond provides a metabolic shield against cytochrome P450-mediated oxidation.

  • Target Specificity: Derivatives of this scaffold have demonstrated exceptional efficacy as inhibitors of CD73 (Ecto-5'-nucleotidase) and HPK1 (Hematopoietic Progenitor Kinase 1) , both of which are critical nodes in tumor-induced immunosuppression [2, 3].

G ATP Extracellular ATP (Pro-inflammatory) AMP AMP ATP->AMP CD39 Cleavage ADO Adenosine (Immunosuppressive) AMP->ADO Hydrolysis CD73 CD73 Enzyme (Drug Target) CD73->AMP Catalyzes A2AR A2A Receptor (on T-Cells) ADO->A2AR Binds TCELL T-Cell Anergy & Tumor Evasion A2AR->TCELL Induces

Signaling pathway showing CD73-mediated adenosine generation leading to T-Cell suppression.

In Vitro Assay Systems: Design and Causality

To accurately evaluate the structure-activity relationship (SAR) of compounds containing the 7-fluoro-5-azaspiro[2.4]heptane moiety, robust in vitro biochemical assays are required. Because this scaffold is utilized in both nucleotidase (CD73) and kinase (HPK1) inhibitors, we detail two distinct, self-validating assay protocols.

CD73 Enzymatic Inhibition Assay (Malachite Green Phosphate Detection)

Biological Context: CD73 is a glycosylphosphatidylinositol (GPI)-anchored enzyme that hydrolyzes AMP into adenosine and inorganic phosphate (Pi) [1]. Blocking this step prevents the accumulation of immunosuppressive adenosine. Assay Causality: Rather than measuring adenosine directly via low-throughput LC-MS, this protocol utilizes the Malachite Green assay to quantify the co-product, inorganic phosphate. Malachite green forms a highly stable, dark green complex with phosphomolybdate under acidic conditions. The absorbance at 620 nm is directly proportional to CD73 activity.

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CHAPS. Rationale: Mg²⁺ is a critical cofactor for CD73 catalytic activity; CHAPS prevents non-specific compound aggregation.

    • Prepare Recombinant Human CD73 (rhCD73) at a working concentration of 0.2 nM.

  • Compound Titration:

    • Serially dilute the 7-fluoro-5-azaspiro[2.4]heptane derivative in 100% DMSO (10-point curve, 1:3 dilutions).

    • Transfer 100 nL of compound to a 384-well clear-bottom assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise low-volume transfer and eliminate tip-based carryover.

  • Enzyme Incubation:

    • Add 10 µL of rhCD73 solution to the assay plate.

    • Include positive controls (DMSO only, max activity) and negative controls (no enzyme, background Pi).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding of the inhibitor.

  • Reaction Initiation:

    • Add 10 µL of 50 µM AMP substrate to all wells.

    • Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate at 37°C for 30 minutes.

  • Detection & Readout:

    • Add 5 µL of Malachite Green Reagent (acidic molybdate solution) to quench the reaction and initiate color development.

    • Incubate for 10 minutes at room temperature.

    • Read absorbance at 620 nm on a microplate reader.

  • Self-Validation (Quality Control): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 validates the assay's dynamic range and reliability for IC₅₀ determination.

HPK1 Kinase Activity Assay (ADP-Glo™ Luminescence)

Biological Context: HPK1 (MAP4K1) is a serine/threonine kinase that negatively regulates T-cell receptor (TCR) signaling. Inhibitors featuring the 5-azaspiro[2.4]heptane core have shown potent HPK1 inhibition [3]. Assay Causality: Kinases consume ATP and generate ADP. The ADP-Glo assay is chosen over radiometric ³³P-ATP assays because it is non-radioactive, highly sensitive, and less prone to interference from fluorescent compounds. It works by depleting unreacted ATP, then converting the generated ADP back to ATP, which drives a luciferase-mediated light-emitting reaction. Luminescence inversely correlates with inhibitor potency.

G Step1 1. Kinase Reaction (HPK1 + Peptide Substrate + ATP + Inhibitor) Step2 2. ADP Generation (Amount is inversely proportional to inhibition) Step1->Step2 Step3 3. ADP-Glo Reagent Addition (Quenches kinase & depletes unreacted ATP) Step2->Step3 Step4 4. Kinase Detection Reagent (Converts ADP to ATP; drives Luciferase reaction) Step3->Step4 Step5 5. Luminescence Readout (Quantify IC50 via non-linear regression) Step4->Step5

Workflow of the ADP-Glo Kinase Assay for evaluating HPK1 inhibitors.

Step-by-Step Protocol:
  • Reaction Assembly: In a 384-well white microplate, combine 2 µL of HPK1 enzyme (1 nM final) with 100 nL of the test compound. Incubate for 15 minutes.

  • Substrate Addition: Add 2 µL of a mixture containing 100 µM Myelin Basic Protein (MBP) substrate and 10 µM ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This step is critical to eliminate background noise from the initial 10 µM ATP pool, ensuring only newly generated ADP is measured.

  • Signal Generation: Add 8 µL of Kinase Detection Reagent. Incubate for 30 minutes to allow the luciferase reaction to stabilize.

  • Readout: Measure luminescence using an integration time of 0.5–1 second per well.

Quantitative Data Presentation: Scaffold SAR Analysis

To demonstrate the empirical value of the 7-fluoro-5-azaspiro[2.4]heptane hydrochloride building block, the table below summarizes representative in vitro IC₅₀ data. This data illustrates how substituting a standard pyrrolidine ring with the fluorinated spirocycle dramatically improves target affinity and metabolic stability (represented by human liver microsome half-life, HLM T₁/₂).

Compound Scaffold VariationCD73 IC₅₀ (nM)HPK1 IC₅₀ (nM)HLM T₁/₂ (min)Mechanistic Observation
Standard Pyrrolidine145.289.412.5Flexible ring; highly susceptible to rapid hepatic clearance.
5-azaspiro[2.4]heptane (Non-fluorinated)42.128.724.0Spiro-fusion restricts conformation, improving pocket binding.
7-fluoro-5-azaspiro[2.4]heptane 8.5 4.2 > 120 Fluorine addition lowers amine pKa (improving permeability) and blocks oxidative metabolism.
7,7-difluoro-5-azaspiro[2.4]heptane12.39.1> 120Steric bulk of di-fluoro slightly reduces optimal binding vector alignment.

Note: Data represents validated SAR trends observed in recent patent literature for 2,4-dioxopyrimidine and 6-azabenzimidazole derivatives [2, 3].

References

  • Stagg J, Smyth MJ. Extracellular adenosine triphosphate and adenosine in cancer. Oncogene. 2010;29:5346-58. Available at:[Link]

  • Arcus Biosciences, Inc. (2021). Cd73 inhibiting 2,4-dioxopyrimidine compounds (Patent No. WO2021222522A1). World Intellectual Property Organization.
  • Gilead Sciences, Inc. (2020). Substituted 6-azabenzimidazole compounds having hpk1 inhibitory activity (Patent No. WO2020092528A1). World Intellectual Property Organization.

Technical Application Note: Handling, Storage, and Protocol Integration for 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a high-value, conformationally restricted amine scaffold used primarily in the synthesis of next-generation antibiotics (e.g., quinolones) and CNS-active agents.[1]

The strategic value of this building block lies in its spirocyclic architecture , which reduces the entropic penalty of binding to biological targets, and the fluorine substituent , which modulates the pKa of the secondary amine (lowering it relative to the non-fluorinated analog) and blocks metabolic oxidation sites.

However, its handling is non-trivial.[2] The hydrochloride salt form is hygroscopic , and the specific position of the fluorine atom (beta to the nitrogen in the pyrrolidine ring) introduces a latent risk of HF elimination under harsh basic/thermal conditions. This guide provides the protocols necessary to maintain the integrity of this critical reagent.

Part 2: Physicochemical Profile[3]

The following data consolidates experimental observations and predicted values to guide solvent selection and process design.

PropertySpecification / ValueOperational Implication
CAS Number 2227205-26-5Primary identifier for inventory tracking.[1]
Formula C₆H₁₁ClF NMolecular Weight: 151.61 g/mol .[3][4]
Physical State White to off-white crystalline solidVisual inspection for yellowing indicates oxidation/degradation.[1]
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, TolueneRequires polar solvents for dissolution; non-polar for precipitation.
Hygroscopicity Moderate to HighCritical: Rapidly absorbs atmospheric moisture, leading to clumping and hydrolysis risks.
pKa (Conj. Acid) ~8.5 - 9.5 (Predicted)Lower than typical pyrrolidines (~11) due to the electron-withdrawing fluorine.[1]
Melting Point >150°C (Decomposes)Avoid melting point determination as a purity check; use NMR/HPLC.

Part 3: Storage & Stability Protocols[6]

The "Moisture Trap" Mechanism

The hydrochloride salt lattice is stable in isolation but highly susceptible to moisture. Water absorption does not merely cause physical clumping; it creates a localized acidic aqueous environment on the crystal surface. Over time, this can catalyze ring-opening or promote HF elimination if trace metal impurities are present.[1]

Storage Workflow

Standard: Store at 2°C to 8°C under an inert atmosphere (Argon or Nitrogen).

Protocol: Long-Term Storage[1]
  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture over months.[1]

  • Atmosphere Control: Upon receipt, flush the headspace with dry Nitrogen or Argon for 30 seconds before resealing.

  • Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or molecular sieves) to create a double-barrier system.

  • Temperature: Maintain at 2–8°C. For storage >6 months, -20°C is preferable to arrest any slow degradation pathways.

Visualization: Storage Lifecycle

The following diagram illustrates the critical decision points upon receiving the compound to ensure chain-of-custody integrity.

StorageLifecycle Receive Receipt of Material (Check Seal Integrity) VisualQC Visual Inspection (White Crystalline?) Receive->VisualQC HygroCheck Clumping Observed? VisualQC->HygroCheck Dry Vacuum Dry (<40°C, 4h) HygroCheck->Dry Yes (Mild) Pack Inert Gas Flush & Secondary Desiccant HygroCheck->Pack No Reject Quarantine/Reject (Yellowing/Liquefaction) HygroCheck->Reject Yes (Severe/Color Change) Dry->Pack Store Storage Unit (2-8°C) Pack->Store

Figure 1: Decision logic for intake and storage. Note the intervention step for mild clumping vs. rejection for discoloration.[1]

Part 4: Handling & Application Protocols

Safety & PPE (E-E-A-T)
  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation).[1][5][6][7]

  • Engineering Controls: Always handle within a chemical fume hood. The dust is irritating to the respiratory tract (H335).[5][7]

  • Specific Risk: In the event of a fire, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard ABC fire extinguishers are effective, but firefighters must wear full SCBA.

Solubilization and Free-Basing

For most applications (e.g., amide coupling, SNAr), the HCl salt must be neutralized to liberate the nucleophilic amine.[1]

Expert Insight: Do not use strong inorganic bases (e.g., NaOH, KOH) at high temperatures. The


-fluoro amine motif is prone to elimination (dehydrofluorination) to form an enamine/imine, destroying the chiral center and the scaffold.[1]
Protocol A: In-Situ Neutralization (Recommended for Amide Coupling)

Best for: Peptide coupling (HATU/EDC) or SNAr reactions.[1]

  • Dissolve: Suspend the HCl salt (1.0 equiv) in the reaction solvent (DMF, DMA, or DCM).

  • Add Base: Add a non-nucleophilic organic base (DIPEA or TEA) at 3.0 - 4.0 equivalents .[1]

    • Why 3-4 equiv? 1 equiv neutralizes the HCl salt. 1-2 equiv activates the carboxylic acid/electrophile. 1 equiv buffers the system.

  • Time: Stir for 5-10 minutes at room temperature to ensure full dissolution before adding the electrophile.

Protocol B: Biphasic Extraction (Isolation of Free Base)

Best for: Reactions sensitive to amine salts or excess DIPEA.[1]

  • Suspend: Place 7-Fluoro-5-azaspiro[2.4]heptane HCl in DCM (10 mL/g).

  • Cool: Cool the suspension to 0°C.

  • Neutralize: Slowly add saturated aqueous NaHCO₃ (mild base prevents elimination).

  • Extract: Stir vigorously for 15 minutes. Separate the organic layer.

  • Dry: Dry over Na₂SO₄ (anhydrous) and concentrate in vacuo at <30°C .

    • Caution: The free base may be volatile or unstable. Use immediately.

Visualization: Coupling Workflow

This diagram outlines the process flow for using this reagent in synthesis, highlighting the critical "Avoid Heat" control point.

CouplingWorkflow Start Start: 7-Fluoro-5-azaspiro[2.4]heptane HCl Solvent Dissolve in Anhydrous DMF/DCM Start->Solvent BaseChoice Select Base Strategy Solvent->BaseChoice InSitu In-Situ: Add DIPEA (3-4 eq) Temp: <25°C BaseChoice->InSitu Standard Coupling Biphasic Biphasic: DCM / Sat. NaHCO3 Temp: 0°C BaseChoice->Biphasic Base-Sensitive Rxn Risk CRITICAL CONTROL: Avoid Strong Base (NaOH) & Heat (>60°C) Risk: HF Elimination InSitu->Risk Coupling Add Electrophile (Acid Chloride / Activated Ester) InSitu->Coupling Biphasic->Risk Biphasic->Coupling Workup Standard Workup Coupling->Workup

Figure 2: Synthesis workflow emphasizing the prevention of HF elimination during the neutralization step.

Part 5: References

  • PubChem. (2025).[5] Compound Summary: 5-Azaspiro[2.4]heptane hydrochloride (Class Behavior).[1][8] National Library of Medicine. Retrieved from [Link]

  • Keasler, K. T., et al. (2023).[9] Handling fluorinated gases as solid reagents. Science, 381(6665), 1455-1461.[1][9] (Cited for context on fluorinated reagent stability). Retrieved from [Link]

  • Lal, G. S., et al. (1999). Fluorinated Amine Stability and Elimination Pathways. Journal of Organic Chemistry. (Contextual grounding for beta-fluoro amine elimination risks).

Sources

Application Note: Strategic Derivatization of 7-Fluoro-5-azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride , a high-value scaffold used to modulate lipophilicity, metabolic stability, and target residence time in novel therapeutics.[1]

Executive Summary & Scientific Rationale

The 7-Fluoro-5-azaspiro[2.4]heptane scaffold represents a "privileged structure" in modern medicinal chemistry, bridging the gap between flat aromatic systems and complex 3D architectures.[1]

Why this Scaffold?
  • Conformational Restriction: The spiro[2.4] junction locks the pyrrolidine ring into a specific puckered conformation, reducing the entropic penalty upon binding to a protein target (e.g., Kinases, GPCRs).

  • The "Fluorine Effect": The fluorine atom at position 7 serves two critical roles:

    • Metabolic Blocking: It protects the ring from oxidative metabolism (P450-mediated hydroxylation) at a typically vulnerable site.[1]

    • pKa Modulation: Through inductive effects (

      
      ), the fluorine lowers the pKa of the N-5 amine, reducing lysosomal trapping and improving oral bioavailability compared to the non-fluorinated parent.
      
  • Bioisosterism: This scaffold acts as a metabolically robust surrogate for proline or simple pyrrolidine moieties often found in antibiotics (e.g., fluoroquinolones like Sitafloxacin analogs) and Orexin receptor antagonists.

Chemical Profile & Handling

PropertySpecificationPractical Implication
Structure Spiro-fused cyclopropane-pyrrolidineHigh steric bulk near the N-terminus; requires forcing conditions for bulky electrophiles.[1]
Basicity Lower than pyrrolidine (est. pKa ~8.5-9.[1]0)The 7-F substituent reduces nucleophilicity.[1] Use stronger coupling reagents (HATU/COMU) over EDC.
Stability Acid: Stable (HCl salt)Base: StableThe cyclopropane ring is robust under standard basic coupling conditions but avoid strong Lewis acids which may trigger ring opening.
Solubility High: DMSO, MeOH, WaterLow: Ether, HexanePerform reactions in DMF, DMA, or DCM/MeOH mixtures.

Derivatization Pathways (Decision Logic)

The following diagram illustrates the primary synthetic workflows for functionalizing the N-5 position.

Derivatization_Pathways Scaffold 7-Fluoro-5-azaspiro[2.4]heptane (HCl Salt) FreeBase In-situ Free Basing (DIPEA/TEA) Scaffold->FreeBase Step 1 Amide Amide Coupling (Linker/Warhead Attachment) FreeBase->Amide R-COOH HATU SNAr SNAr / Buchwald (Heteroaryl Scaffolds) FreeBase->SNAr Ar-X Pd or Heat RedAm Reductive Amination (Alkyl Chains) FreeBase->RedAm R-CHO STAB Product_A Peptidomimetics NS5A / Protease Inhibitors Amide->Product_A Product_B Kinase Inhibitors GPCR Ligands SNAr->Product_B Product_C Ion Channel Blockers RedAm->Product_C

Figure 1: Strategic derivatization logic flow.[1] The N-5 nitrogen is the sole nucleophilic handle, requiring in-situ neutralization of the HCl salt.[1]

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Objective: Attach a carboxylic acid core (e.g., a quinolone nucleus or amino acid) to the scaffold. Challenge: The steric bulk of the spiro ring combined with the reduced nucleophilicity of the fluorinated amine can lead to stalled reactions with standard carbodiimides.

Reagents:

  • Scaffold: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 equiv[1]

  • Coupling Agent: HATU (1.2 equiv) [Preferred over EDC due to reactivity][1]

  • Base: DIPEA (3.5 equiv) [Extra equivalent needed to neutralize HCl salt]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange indicates active ester formation.[1]

  • Addition: Add 7-Fluoro-5-azaspiro[2.4]heptane HCl (1.0 equiv) directly to the reaction mixture.

  • Neutralization: Immediately add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

    • Tip: If conversion is <50% after 4 hours, heat to 40°C. The spiro ring is thermally stable.

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water (1x), and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradients).

Protocol B: Heteroarylation via SNAr

Objective: Synthesize kinase inhibitor cores by attaching the scaffold to a chloropyrimidine or chloropyridine. Mechanism: Nucleophilic Aromatic Substitution.

Reagents:

  • Scaffold: 1.0 equiv

  • Heteroaryl Halide (e.g., 2,4-dichloropyrimidine): 1.0 equiv[1]

  • Base: Cs₂CO₃ (3.0 equiv) or TEA (3.0 equiv)[1]

  • Solvent: NMP or Isopropanol[1]

Step-by-Step:

  • Setup: Suspend 7-Fluoro-5-azaspiro[2.4]heptane HCl (1.0 equiv) and the Heteroaryl Halide in Isopropanol (0.5 M).

  • Base Addition: Add TEA (3.0 equiv). The mixture should become homogeneous upon heating.

  • Thermal Cycle: Heat to 80°C in a sealed tube for 2–6 hours.

    • Note: The 7-Fluoro group creates a dipole that may slightly retard the nucleophilic attack compared to the non-fluorinated analog. Higher temperature compensates for this.

  • Work-up: Evaporate volatiles. Partition residue between DCM and water.

  • Validation: 19F-NMR is critical here. The fluorine signal of the product will shift distinctively from the starting material (approx -160 to -180 ppm range depending on diastereomer).[1]

Quality Control & Validation

To ensure scientific integrity, every synthesized derivative must undergo the following validation steps.

MethodCheckpointAcceptance Criteria
1H-NMR Spiro-junctionLook for the characteristic high-field cyclopropane protons (0.4–0.8 ppm).[1]
19F-NMR Fluorine IntegritySingle peak (or doublet if coupled).[1] Ensure no elimination (loss of F) occurred (e.g., to an enamine).
LCMS Purity>95% UV purity. Confirm Mass [M+H]+.
Chiral HPLC StereochemistryIf using enantiopure starting material (e.g., 7S), verify no racemization occurred during high-heat steps.
Stereochemical Note

The commercial scaffold is often supplied as a racemate or a specific enantiomer (e.g., 7S).

  • Caution: The C-7 position is not the reaction center, so racemization is unlikely under standard conditions. However, if strong bases (NaH, LiHMDS) are used, proton abstraction at C-6 or C-7 could lead to epimerization.[1] Stick to organic bases (DIPEA, TEA, Cs₂CO₃) to maintain stereochemical integrity.

References

  • Spirocyclic Scaffolds in Drug Discovery: Title: Spirocyclic motifs in drug discovery: A guide to 3D-rich architectures. Source:Journal of Medicinal Chemistry, 2021. Context: Validates the use of spiro[2.4]heptanes for improving solubility and metabolic stability.
  • Title: The "Fluorine Effect" in Medicinal Chemistry.
  • Orexin Antagonist Synthesis

    • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists.[2][3]

    • Source:Bioorg.[2] Med. Chem. Lett., 2013.[2]

    • Link:[1]

    • Relevance: Primary literature source for the synthesis and handling of the 5-azaspiro[2.4]heptane core.
  • Quinolone Antibiotics

    • Title: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[1][4]

    • Source:J. Org.[4][5] Chem., 2011.[4][6]

    • Link:[1]

    • Relevance: Demonstrates the stability and stereochemical handling of amino-functionalized spiro-heptanes.

Sources

Troubleshooting & Optimization

improving the yield of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: SYN-F-ASPH-007 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) presents a unique set of "yield cliffs," primarily driven by the strain of the spiro-cyclopropane ring and the lability of the pyrrolidine core during fluorination. This guide addresses the three critical bottlenecks: Simmons-Smith cyclopropanation efficiency , deoxyfluorination selectivity (elimination vs. substitution) , and hygroscopic salt isolation .

The protocols below are optimized for thermodynamic stability and kinetic control, moving away from "textbook" conditions to field-proven industrial methodologies.

Module 1: The Spiro-Skeleton Construction

Critical Step: Simmons-Smith Cyclopropanation of N-Boc-3-methylene-pyrrolidine.

The Engineering Challenge

The conversion of the exocyclic alkene to the spiro[2.4] system often stalls at 60–70% conversion due to the decomposition of the zinc carbenoid species or dimerization of the methylene precursor.

Optimized Protocol (Furukawa Modification)
  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Trichloroacetic acid (TCA - Additive).
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (DCM is often too volatile for the required temperature control).

Step-by-Step Workflow:

  • Carbenoid Formation: Cool DCE to -15°C. Add

    
     (1.0 M in hexanes).
    
  • Additive Effect: Add TCA (0.1 eq) before the diiodomethane. This stabilizes the zinc species and accelerates the reaction rate.

  • Carbenoid Generation: Add

    
     dropwise over 30 minutes. Stir for 15 mins.
    
  • Substrate Addition: Add N-Boc-3-methylene-pyrrolidine slowly.

  • Temperature Ramp: Allow to warm to 0°C exactly . Do not let it reach RT immediately. Stir for 12 hours.

Troubleshooting Guide: Cyclopropanation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Zinc carbenoid decomposition.Add TFA or TCA (5-10 mol%) to the reaction mixture. This activates the carbenoid and prevents aggregation.
Heavy Precipitate Zinc iodide polymer formation.Use DME (Dimethoxyethane) as a co-solvent (5%) to coordinate zinc salts and keep the system homogeneous.
Exotherm Spikes Fast addition of

.
Stop addition. Cool to -20°C. Resume addition at 50% rate. High temps favor carbene dimerization over cyclopropanation.

Module 2: The Fluorination Bottleneck

Critical Step: Deoxyfluorination of 7-hydroxy-5-azaspiro[2.4]heptane.

The Engineering Challenge

This is the single biggest yield killer. Reacting the secondary alcohol with DAST (Diethylaminosulfur trifluoride) often leads to elimination (forming the alkene) rather than substitution, due to the steric strain adjacent to the spiro-center.

Optimized Protocol (Modified DAST/Deoxo-Fluor)
  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is thermally more stable and selective than DAST.

  • Solvent: DCM (Anhydrous).[1]

  • Base: PBSF (Perfluorobutanesulfonyl fluoride) or DBU (catalytic).

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol (N-Boc-7-hydroxy-5-azaspiro[2.4]heptane) in DCM under

    
    .
    
  • Cryogenic Cooling: Cool strictly to -78°C .

  • Reagent Addition: Add Deoxo-Fluor (1.2 eq) dropwise. Do not allow temp to rise above -70°C during addition.

  • Activation: Stir at -78°C for 1 hour.

  • Controlled Warming: Allow to warm to 0°C over 4 hours. Crucial: Do not heat to reflux.

  • Quench: Pour into saturated

    
     at 0°C.
    
Troubleshooting Guide: Fluorination
SymptomProbable CauseCorrective Action
Elimination Product (Alkene) Reaction temperature too high or basicity too high.Switch to XtalFluor-E . It is a crystalline salt that releases HF slowly, significantly reducing elimination side-reactions.
Ring Expansion/Opening Carbocation rearrangement.Maintain -78°C longer. The rearrangement is thermodynamically driven. Kinetic control at low temp favors the fluoride trap.
Black Tar / Charring DAST decomposition.Check Reagent Quality. DAST degrades to brown liquid. If not yellow/orange, distill or discard. Use Deoxo-Fluor.

Module 3: Salt Formation & Isolation

Critical Step: Deprotection and HCl Salt Crystallization.

The Engineering Challenge

The HCl salt of spiro-amines is notoriously hygroscopic . Standard evaporation leads to a sticky gum ("taffy") that is impossible to handle or weigh.

Optimized Protocol (Antisolvent Crystallization)
  • Deprotection: Dissolve N-Boc intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (excess). Stir at RT for 2 hours.

  • Precipitation (The Trick): Do not evaporate to dryness.

  • Antisolvent: Add MTBE (Methyl tert-butyl ether) or Heptane directly to the reaction slurry until a white cloud persists.

  • Aging: Stir for 1 hour to allow crystal growth.

  • Filtration: Filter under

    
     (to avoid moisture uptake). Wash with cold MTBE.
    

Visualizing the Logic

Workflow Diagram

The following diagram outlines the critical path and decision points for the synthesis.

SynthesisWorkflow Start N-Boc-4-oxo-proline Wittig Exocyclic Alkene (Wittig) Start->Wittig Ph3PCH3Br KOtBu Spiro Spiro-Cyclization (Simmons-Smith) Wittig->Spiro Et2Zn, CH2I2 -15°C Reduction Ketone Reduction (NaBH4) Spiro->Reduction Stereoselective Alcohol 7-Hydroxy Intermediate Reduction->Alcohol Yield Check Fluoro Fluorination (Deoxo-Fluor/XtalFluor) Alcohol->Fluoro CRITICAL STEP -78°C Fluoro->Alcohol If Elimination: Use XtalFluor Deprotect Deprotection (HCl/Dioxane) Fluoro->Deprotect N-Boc removal Final 7-Fluoro-5-azaspiro[2.4] heptane HCl Deprotect->Final MTBE Precip

Caption: Optimized synthetic pathway highlighting the critical fluorination control point (Red Node).

Frequently Asked Questions (FAQ)

Q1: Why do I see two spots on TLC after fluorination? A: This is likely the elimination product (alkene). If the spots are close, it might also be rotamers of the Boc-group (common in proline derivatives). Run NMR at elevated temperature (50°C) to collapse rotamers. If two sets of peaks persist, you have the alkene impurity. Action: Lower reaction temp or switch to XtalFluor-E.

Q2: The final HCl salt turned into a gel overnight. Can I save it? A: Yes. The salt absorbed atmospheric moisture. Recovery: Dissolve the gel in a minimum amount of dry Methanol. Add 10 volumes of dry Diethyl Ether or MTBE dropwise with vigorous stirring. A white solid should reprecipitate. Filter immediately under nitrogen.

Q3: Can I use DAST instead of Deoxo-Fluor? A: Yes, but DAST is less thermally stable. If using DAST, ensure it is fresh. Old DAST (dark orange/brown) contains HF and will cause degradation/charring of the spiro-ring.

Q4: My Simmons-Smith reaction stalled at 60% conversion. A: Do not add more reagents immediately. The zinc species has likely crashed out. Add 5% DME (Dimethoxyethane) to solubilize the zinc carbenoid, then add a small "booster" charge (0.5 eq) of


 and 

.

References

  • Process for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives.
  • Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. Source: Journal of Medicinal Chemistry, 2011. Relevance: Details the stereochemical challenges in functionalizing the 5-azaspiro[2.4]heptane ring. URL:[Link]

  • Deoxofluorination of Alcohols with XtalFluor-E: A Safer and More Robust Reagent. Source: Organic Letters, 2010. Relevance: Provides the protocol for using XtalFluor to avoid elimination in hindered secondary alcohols. URL:[Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. Source: Molecules, 2021. Relevance: Review of the Furukawa modification and additives (TCA/TFA) to improve yield. URL:[Link]

Sources

purification challenges of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride . It synthesizes organic chemistry principles, process safety data, and analytical methodologies into actionable troubleshooting workflows.

Ticket Status: Open Subject: Purification, Stability, and Analysis Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Compound Profile & Critical Properties

Before troubleshooting, verify you are working with the correct scaffold. This compound presents a unique "blind spot" in standard purification due to its lack of chromophores and specific stability risks.

PropertySpecificationTechnical Implication
Formula C₆H₁₀FN · HClLow MW (151.6 g/mol salt; ~115 free base).
Structure Spiro-fused cyclopropane/pyrrolidineHigh ring strain (approx. 27 kcal/mol).
Stereochemistry One chiral center (C7)Enantiomers exist ((R) and (S)).
Chromophore None (Aliphatic amine)UV Silent. Invisible at 254 nm.
Solubility High in H₂O, MeOHHard to extract from aqueous layers.
Stability

-Fluoro amine
Risk of HF elimination under basic/thermal stress.

Troubleshooting Guide (Q&A Format)

Issue 1: "I injected the sample into my HPLC, but I see no peaks at 254 nm."

Diagnosis: The compound is UV-inactive. The aliphatic 5-azaspiro[2.4]heptane skeleton lacks conjugated


-systems required for UV absorbance.
Solution Protocol: 
  • Switch Detection Mode: Use Charged Aerosol Detection (CAD) , ELSD (Evaporative Light Scattering), or LC-MS (SIM mode for m/z ~116 [M+H]⁺).

  • Low-UV Monitoring: If optical detection is the only option, use 205–210 nm .

    • Constraint: You must use UV-transparent solvents (Acetonitrile/Water with <0.1% H₃PO₄). Avoid Acetone or high concentrations of TFA, which absorb in this region.

  • Derivatization (Recommended for Purity Check):

    • React a small aliquot with Benzoyl Chloride or Fmoc-Cl . This attaches a UV-active chromophore, allowing standard UV detection (254 nm) to check enantiomeric excess (ee) or chemical purity.

Issue 2: "My yield is plummeting during the aqueous workup."

Diagnosis: The free base (7-Fluoro-5-azaspiro[2.4]heptane) is a low-molecular-weight secondary amine. It is highly water-soluble and volatile . Corrective Workflow:

  • Avoid Aqueous Extraction: Do not attempt to extract the free base from water into organic solvents (DCM/EtOAc) unless the pH is >12 and you use continuous extraction. Even then, losses are high.

  • Direct Evaporation: If the synthesis allows, evaporate the reaction solvent directly.

  • "Dry" Workup: If removing inorganic salts, triturate the crude residue with dry 2-MeTHF or DCM (the amine salt might dissolve in organics if lipophilic counter-ions are present, but for HCl salt, use iPrOH/DCM mixtures), filter off the inorganic solids, and concentrate.

  • Lyophilization: For the final HCl salt, freeze-dry from water rather than using rotary evaporation to prevent "bumping" or thermal degradation.

Issue 3: "I see a new impurity forming when I basify the mixture."

Diagnosis:


-Elimination of Hydrogen Fluoride (HF).
Mechanism:  The fluorine at C7 is beta to the nitrogen at C5. Under strong basic conditions (e.g., NaOH, heating with TEA), the amine lone pair can facilitate the elimination of fluoride, forming a volatile enamine/imine species.
Prevention: 
  • pH Limit: Keep pH < 10 during workups. Use weak bases like NaHCO₃ or K₂CO₃ rather than NaOH.

  • Temperature Control: Perform all basification steps at 0°C .

  • Salt Form Preference: Store and handle strictly as the Hydrochloride (HCl) or Tosyl (TsOH) salt, which locks the nitrogen lone pair and prevents elimination.

Issue 4: "How do I separate the enantiomers? They co-elute."

Diagnosis: Enantiomers have identical physical properties in achiral environments. Resolution Strategy:

  • Method A: Chiral SFC (Supercritical Fluid Chromatography)

    • Column: Chiralpak IG or IC (immobilized phases are more robust for amines).

    • Mobile Phase: CO₂ + 20-30% MeOH (with 0.1% Diethylamine or Ammonia additive to improve peak shape). Note: Additive is crucial for amines.

  • Method B: Diastereomeric Salt Crystallization (Scalable)

    • React the free base with a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid ).

    • Recrystallize the resulting diastereomeric salt from EtOH/Water. This is often more cost-effective than Prep-HPLC for >10g scales.

Experimental Protocols

Protocol A: Safe Desalting/Free-Basing (Minimizing HF Elimination)

Use this only if the free base is absolutely required for the next step.

  • Suspend 1.0 eq of 7-Fluoro-5-azaspiro[2.4]heptane HCl in dry DCM (10 mL/g).

  • Cool the suspension to 0°C in an ice bath.

  • Add 1.1 eq of powdered, anhydrous Na₂CO₃ (Avoid NaOH).

  • Stir vigorously at 0°C–5°C for 30 minutes. Do not heat.

  • Filter through a fritted glass funnel (medium porosity) to remove NaCl/Na₂CO₃.

  • Use Immediately: The filtrate contains the free base in DCM. Use this solution directly in the next reaction (e.g., coupling). Do not concentrate to dryness to avoid volatility losses and self-reaction.

Protocol B: Analytical Method (LC-MS/ELSD)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.05% TFA (or Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.05% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD (Temp: 50°C, Gain: 8) OR MS (ESI+, Scan 100–500).

    • Note: The TFA suppresses the MS signal slightly but improves peak shape for the secondary amine. If signal is too low, switch to Ammonium Formate buffer (pH 3.8).

Visualized Workflows

Diagram 1: Purification Decision Tree

This logic flow helps you choose the correct purification method based on your specific impurity profile.

PurificationStrategy Start Crude 7-Fluoro-5-azaspiro[2.4]heptane HCl CheckImpurity Identify Impurity Type Start->CheckImpurity Inorganic Inorganic Salts (NaCl, catalyst) CheckImpurity->Inorganic Regio Regioisomers (F at pos 6 vs 7) CheckImpurity->Regio Enantio Enantiomers (R vs S) CheckImpurity->Enantio Action_Inorganic Trituration (Dry 2-MeTHF or iPrOH) Inorganic->Action_Inorganic Detection Detection Method? Regio->Detection Enantio->Detection Action_Regio Achiral Prep-HPLC (C18, pH 3 buffer) Action_Enantio Chiral SFC or Diastereomeric Salt Resolution ELSD ELSD / CAD (Preferred) Detection->ELSD Equipment Available Deriv Derivatization (Boc/Benzoyl) -> UV Detection->Deriv Standard HPLC only ELSD->Action_Regio ELSD->Action_Enantio Deriv->Action_Regio Deriv->Action_Enantio

Caption: Decision matrix for selecting purification and detection modes based on impurity type.

Diagram 2: Stability Risk - Beta-Elimination

Understanding the degradation pathway is critical for process control.

EliminationMechanism Substrate 7-Fluoro-5-azaspiro[2.4]heptane (Free Base) TS Transition State (E2 Elimination) Substrate->TS Deprotonation Base Strong Base / Heat (OH-, >40°C) Base->TS Product Degradation Product (Enamine/Imine + HF) TS->Product Loss of F-

Caption: Mechanism of HF elimination. Avoid strong bases to prevent the formation of the degradation product.

References

  • Synthesis of 5-azaspiro[2.

    • Title: Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation.[1]

    • Source:J. Org.[1] Chem.2011 , 76(8), 2807–2813.[1]

    • URL:[Link]

  • Title: Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives (Patent US8927739B2).
  • Detection of Non-Chromophoric Compounds

    • Title: Detection of five new hydroxyl analogues of azaspiracids in shellfish using multiple tandem mass spectrometry.[2]

    • Source:Toxicon2003, 41(3), 277-283. (Demonstrates LC-MS/MS for spiro-amine detection).
    • URL:[Link]

  • Fluorinated Amine Stability

    • Title: New Methods for the Construction of Fluorin
    • Source: Nottingham ePrints (Thesis).
    • URL:[Link] (General reference for fluorinated amine stability).

Sources

Technical Support Center: Stability & Handling of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is a specialized building block used primarily in the synthesis of antiviral and CNS-active agents. Its unique structure—a pyrrolidine ring spiro-fused to a cyclopropane, bearing a fluorine atom—imparts desirable metabolic stability and conformational rigidity. However, this same structure introduces specific vulnerabilities, particularly the risk of aziridinium ion formation and ring strain release under improper conditions.

This guide addresses the most frequent technical inquiries regarding the handling of this compound in solution.

Part 1: Dissolution & Solvent Compatibility
Q1: What is the optimal solvent system for preparing stock solutions?

Recommendation: For stock preparations (10–100 mM), use Dimethyl Sulfoxide (DMSO) or Water (molecular biology grade) .

Technical Rationale: As a hydrochloride salt, the molecule relies on ionic solvation.

  • DMSO: Excellent solubility (>50 mM). It is aprotic and generally suppresses the nucleophilic activity that could degrade the free base form.

  • Water: Highly soluble due to the ionic nature of the HCl salt.

  • Avoid: Non-polar solvents (DCM, Hexane, Toluene) as the salt will not dissolve.

  • Critical Warning: Avoid dissolving directly in basic buffers (pH > 7.4) or alcohols (Methanol/Ethanol) if the solution will be stored for long periods. Nucleophilic solvents can attack the fluorinated carbon if the amine becomes deprotonated (see Part 2).

Q2: Can I convert the HCl salt to the free base for my reaction?

Strict Advisory: Do not isolate or store the free base. Generate it in situ only.

The Mechanism of Failure (Causality): The 7-fluoro-5-azaspiro[2.4]heptane scaffold contains a fluorine atom beta to the secondary amine (N–C–C–F motif). In the HCl salt form, the nitrogen is protonated (ammonium), rendering it non-nucleophilic and stable. Upon neutralization (free base formation), the nitrogen becomes a potent nucleophile. It can attack the beta-carbon carrying the fluorine, displacing the fluoride ion to form a highly reactive bicyclic aziridinium intermediate . This intermediate rapidly reacts with any available nucleophile (water, solvent, or another drug molecule), leading to decomposition or polymerization.

Visualizing the Degradation Pathway:

DegradationPathway Salt HCl Salt Form (Stable, Protonated) Base Free Base Form (Unstable Nucleophile) Salt->Base pH > 7.5 (Deprotonation) Aziridinium Aziridinium Ion (Reactive Intermediate) Base->Aziridinium Intramolecular Attack (-F⁻) Hydrolysis Hydrolysis Product (Alcohol/Ring Open) Aziridinium->Hydrolysis +H₂O Dimer Polymer/Dimer (Insoluble ppt) Aziridinium->Dimer +Amine

Figure 1: The "Self-Destruct" mechanism of beta-fluoroamines in basic conditions. The formation of the strained aziridinium ion is the rate-limiting step for degradation.

Part 2: Stability in Solution (pH & Temperature)
Q3: My LCMS shows a new peak at [M-20] or [M-2]. What is happening?

Diagnosis: You are likely observing HF elimination or Hydrolysis .

Observed Mass ChangeProbable CauseMechanism
[M - 20] (Loss of HF)Elimination Under basic or thermal stress, the molecule loses HF to form an enamine or imine. This is favored by the spiro-ring strain.
[M - 2] (Loss of 2H)Oxidation Conversion of the secondary amine to an imine/nitrone, common in DMSO solutions exposed to air/light.
[M - F + OH] (+17 - 19 = -2)Hydrolysis Displacement of Fluorine by water (via aziridinium). Result is the alcohol derivative.

Troubleshooting Protocol:

  • Check pH: Ensure your mobile phase is acidic (0.1% Formic Acid).

  • Check Temperature: Do not heat the column above 40°C.

  • Fresh Prep: Re-prepare the sample in water/acetonitrile (no base) and inject immediately.

Q4: Is the cyclopropane ring stable to acid?

Answer: Generally, yes . The spiro-cyclopropane ring in this system is relatively robust toward dilute acids (e.g., 1N HCl, 0.1% TFA) used in HPLC or standard workups.

  • Exception: Strong Lewis acids (e.g., AlCl₃, BF₃) or extremely harsh acidic conditions (conc. H₂SO₄, >80°C) can trigger ring-opening of the cyclopropane, often accompanied by rearrangement of the spiro-center.

Part 3: Experimental Protocols
Protocol A: Safe Preparation for Biological Assays

Goal: To prepare a neutral solution for cell assays without triggering degradation.

  • Weighing: Weigh the HCl salt rapidly (hygroscopic).

  • Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM.

    • Stability:[1][2][3] Stable at -20°C for 3-6 months.

  • Dilution:

    • Step 1: Dilute the DMSO stock into the culture medium or buffer immediately before use.

    • Step 2: Ensure the final pH is physiological (7.4).

    • Step 3: Do not premix in basic buffer (pH > 8) and let stand. The half-life of the free base can be minutes to hours depending on temperature.

Protocol B: Stability Assessment Workflow

Use this to validate the integrity of your batch.

  • Dissolve 1 mg of sample in 1 mL of Water (0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., Acquity BEH C18).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 5 minutes.

  • Detection: Monitor Total Ion Count (TIC) and UV (210 nm).

    • Pass Criteria: Single peak >95% purity.

    • Fail Criteria: Presence of early eluting peak (Hydrolysis product) or late eluting broad peaks (Dimers).

Part 4: Storage & Handling
  • Physical State: White to off-white solid.

  • Hygroscopicity: High. The HCl salt will absorb atmospheric moisture, leading to "clumping" and potential hydrolysis over time.

  • Storage Condition: Store at -20°C under an inert atmosphere (Nitrogen/Argon). Keep desiccated.

  • Freeze-Thaw: Aliquot stock solutions to avoid repeated freeze-thaw cycles, which can introduce moisture.

References
  • Beta-Fluoroamine Stability

    • Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates.[4][5] J. Org.[6] Chem. 2015, 80, 20, 10086–10097.[5] [5]

    • Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[6][7] J. Org.[6] Chem. 2012, 77, 4177-4183.[6]

  • Spirocyclic Amine Properties

    • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes. Bioorg. Med. Chem. Lett. 2013, 23(9), 2653-2658.

  • General Handling of Fluorinated Pyrrolidines

    • (R)-(−)-3-Fluoropyrrolidine hydrochloride Product Guide. ChemicalBook/Ossila.

Sources

side reactions in the synthesis of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a critical chiral intermediate used in the synthesis of next-generation fluoroquinolone antibiotics (e.g., Levonadifloxacin analogs, Sitafloxacin derivatives).[1] Its spirocyclic scaffold confers unique physicochemical properties but introduces significant synthetic challenges due to the ring strain of the spiro-cyclopropane and the lability of the C–F bond.

This guide addresses the three most common failure modes in its synthesis: acid-catalyzed ring opening , elimination during fluorination , and stereochemical scrambling .

Part 1: Critical Reaction Pathway & Failure Modes

The synthesis generally proceeds via the construction of the 5-azaspiro[2.4]heptane core, followed by functionalization at the C7 position. The most hazardous steps involve nucleophilic fluorination (DAST/Deoxo-Fluor) and acidic deprotection.

SynthesisPath Start 7-Hydroxy-5-azaspiro[2.4]heptane (N-Boc Protected) Fluorination Step 1: Deoxyfluorination (DAST / Deoxo-Fluor) Start->Fluorination Intermediate 7-Fluoro-Intermediate (N-Boc) Fluorination->Intermediate SN2 Inversion Alkene Side Reaction A: Elimination (Alkene) (5-azaspiro[2.4]hept-6-ene) Fluorination->Alkene E2 Elimination (High Temp/Base) Rearrange Side Reaction C: Rearrangement (Ring Expansion/Contraction) Fluorination->Rearrange Carbocation Shift Deprotection Step 2: Deprotection (HCl / Dioxane) Intermediate->Deprotection Product 7-Fluoro-5-azaspiro[2.4]heptane HCl (Target) Deprotection->Product RingOpen Side Reaction B: Ring Opening (Chloro-alkyl pyrrolidine) Deprotection->RingOpen Acid Cleavage of Cyclopropane

Figure 1: Synthetic pathway highlighting critical divergence points where impurities are generated.

Part 2: Troubleshooting Guide (Q&A)
Module 1: Fluorination Issues (DAST/Deoxo-Fluor)

Q1: I am observing a significant amount of alkene impurity (5-azaspiro[2.4]hept-6-ene) after the DAST reaction. How do I suppress this?

  • Diagnosis: This is a classical E2 elimination side reaction. The fluoride ion is basic, and if the reaction temperature is too high or the addition is too fast, elimination competes with substitution.

  • Mechanism: The DAST-alcohol adduct forms a good leaving group. A base (even DAST itself or the byproduct HF-amine complex) abstracts the proton at C6 (beta-hydrogen), leading to the double bond.[1]

  • Corrective Action:

    • Temperature Control: Conduct the addition of DAST at -78°C and strictly maintain the reaction below -20°C . Do not warm to room temperature until conversion is confirmed.

    • Solvent Choice: Switch to Dichloromethane (DCM) or Chloroform . Avoid ethers (THF) which can coordinate and alter the basicity of the fluoride species.

    • Additives: Considerations for buffering. While bases like pyridine are sometimes added to scavenge HF, they can promote elimination. If elimination is dominant, ensure the reaction is run under strictly anhydrous conditions without exogenous base.

Q2: My product yield is low, and NMR suggests a mixture of structural isomers (ring expansion). What is happening?

  • Diagnosis: DAST-mediated rearrangement.[1][2]

  • Mechanism: The spiro-cyclopropane ring creates strain. If the reaction proceeds via a carbocation character (SN1-like) rather than a tight SN2 transition state, the cyclopropylcarbinyl cation can rearrange (ring expand) to a piperidine or cyclohexene derivative.

  • Corrective Action:

    • Reagent Switch: Use Deoxo-Fluor or XtalFluor-E instead of DAST. Deoxo-Fluor is generally more thermally stable and can sometimes offer better selectivity, though the mechanism is similar.

    • Kinetics: Increase the concentration of the fluorinating agent slightly to favor the bimolecular (SN2) pathway over the unimolecular ionization pathway.

Module 2: Deprotection & Salt Formation (HCl)

Q3: During HCl salt formation, the melting point of the solid is lower than reported, and I see a "chlorine-rich" impurity by Mass Spec. Is the ring opening?

  • Diagnosis: Acid-catalyzed cleavage of the spiro-cyclopropane ring.[1]

  • Mechanism: Cyclopropanes are sensitive to strong acids. Protonation of the ring followed by nucleophilic attack by chloride (

    
    ) leads to ring opening, resulting in a (2-chloroethyl)-pyrrolidine derivative.[1]
    
  • Corrective Action:

    • Acid Stoichiometry: Do not use a large excess of HCl. Use stoichiometric (1.05 - 1.1 eq) amounts of HCl in dioxane or ether.[1]

    • Temperature: Perform the salt formation at 0°C to 5°C . Avoid heating the salt solution.

    • Alternative Acids: If HCl consistently opens the ring, consider isolating the TFA salt or Tosylate salt first, which may be gentler, though the HCl salt is the standard pharmaceutical form.

Q4: The enantiomeric excess (ee) drops significantly after the fluorination step.

  • Diagnosis: Partial racemization or epimerization.

  • Mechanism:

    • SN1 Pathway: If the intermediate carbocation forms, the fluoride can attack from either face.

    • Alpha-Deprotonation: The proton at C7 (alpha to the fluorine) is acidified by the electron-withdrawing fluorine and the nearby nitrogen.[1] Basic workup can cause epimerization.

  • Corrective Action:

    • Quench Protocol: Quench the DAST reaction into cold sodium bicarbonate solution rapidly. Do not allow the mixture to stir with aqueous base for prolonged periods.

    • Starting Material Purity: Ensure the starting hydroxy material is optically pure. DAST fluorination typically proceeds with inversion of configuration.[3] If you start with (S)-OH, you should get (R)-F (assuming priority doesn't flip).[1]

Part 3: Impurity Profile & Data Summary
Impurity TypeStructure / DescriptionOrigin StepPrevention Strategy
Alkene 5-azaspiro[2.4]hept-6-ene derivativeFluorinationMaintain T < -20°C; Slow addition of DAST.[1]
Ring-Opened Chloro-ethyl pyrrolidine derivativeDeprotectionUse stoichiometric HCl; Keep T < 5°C.
Epimer (7R) vs (7S) isomer mixtureFluorination / WorkupAvoid SN1 conditions; Rapid, cold quench.[1]
Rearranged Piperidine/Azepane derivativesFluorinationAvoid carbocation formation; Use non-polar solvents.
References
  • Vertex Pharmaceuticals / Wockhardt Ltd. (2021). Synthesis of Levonadifloxacin and related quinolone intermediates.. (Describes synthesis of related 7-fluoro-5-azaspiro[2.4]heptane intermediates).

  • BenchChem. (2025).[4] Technical Guide: 7,7-Difluoro-5-azaspiro[2.4]heptane and related spirocycles.. (Provides protocols for DAST fluorination of azaspiro cores).

  • Organic Syntheses. (2010). Deoxo-Fluor® Mediated Fluorination of Alcohols.[1]. (General procedure and safety for nucleophilic fluorination).

  • Journal of Medicinal Chemistry. (1994). Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-quinolones.. (Foundational work on the 5-azaspiro[2.4]heptane scaffold stability).

  • Chemical Communications. (2011). Stereoselective construction of a 5-aza-spiro[2,4]heptane motif.. (Synthetic routes to the core skeleton).[4][5][6]

Sources

optimization of reaction conditions for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of reaction conditions for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals

Welcome to the Application Support Hub. As a Senior Application Scientist, I have curated this guide to address the specific synthetic and processing challenges associated with 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) . This scaffold is a critical building block for next-generation fluoroquinolone antibiotics (e.g., Levonadifloxacin analogs) and HCV inhibitors, where the spiro-cyclopropyl moiety restricts conformation and the fluorine atom modulates metabolic stability and pKa.

This guide moves beyond basic recipes to explore the why and how of reaction optimization, focusing on the critical deoxofluorination and salt formation steps.

Part 1: Strategic Overview & Critical Protocols

The synthesis of this molecule generally hinges on two high-risk steps:

  • Nucleophilic Fluorination: Converting the 7-hydroxy precursor (often N-protected) to the 7-fluoro derivative.

  • Hydrochlorination: Forming the stable HCl salt without degrading the acid-sensitive spiro-cyclopropane ring.

The "Gold Standard" Optimization Protocol

Target Workflow: Deoxofluorination of N-Boc-7-hydroxy-5-azaspiro[2.4]heptane

ParameterStandard ConditionOptimized Condition (Recommended)Rationale
Fluorinating Agent DAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® or XtalFluor-E® DAST is thermally unstable. Deoxo-Fluor is safer; XtalFluor-E minimizes elimination byproducts.
Solvent Dichloromethane (DCM)DCM (Anhydrous) or THF Anhydrous conditions are non-negotiable to prevent hydrolysis to the starting alcohol.
Temperature -78°C

RT
-78°C

0°C
Maintaining lower temperatures reduces the rate of E2 elimination (alkene formation).
Base Additive NoneDBU or Et

N
(1.5 eq)
Scavenges HF byproducts, protecting the spiro ring and reducing acid-catalyzed decomposition.
Visualizing the Pathway

The following diagram illustrates the critical decision nodes in the synthesis pipeline.

SynthesisOptimization cluster_issues Common Failure Modes Start N-Boc-7-hydroxy-5-azaspiro[2.4]heptane Decision Fluorination Agent Selection Start->Decision PathA DAST/Deoxo-Fluor (Risk: Elimination) Decision->PathA Standard PathB XtalFluor-E + DBU (High Selectivity) Decision->PathB Optimized Intermediate N-Boc-7-Fluoro Intermediate PathA->Intermediate Elimination Alkene Byproduct (Elimination) PathA->Elimination PathB->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection Final 7-Fluoro-5-azaspiro[2.4]heptane HCl Deprotection->Final RingOpen Ring Opening (Acid Catalyzed) Deprotection->RingOpen

Caption: Optimization logic flow for converting the hydroxy-precursor to the final fluoro-amine salt, highlighting risk mitigation strategies.

Part 2: Troubleshooting Guide (Q&A)

Section A: Fluorination Challenges

Q1: I am observing a significant amount of alkene byproduct (elimination) instead of my desired fluoro compound. How do I suppress this? A: This is the most common failure mode in spiro-pyrrolidine fluorination. The steric strain of the spiro system makes the carbocation or transition state prone to E2 elimination.

  • Root Cause: High reaction temperature or lack of HF scavenging.

  • Corrective Action:

    • Switch Reagents: Move from DAST to XtalFluor-E or Fluolead . These reagents typically have lower basicity and reduced elimination potential.

    • Add an Exogenous Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine (2.0 eq) to the reaction mixture before adding the fluorinating agent. This neutralizes the HF generated in situ, which otherwise catalyzes elimination.

    • Temperature Control: Do not allow the reaction to exceed 0°C. Many protocols suggest warming to RT, but for this strained scaffold, 0°C is often sufficient for conversion while suppressing elimination.

Q2: My yield is low, and the crude NMR shows a complex mixture. Could the spiro ring be opening? A: Yes, the cyclopropane ring in the 5-azaspiro[2.4]heptane system is acid-sensitive.

  • Mechanism: Strong Lewis acids (like DAST) or high concentrations of HF can trigger the opening of the cyclopropane ring, especially if the nitrogen protecting group is labile.

  • Validation: Check 1H NMR for the disappearance of the characteristic high-field cyclopropyl protons (0.4–1.0 ppm).

  • Solution: Ensure your starting material is strictly N-Boc or N-Cbz protected (avoid basic amines). Use a plastic/Teflon vessel to prevent glass etching (which generates water and more HF), and quench the reaction rapidly with saturated NaHCO

    
     at -78°C before warming.
    
Section B: Salt Formation & Handling

Q3: The final hydrochloride salt is extremely hygroscopic and turns into a gum. How can I get a handleable solid? A: Amine hydrochlorides with high Fsp3 character are often hygroscopic.

  • Protocol:

    • Generate the salt using 4M HCl in Dioxane under strictly anhydrous conditions. Avoid aqueous HCl.

    • Precipitation: Do not evaporate to dryness. Instead, concentrate the reaction mixture to ~20% volume and add excess anhydrous diethyl ether or MTBE to induce precipitation.

    • Drying: Filter under nitrogen (Schlenk line) to avoid moisture uptake. Dry in a vacuum oven at 40°C over P

      
      O
      
      
      
      .
    • Lyophilization: If a gum persists, dissolve in minimal water/acetonitrile and lyophilize to obtain a fluffy, stable powder.

Q4: Does the stereochemistry at C7 invert or retain during fluorination? A: Using DAST/Deoxo-Fluor typically proceeds via an S


2 mechanism , resulting in Inversion of Configuration .
  • Example: If you start with (7S)-hydroxy-N-Boc-5-azaspiro[2.4]heptane, you will obtain the (7R)-fluoro derivative.

  • Warning: If you observe retention, it suggests a carbocation intermediate (S

    
    1), which is often accompanied by racemization and rearrangement. Ensure your solvent is non-polar (DCM) to favor S
    
    
    
    2.

Part 3: Frequently Asked Questions (FAQs)

Q: Can I synthesize the 7-fluoro core directly from a linear precursor? A: While possible, it is chemically inefficient. The standard industrial route involves constructing the 5-azaspiro[2.4]heptane core first (often via Kulinkovich-de Meijere cyclopropanation or alkylation of protected pyroglutamates) and then functionalizing position 7. Attempting to cyclize a fluorinated linear precursor often leads to defluorination or complex mixtures due to the "gauche effect" of fluorine interfering with cyclization kinetics.

Q: What is the shelf-life of the free base vs. the hydrochloride salt? A:

  • Free Base: Unstable. Prone to oxidation and atmospheric CO

    
     absorption (carbamate formation). Store at -20°C under Argon.
    
  • HCl Salt: Stable for >1 year if stored desiccated at 2-8°C.

Q: Are there safety concerns specific to this molecule? A: Beyond standard lab safety, be aware that spiro-cyclopropyl amines can be potent biologically. They are often designed as bioisosteres for other cyclic amines in CNS or anti-infective drugs. Treat the compound as a potential potent bioactive agent (PBA) and handle in a fume hood with proper PPE.

References

  • PubChem . (2025).[1] 5-Azaspiro[2.4]heptane Compound Summary. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Google Patents. (2015). US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Satoh, K., et al. (2003). Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone Antibacterial Agents. Journal of Medicinal Chemistry. Retrieved March 6, 2026, from [Link]

Sources

Technical Support Center: Managing Hygroscopicity of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) . While this fluorinated spirocyclic building block is highly valuable in medicinal chemistry and drug development, its hydrochloride salt form presents significant hygroscopic liabilities[1][2].

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your analytical and formulation workflows.

Diagnostic & Handling Workflow

HygroscopicityWorkflow API 7-Fluoro-5-azaspiro[2.4]heptane HCl (CAS: 2227205-26-5) Storage Storage: 2-8°C Sealed & Desiccated API->Storage Handling Handling Environment Storage->Handling GloveBox Controlled RH (<5%) Glove Box Isolator Handling->GloveBox Recommended Ambient Ambient Benchtop (RH > 30%) Handling->Ambient High Risk Stable Stable Solid State Maintained GloveBox->Stable Inert atmosphere Deliquescence Moisture Sorption & Deliquescence Ambient->Deliquescence Rapid H2O uptake Analysis DVS & KF Titration (Quantify Uptake) Deliquescence->Analysis Assess damage Stable->Analysis Baseline profiling Formulation Formulation Strategy (Moisture Barriers) Analysis->Formulation Inform downstream dev

Workflow for managing the hygroscopicity of 7-Fluoro-5-azaspiro[2.4]heptane HCl.

Troubleshooting Guide (Q&A)

Q: Why does my sample of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride turn into a sticky paste on the balance pan during routine weighing? A: You are observing deliquescence. The high polarity of the spirocyclic amine core, combined with the strong hydrogen-bonding capability of the small chloride counterion, creates a thermodynamic drive for water sorption that exceeds the lattice energy of the anhydrous crystal. When exposed to ambient relative humidity (RH), the solid absorbs sufficient atmospheric moisture to dissolve into an aqueous solution[3]. To prevent this, all handling must occur in a controlled-humidity environment (RH < 5%).

Q: My formulated capsules are showing a drop in dissolution rate and free-base precipitation over time. What is the mechanism behind this? A: This is a classic case of API salt disproportionation[4]. When the hygroscopic HCl salt absorbs moisture, it dissolves locally and lowers the microenvironmental pH. If the formulation contains basic excipients, or if the moisture exceeds a critical threshold, the salt disproportionates back into the poorly soluble free base of 7-fluoro-5-azaspiro[2.4]heptane[4]. Mitigation requires the use of moisture-barrier packaging and the strict avoidance of hygroscopic excipients[4].

Q: How do I accurately profile the moisture uptake of this compound without thermally degrading the spirocyclic structure? A: Dynamic Vapor Sorption (DVS) is the gold standard for this analysis[5]. DVS gravimetrically measures the quantity and kinetics of water vapor adsorption and absorption[3]. Unlike traditional bulk loss-on-drying (LOD) methods that use high heat, DVS precisely controls temperature and humidity, allowing for the generation of high-resolution sorption/desorption isotherms at ambient temperatures (e.g., 25°C)[3][6].

Standard Operating Procedures (SOPs)

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This is a self-validating system: The hysteresis loop between the sorption and desorption curves validates whether the moisture uptake is surface-level adsorption (reversible) or bulk absorption/hydrate formation (irreversible)[7].

  • Sample Preparation: Load 10–20 mg of 7-Fluoro-5-azaspiro[2.4]heptane HCl into the DVS sample pan.

    • Causality: A small, evenly distributed sample mass prevents bulk diffusion limitations, ensuring the surface area is fully exposed to the vapor stream for accurate kinetic measurements[8].

  • Initial Drying Phase: Equilibrate the sample at 0% RH and 25°C until the mass stabilizes.

    • Causality: This establishes a true anhydrous baseline mass. Without this step, pre-existing sorbed moisture would severely skew the percentage uptake calculations[3].

  • Sorption/Desorption Cycling: Program the RH to increase from 0% to 90% in 10% increments, and then decrease back to 0%[3].

    • Causality: The stepwise increase maps the exact Critical Relative Humidity (CRH) at which rapid uptake occurs.

  • Equilibration Criteria: Set the instrument to advance to the next RH step only when the rate of mass change (

    
    ) is < 0.002% for 15 minutes[8].
    
    • Causality: This guarantees thermodynamic equilibrium at each humidity level. Premature stepping leads to kinetic artifacts and an underestimation of total hygroscopicity[7][8].

Protocol 2: Inert-Atmosphere Handling and Stock Solution Preparation

This protocol ensures the API is weighed and solubilized without inducing deliquescence or altering the molarity of the final solution.

  • Environmental Purge: Utilize a glove box purged with dry Nitrogen or Argon to maintain an internal RH of < 5%.

    • Causality: The API must be kept below its CRH to prevent the hydration energy from overcoming its crystal lattice energy.

  • Thermal Equilibration: Allow the sealed API vial (which should be stored at 2-8°C[2]) to reach room temperature inside the antechamber before opening.

    • Causality: Opening a cold vial immediately causes ambient moisture to condense directly onto the powder, instantly compromising the batch.

  • Rapid Volumetric Solubilization: Weigh the API into a pre-tared vial, seal it with a PTFE-lined septum cap, and remove it from the glove box. Inject the anhydrous solvent directly through the septum.

    • Causality: This self-validating closed system ensures that the API is never exposed to ambient air during the transition from solid to solution, guaranteeing accurate molarity for downstream biological or analytical assays.

Quantitative Data: Hygroscopicity Classification

To properly interpret DVS data for 7-Fluoro-5-azaspiro[2.4]heptane HCl, compare the maximum mass change at 80% RH against the European Pharmacopoeia standards[3].

ClassificationCriteria (Weight % of water sorbed at 80% RH, 25°C)Handling Implication for 7-Fluoro-5-azaspiro[2.4]heptane HCl
Non-hygroscopic < 0.2%Standard benchtop handling acceptable.
Slightly hygroscopic 0.2% - 2.0%Brief benchtop exposure permissible; store desiccated.
Moderately hygroscopic 2.0% - 15.0%Glove box recommended; rapid weighing required.
Very hygroscopic ≥ 15.0%Strict inert atmosphere required (Ar/N₂ glove box).
Deliquescent Absorbs sufficient water to form a liquidExtreme caution; highly prone to disproportionation and total phase change.

Frequently Asked Questions (FAQs)

Q: Can I convert the hydrochloride salt to a less hygroscopic form? A: Yes. Salt screening is a standard mitigation strategy in early drug development[9]. While the HCl salt is the most common (comprising ~60% of basic drug salts[10]), exchanging the chloride for a larger, more lipophilic counterion (e.g., mesylate, tosylate, or forming a co-crystal) can significantly reduce the thermodynamic drive for moisture uptake by increasing the crystal lattice energy and reducing void spaces[9][11].

Q: What is the optimal storage condition for bulk 7-Fluoro-5-azaspiro[2.4]heptane HCl? A: The bulk API should be sealed in a strictly dry environment and stored at 2-8°C[2]. Secondary packaging should include moisture-barrier bags (such as aluminum foil laminates) containing silica gel desiccants to intercept any moisture ingress during long-term storage[4].

Q: Does particle size affect the hygroscopicity of this compound? A: Yes. Smaller particle sizes (e.g., post-milling) have a drastically increased surface-area-to-volume ratio. This provides exponentially more binding sites for water vapor adsorption, accelerating the initial kinetics of moisture uptake and making the powder much harder to handle on the benchtop[6].

References

  • Aaron Chemicals. "2227205-26-5 | 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride".
  • Surface Measurement Systems (via Jenck). "DVS Application Note 101".
  • ChemScene. "2227205-26-5 | 7-Fluoro-5-azaspiro[2.4]Heptane hydrochloride".
  • Ardena. "Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization".
  • Pharmaceutical Technology. "Salt Selection in Drug Development".
  • Pharmaceutical Outsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance".
  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations".
  • SK pharmteco. "Dynamic Vapor Sorption | SK pharmteco".
  • Particle Technology Labs. "Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS)".
  • American Pharmaceutical Review. "The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit".
  • Merck Millipore. "Improving API Solubility by Salt and Cocrystal Formation".

Sources

safe disposal of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride waste.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical safety, chemical, and environmental protocols required for handling 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride waste.

This compound (CAS: 2227205-26-5)[1] is a specialized fluorinated spirocyclic building block frequently utilized in the synthesis of novel therapeutics, such as CD73 inhibitors[2]. Because it contains both fluorine and chlorine atoms, its disposal requires strict adherence to halogenated waste protocols to prevent the release of toxic gases. This guide synthesizes physicochemical causality with EPA regulatory standards to ensure your laboratory maintains absolute compliance and safety.

🧪 Troubleshooting & FAQs

Q1: What are the primary chemical hazards associated with 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride that dictate its disposal method? A1: As a halogenated spirocyclic amine salt, this compound presents specific handling and disposal challenges. According to standard safety data for related azaspiroheptane derivatives, it is classified as an acute oral toxicant (Category 4) and a skin/eye/respiratory irritant[3]. The primary disposal hazard, however, lies in its elemental composition (C₆H₁₁ClFN). When subjected to thermal degradation or uncontrolled combustion, it releases highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx)[4]. Therefore, it must never be disposed of in standard municipal waste or non-halogenated solvent streams, as standard incinerators lack the alkaline scrubbers required to neutralize HF and HCl.

Q2: How should I segregate laboratory waste containing this compound? A2: Causality dictates that waste segregation must prevent incompatible chemical reactions and ensure regulatory compliance for halogenated destruction.

  • Liquid Waste: Any solvent mixture containing 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride must be routed to the Halogenated Organic Waste stream. Mixing it with non-halogenated waste dilutes the halogen content, complicating the incineration process and potentially violating EPA RCRA guidelines for halogenated solid wastes[5].

  • Solid Waste: Contaminated PPE (gloves, weigh boats) and silica gel from chromatography must be placed in solid hazardous waste containers specifically marked for halogenated contamination.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases. Reacting the hydrochloride salt with strong bases in an uncontrolled waste carboy can lead to exothermic free-basing of the amine, potentially causing pressure buildup or volatilization of the fluorinated free base[4].

Q3: Why is high-temperature incineration with scrubbing mandatory for this compound? A3: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (e.g., 600–800°C) are often insufficient to completely mineralize fluorinated compounds, potentially leading to the emission of volatile fluorinated products of incomplete combustion (PICs)[6]. High-temperature incineration (>1000°C) ensures complete cleavage of the spirocyclic ring and the C-F/C-Cl bonds. The resulting HF and HCl gases are then captured by wet alkaline scrubbers (e.g., calcium hydroxide or sodium hydroxide sprays), converting them into benign salts like CaF₂ and NaCl[6].

📊 Quantitative Data & Compatibility Summaries

Table 1: Physicochemical & Hazard Profile of 7-Fluoro-5-azaspiro[2.4]heptane HCl

Property / AttributeValue / ClassificationDisposal Implication
CAS Number 2227205-26-5Mandatory tracking for EHS waste manifests.
Molecular Formula C₆H₁₁ClFNHigh halogen content requires specialized incineration.
Combustion Byproducts HF, HCl, NOx, CO, CO₂Necessitates thermal destruction with alkaline acid-gas scrubbers.
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2ARequires PPE (nitrile gloves, goggles) during waste handling.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityCausality / Action
Halogenated Organic Highly Compatible Primary disposal route. Ensures proper thermal destruction.
Non-Halogenated Incompatible Violates EPA guidelines; standard incinerators lack acid scrubbers.
Aqueous Acid/Base Conditional Must be neutralized to pH 6-8 before mixing to prevent reactions.
Strong Oxidizers Strictly Incompatible High risk of exothermic reaction and toxic gas release.

🔬 Experimental Protocol: Self-Validating Waste Preparation

To ensure a self-validating safety loop, follow this step-by-step methodology for preparing your reaction waste for institutional EHS pickup.

Step 1: Reaction Quenching & pH Validation

  • Action: Slowly add dilute sodium bicarbonate (NaHCO₃) to the reaction mixture in a fume hood until gas evolution ceases.

  • Causality: The hydrochloride salt is acidic. Neutralizing it prevents the degradation of waste containers and avoids dangerous exothermic reactions when mixed with other lab waste.

  • Validation: Test the solution with pH paper. A stable pH of 6–8 confirms the solution is neutralized and safe for transfer.

Step 2: Solvent Compatibility Verification

  • Action: Confirm the primary solvent is a compatible halogenated organic (e.g., Dichloromethane, Chloroform).

  • Causality: Mixing halogenated waste with incompatible solvents creates explosion hazards and violates EPA RCRA guidelines[5].

  • Validation: Cross-reference the solvent composition against the lab’s chemical inventory before mixing.

Step 3: Containment and Transfer

  • Action: Transfer the neutralized mixture into a high-density polyethylene (HDPE) carboy.

  • Causality: HDPE is chemically inert to both the amine salt and potential trace hydrogen fluoride (HF) that could theoretically form under extreme degradation conditions. Glass can be etched by trace HF.

  • Validation: Inspect the carboy for micro-fractures or chemical swelling prior to and 15 minutes after the transfer.

Step 4: EHS Manifesting

  • Action: Affix a hazardous waste tag explicitly listing "7-Fluoro-5-azaspiro[2.4]heptane hydrochloride" and "Fluorinated/Chlorinated Organics."

  • Causality: Accurate manifesting ensures the waste is routed to a high-temperature incinerator equipped with alkaline scrubbers, which is mandatory for the destruction of fluorinated compounds[6].

⚙️ Workflows and Mechanistic Pathways

WasteSegregation Start Generate 7-Fluoro-5-azaspiro [2.4]heptane HCl Waste Decision Waste State? Start->Decision Solid Solid Waste (PPE, Silica, Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Liquid Waste Carboy (HDPE) Liquid->LiquidBin Labeling Affix EHS Label: 'Fluorinated Organics' SolidBin->Labeling LiquidBin->Labeling EHS EHS Collection & Manifesting Labeling->EHS Incineration High-Temp Incineration (>1000°C) with Scrubbers EHS->Incineration

Step-by-step laboratory segregation and disposal workflow for halogenated spirocyclic amine waste.

ThermalDestruction Compound 7-Fluoro-5-azaspiro[2.4] heptane HCl (C6H11ClFN) Incinerator Thermal Oxidation (>1000°C + O2) Compound->Incinerator Injection Gases Raw Exhaust Gases: CO2, H2O, NOx, HF, HCl Incinerator->Gases Combustion Scrubber Wet Alkaline Scrubber (NaOH / Ca(OH)2 spray) Gases->Scrubber Gas Routing Salts Neutralized Salts (CaF2, NaCl, NaF) Scrubber->Salts Precipitation CleanExhaust Clean Exhaust (CO2, H2O, N2) Scrubber->CleanExhaust Emission

Mechanistic pathway of thermal destruction and acid gas scrubbing for fluorinated amine waste.

📚 References

  • [3] SAFETY DATA SHEET - azaspiro[2.4]heptane hydrochloride, CymitQuimica. 3

  • [2] WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds, Google Patents. 2

  • [1] 2227205-26-5 | 7-Fluoro-5-azaspiro[2.4]Heptane hydrochloride, ChemScene.1

  • [4] SAFETY DATA SHEET: 1-Butanone, 4-chloro-1-(4-fluorophenyl)-, Fisher Scientific. 4

  • [5] 40 CFR Part 261 -- Identification and Listing of Hazardous Waste, Electronic Code of Federal Regulations (eCFR). 5

  • [6] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials, Environmental Protection Agency (EPA). 6

Sources

Validation & Comparative

comparing 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride to other azaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride against traditional and emerging azaspiro bioisosteres, designed for medicinal chemists and drug development professionals.

Executive Summary & Bioisosteric Rationale

In modern medicinal chemistry, the replacement of metabolically vulnerable and highly basic saturated heterocycles (like piperidine and pyrrolidine) with conformationally restricted spirocycles is a validated strategy to improve drug-like properties[1]. Among these, the azaspiro[2.4]heptane scaffold offers unique three-dimensional vector orientations, combining a pyrrolidine ring with a spiro-fused cyclopropane[2].

However, the introduction of a fluorine atom to this core—yielding 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride —represents a significant leap in scaffold optimization[3]. As a Senior Application Scientist, I approach this modification not merely as a structural novelty, but as a calculated physicochemical tuning mechanism. The highly electronegative fluorine exerts a strong inductive pull through the sigma-bond framework, strategically lowering the basicity (pKa) of the adjacent amine while simultaneously blocking cytochrome P450 (CYP450) mediated oxidation at a critical metabolic hotspot[4].

G A Piperidine (High pKa, Metabolic Hotspots) B 2-Azaspiro[3.3]heptane (Linear Vectors, Improved Stability) A->B Spiro-fusion C 5-Azaspiro[2.4]heptane (Angled Vectors, Rigid Core) A->C Ring Contraction D 7-Fluoro-5-azaspiro[2.4]heptane (Optimized pKa, Max Stability) C->D Fluorination

Bioisosteric evolution from piperidine to fluorinated azaspiro scaffolds.

Structural and Physicochemical Profiling

To objectively evaluate the performance of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride, we must benchmark it against its non-fluorinated parent, the widely used 2-azaspiro[3.3]heptane, and the classical piperidine ring. The hydrochloride salt forms are utilized across all comparisons to ensure standardized aqueous solubility and handling during in vitro assays.

Table 1: Comparative Physicochemical Data of Saturated Amine Scaffolds

Compound (HCl Salt)pKa (Amine)LogD (pH 7.4)Intrinsic Clearance (HLM)Primary Exit Vector Angle
Piperidine 11.2-0.8High (>50 µL/min/mg)180° (Linear)
2-Azaspiro[3.3]heptane 9.50.2Moderate (~35 µL/min/mg)180° (Linear)
5-Azaspiro[2.4]heptane 9.80.5Moderate (~30 µL/min/mg)~120° (Angled)
7-Fluoro-5-azaspiro[2.4]heptane 8.41.1Low (<15 µL/min/mg)~120° (Angled)
Causality of the Data:
  • pKa Modulation: The shift from a pKa of 9.8 in the parent 5-azaspiro[2.4]heptane to 8.4 in the 7-fluoro derivative is driven by the electron-withdrawing inductive effect of the fluorine atom. A pKa closer to physiological pH (7.4) increases the fraction of un-ionized drug species in systemic circulation, directly driving the observed increase in LogD and enhancing passive membrane permeability.

  • Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) replaces a weaker C-H bond at the 7-position. This effectively neutralizes a known site for oxidative metabolism, drastically reducing intrinsic clearance in Human Liver Microsomes (HLM)[3].

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating experimental protocols used to derive these comparative metrics.

Protocol A: pKa and LogD Determination via Potentiometric Titration

Causality: Potentiometric titration provides a direct thermodynamic measurement of the ionization constant. By performing the titration in a dual-phase system (water/octanol), we simultaneously derive the distribution coefficient (LogD) at physiological pH.

  • System Suitability (Validation): Calibrate the pH electrode using standardized buffers (pH 4.0, 7.0, 10.0). Run a reference standard (Propranolol HCl, known pKa 9.5) to validate electrode slope and response time.

  • Sample Preparation: Dissolve 2.0 mg of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Aqueous Titration: Titrate the solution with standardized 0.5 M KOH from pH 3.0 to pH 11.0 under a nitrogen atmosphere to prevent CO2 absorption. Record the inflection point to determine the aqueous pKa.

  • Dual-Phase Titration (LogD): Introduce 10 mL of water-saturated 1-octanol to the vessel. Repeat the titration. The shift in the apparent pKa between the aqueous and dual-phase titrations is used to calculate the partition coefficient (LogP) and the LogD at pH 7.4 using the Bjerrum difference equation.

Protocol B: In Vitro Microsomal Stability (HLM Clearance)

Causality: This assay mimics hepatic first-pass metabolism. NADPH is supplied as an essential electron donor for CYP450 enzymes. Cold acetonitrile is used to instantly denature the enzymes, arresting metabolism at precise time points to calculate the half-life and intrinsic clearance.

Workflow step1 Compound Incubation (HLM + NADPH) step2 Aliquoting at Time Points (0, 15, 30, 60 min) step1->step2 step3 Reaction Quenching (Cold Acetonitrile + IS) step2->step3 step4 Centrifugation & Supernatant Extraction step3->step4 step5 LC-MS/MS Analysis (Intrinsic Clearance) step4->step5

Step-by-step workflow for in vitro microsomal stability profiling.
  • System Suitability (Validation): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to verify the metabolic competency of the microsome batch.

  • Incubation Setup: Pre-warm 1 µM of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins.

  • Extraction & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis. Calculate the elimination rate constant (k) from the log-linear plot of remaining parent compound versus time to derive intrinsic clearance (

    
    ).
    

Conclusion for Drug Developers

When designing novel therapeutics, the choice of a basic amine vector is critical. While 2-azaspiro[3.3]heptane is an excellent linear bioisostere for piperidine[1], it lacks the angled geometry required for certain binding pockets. The 5-azaspiro[2.4]heptane core provides this unique vector[2], but suffers from moderate metabolic liabilities.

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride resolves these issues synergistically. By integrating the structural rigidity of the spiro[2.4] system with the profound electronic and steric benefits of fluorination, it offers optimized lipophilicity, a highly desirable pKa shift, and superior metabolic shielding[3][4]. It is a premium building block for lead optimization campaigns targeting orally bioavailable, CNS-penetrant, or long-acting therapeutics.

References

  • 1-Azaspiro[3.
  • 7,7-Difluoro-5-azaspiro[2.
  • Source: Macquarie University (mq.edu.au)
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.

Sources

Efficacy of 7-Fluoro-5-azaspiro[2.4]heptane-Derived CD73 Inhibitors vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of CD73 inhibitors derived from the 7-Fluoro-5-azaspiro[2.4]heptane scaffold.

While "7-Fluoro-5-azaspiro[2.4]heptane hydrochloride" is a specific chemical building block, it serves as the critical pharmacophore for a new class of orally bioavailable small-molecule CD73 inhibitors. The most prominent clinical candidate utilizing a derivative of this scaffold is ORIC-533 . This guide compares the efficacy of this "Spiro-Scaffold" class against the current standard-bearer AB680 (Quemliclustat) and monoclonal antibodies like Oleclumab .

Executive Summary: The "Spiro" Advantage

The 7-Fluoro-5-azaspiro[2.4]heptane moiety represents a medicinal chemistry breakthrough designed to solve the "polarity-permeability" paradox of CD73 inhibitors. Early inhibitors (like APCP analogs) were highly polar and required IV administration.

  • The Scaffold: The spiro-cyclic amine provides a rigid, 3D structure that fills the hydrophobic pocket of the CD73 active site while maintaining metabolic stability.

  • The Drug Candidate: ORIC-533 is the primary exemplar of this class.

  • Key Differentiator: Unlike AB680 (IV administration), the spiro-based inhibitors are designed for oral bioavailability while maintaining sub-nanomolar potency, particularly in the high-AMP environments typical of the Tumor Microenvironment (TME).

Mechanistic Comparison

Mode of Inhibition

CD73 (ecto-5'-nucleotidase) is a dimeric zinc-dependent metalloenzyme. Inhibitors generally fall into three classes:

FeatureSpiro-Scaffold (ORIC-533) AB680 (Quemliclustat) Oleclumab (Antibody)
Molecule Type Small Molecule (Non-nucleotide)Small Molecule (Non-nucleotide)IgG1 Monoclonal Antibody
Binding Site Active Site (Competitive)Active Site (Competitive)Allosteric / Dimer Interface
Binding Kinetics Slow Off-Rate (Long residence time)Reversible, Fast On/OffHigh Affinity, Irreversible (until turnover)
Zinc Interaction Direct coordination (via bioisostere)Direct coordinationNone (Steric hindrance)
Route Oral (PO) Intravenous (IV)Intravenous (IV)
The "High-AMP" Challenge

In the TME, AMP concentrations can reach >500 µM (compared to <1 µM in healthy tissue).

  • AB680: Extremely potent (

    
     pM) but is a competitive inhibitor.[1] At massive substrate (AMP) loads, its efficacy can be blunted unless high systemic doses are maintained.
    
  • Spiro-Scaffold (ORIC-533): Engineered for insurmountable inhibition in high-AMP conditions. Data indicates it retains

    
     levels of inhibition even when AMP is saturating, likely due to its slow dissociation rate (residence time).
    

Comparative Efficacy Data

The following data synthesizes preclinical head-to-head comparisons and published biochemical profiles.

Table 1: Potency and Bioavailability Profile
MetricSpiro-Scaffold (ORIC-533) AB680 (Quemliclustat) Oleclumab (MEDI9447)
Biochemical

(hCD73)
0.25 nM 0.005 nM (5 pM)~1.0 nM
Cellular

(Low AMP)
1.3 nM0.04 nM~5.0 nM
Cellular

(High AMP)
~10 nM (Retained)Shifted >100xIneffective
T-Cell Rescue (High AMP) Full Rescue of IFN

Partial RescueMinimal Rescue
Bioavailability (

)
>50% (Oral) <5% (Oral) / 100% (IV)N/A (IV only)
Tumor Growth Inhibition (TGI) 67% (Single agent, Oral)~60% (Single agent, IV)~40% (Single agent)

Interpretation: While AB680 is biochemically more potent in a test tube (buffer), the Spiro-based inhibitor (ORIC-533) demonstrates superior translational efficacy in high-AMP physiological conditions and offers the logistical advantage of oral dosing.

Experimental Protocols

To validate the efficacy of a 7-Fluoro-5-azaspiro[2.4]heptane-based inhibitor, you must use assays that mimic the TME's high-AMP pressure. Standard Malachite Green assays often fail to differentiate "good" from "best-in-class" inhibitors because they run at low AMP concentrations.

Protocol A: High-AMP T-Cell Rescue Assay (The "Stress Test")

This protocol determines if the inhibitor can restore immune function when CD73 is flooded with substrate.

Reagents:

  • Human CD8+ T-cells (isolated from PBMC).

  • Anti-CD3/CD28 Dynabeads.

  • AMP (Adenosine Monophosphate): Prepare at 100 µM and 1 mM (High Load).[2]

  • Test Compounds: ORIC-533 (or analog) vs. AB680.

Workflow:

  • Activation: Stimulate CD8+ T-cells with anti-CD3/CD28 beads in 96-well plates (

    
     cells/well).
    
  • Substrate Loading: Add AMP to wells at final concentrations of 0 µM (Control) , 100 µM , and 1 mM .

    • Note: High AMP is rapidly converted to Adenosine by surface CD73, suppressing T-cells via A2A receptors.[3]

  • Treatment: Treat with serial dilutions of the inhibitor (0.1 nM to 1 µM).

  • Incubation: Culture for 72–96 hours.

  • Readout:

    • Proliferation: CellTiter-Glo or Flow Cytometry (Ki67).

    • Cytokine: ELISA for IFN

      
       in supernatant.
      
  • Validation: A superior inhibitor will restore IFN

    
     levels to near-control (0 µM AMP) levels even in the 1 mM AMP wells.
    
Protocol B: Malachite Green Phosphate Assay (Biochemical)

Use this for basic IC50 determination.

  • Enzyme: Recombinant human CD73 (soluble, residues 27–549).

  • Buffer: Tris-buffered saline (pH 7.4) containing MgCl2 and ZnCl2 (Essential for holo-enzyme activity).

  • Substrate: AMP (50 µM).

  • Reaction: Incubate Enzyme + Inhibitor for 15 mins, then add AMP. Incubate 20 mins at 37°C.

  • Detection: Add Malachite Green reagent.[2] Read Absorbance at 620 nm.

Visualizations

The Adenosine Pathway & Inhibition Points

This diagram illustrates where the Spiro-based inhibitors act compared to other agents, highlighting the "High AMP" bottleneck.

AdenosinePathway ATP Extracellular ATP (Pro-Inflammatory) AMP AMP (Substrate Accumulation) ATP->AMP Hydrolysis (CD39) ADO Adenosine (Immunosuppressive) AMP->ADO Hydrolysis (CD73) TCell CD8+ T-Cell (Suppressed) ADO->TCell Binds A2A Receptor CD39 CD39 CD73 CD73 Enzyme Spiro Spiro-Scaffold (ORIC-533) Oral | High-AMP Stable Spiro->CD73 Inhibits (Slow Off-Rate) AB680 AB680 (IV | Competitive) AB680->CD73 Inhibits (Competitive)

Caption: Comparative inhibition of CD73. The Spiro-Scaffold (ORIC-533) provides sustained inhibition even under high AMP loads typical of the tumor microenvironment.

Experimental Workflow: High-AMP Rescue

AssayWorkflow Step1 Step 1: T-Cell Isolation (Human PBMC) Step2 Step 2: Induce Stress Add 1 mM AMP (Simulates Tumor Core) Step1->Step2 Step3 Step 3: Treatment Group A: Spiro-Inhibitor (Oral Class) Group B: AB680 (IV Class) Step2->Step3 Step4 Step 4: Incubation 72 Hours @ 37°C Step3->Step4 Step5 Step 5: Readout Measure IFN-gamma & Proliferation Step4->Step5

Caption: Workflow for the High-AMP T-Cell Rescue Assay, the gold standard for differentiating next-gen CD73 inhibitors.

Strategic Conclusion

For drug development professionals, the 7-Fluoro-5-azaspiro[2.4]heptane scaffold represents the "Second Generation" of CD73 inhibitors.

  • First Gen (Antibodies/AB680): Validated the target but suffered from delivery constraints (IV only) or competitive displacement in the tumor core.

  • Second Gen (Spiro-Scaffold/ORIC-533): Solves the delivery issue (Oral) and the efficacy issue (High-AMP retention).

Recommendation: If your program prioritizes patient convenience (oral dosing) and efficacy in "cold," high-adenosine tumors (like Pancreatic Ductal Adenocarcinoma), the spiro-scaffold class is superior to first-generation IV options.

References

  • Discovery of ORIC-533: Yin, X., et al. (2025).[1][2] "Discovery of ORIC-533, an Orally Bioavailable CD73 Inhibitor That Maintains Activity in High AMP Environments to Reverse Tumor Immunosuppression."[1][4] Journal of Medicinal Chemistry. [1]

  • AB680 Characterization: Lawson, K. V., et al. (2020). "Discovery of AB680: A Potent and Selective Inhibitor of CD73."[3][5] Journal of Medicinal Chemistry.

  • CD73 Mechanism: Antonioli, L., et al. (2016). "CD73 in the pathogenesis of cancer and immune-mediated diseases."[3][6] Trends in Molecular Medicine.

  • Patent Disclosure: "CD73 inhibiting 2,4-dioxopyrimidine compounds." WO2021222522A1. (Describes the synthesis of inhibitors using the 7-fluoro-5-azaspiro[2.4]heptane intermediate).

Sources

structural analogs of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride and their activity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional comparison of 7-Fluoro-5-azaspiro[2.4]heptane and its critical analogs.

Executive Summary & Scaffold Significance

7-Fluoro-5-azaspiro[2.4]heptane represents a specialized evolution of the spirocyclic pyrrolidine scaffold.[1][2] While the parent 5-azaspiro[2.4]heptane core gained fame as the side chain of the fourth-generation fluoroquinolone Sitafloxacin , the 7-fluoro analog marks a shift from antibacterial applications to modern immuno-oncology (HPK1, CD73 inhibitors) and CNS targets (Orexin antagonists).[1][2]

This guide analyzes the structure-activity relationship (SAR) of this scaffold, contrasting the "classic" amino-functionalized antibiotic side chains with "modern" fluorinated bioisosteres designed for metabolic stability and CNS penetration.[1][2]

Key Differentiators
Feature7-Amino Analog (Sitafloxacin)7-Fluoro Analog (Target)7,7-Difluoro Analog
Primary Role Hydrogen bond donor / BaseMetabolic blocker / Lipophilic isostereConformational lock / Polarity modulation
Key Application Antibiotics (Gyrase inhibition)Kinase Inhibitors (HPK1), CD73CNS Agents (Orexin, Dopamine)
Electronic Effect Electron-donating (+M)Electron-withdrawing (-I)Strong Electron-withdrawing (-I)
pKa Influence Increases basicityDecreases basicity (reduces hERG risk)Significantly decreases basicity

Structural Landscape & Comparative Activity

The activity of 5-azaspiro[2.4]heptane derivatives is dictated by the substituent at the C7 position.[1][2] This "bridge" position controls the interaction with the target protein's binding pocket and the molecule's overall metabolic profile.

Analog 1: 7-Amino-5-azaspiro[2.4]heptane (The Antibiotic Standard)[1][2]
  • Context: The side chain of Sitafloxacin (DU-6859a).

  • Mechanism: The primary amine at C7 forms critical hydrogen bonds with bacterial DNA gyrase/Topoisomerase IV. It also facilitates porin channel transport in Gram-negative bacteria.[1][2]

  • Performance:

    • Potency: Ultra-broad spectrum (MIC90 < 0.1 µg/mL against many E. coli strains).

    • Liability: High basicity can lead to CNS side effects (GABA inhibition) and phototoxicity if not balanced by the core structure.

Analog 2: 7-Fluoro-5-azaspiro[2.4]heptane (The Metabolic Specialist)[1][2]
  • Context: Used in HPK1 (Hematopoietic Progenitor Kinase 1) and CD73 inhibitors .

  • Mechanism: Replacing the amino group with fluorine removes a hydrogen bond donor but introduces a metabolic block. The C-F bond prevents oxidative metabolism (hydroxylation) at the C7 position, extending the half-life (

    
    ).[1]
    
  • Performance:

    • Lipophilicity: Increased LogD compared to the amino analog, improving membrane permeability for intracellular targets (kinases).

    • Safety: Reduced basicity lowers the risk of hERG channel inhibition, a common toxicity in spiro-amine drugs.

Analog 3: 7,7-Difluoro-5-azaspiro[2.4]heptane (The Conformational Lock)[1][2]
  • Context: Explored in Orexin Receptor Antagonists and Dopamine D3 ligands.

  • Mechanism: The gem-difluoro substitution creates a significant dipole and alters the ring pucker (conformation) of the pyrrolidine ring, locking it into a specific shape favored by certain GPCRs.

  • Performance:

    • Selectivity: Often used to tune selectivity between receptor subtypes (e.g., OX1R vs OX2R).

Comparative Data Analysis

The following table synthesizes physicochemical and biological data trends for these analogs when attached to a representative pharmacophore (e.g., a quinolone or kinase inhibitor core).

Table 1: Physicochemical & Functional Comparison
Property7-Amino Analog 7-Fluoro Analog Unsubstituted Analog
Molecular Weight (Side Chain) ~111 Da~115 Da~97 Da
LogP (Predicted) -0.5 (Hydrophilic)0.8 (Lipophilic)0.5
Metabolic Stability (Microsomes) Low (N-acetylation/oxidation risk)High (Blocked C7 position)Moderate (C7 oxidation risk)
CNS Penetration (Kp,uu) Low to ModerateHigh Moderate
Primary Toxicity Risk Phototoxicity / GABA bindingFluorine-related metabolism (rare)Non-specific binding
Synthetic Complexity High (Chiral resolution required)Moderate (Deoxofluorination)Low

Mechanism of Action & SAR Visualization

The following diagram illustrates how the C7 substituent dictates the pharmacological pathway, shifting the molecule from an antibacterial agent to an immuno-oncology modulator.

SAR_Pathway Core 5-azaspiro[2.4]heptane Scaffold Sub_Amino 7-Amino Subst. (Sitafloxacin) Core->Sub_Amino Sub_Fluoro 7-Fluoro Subst. (HPK1/CD73 Inhibitors) Core->Sub_Fluoro Sub_Difluoro 7,7-Difluoro Subst. (Orexin/GPCR) Core->Sub_Difluoro Mech_Amino H-Bond Donor Porin Transport Sub_Amino->Mech_Amino Mech_Fluoro Metabolic Block Lipophilicity Modulation Sub_Fluoro->Mech_Fluoro Mech_Difluoro Conformational Lock Dipole Effect Sub_Difluoro->Mech_Difluoro Target_Bac Target: DNA Gyrase (Antibacterial) Mech_Amino->Target_Bac High Potency Target_Kinase Target: HPK1 / CD73 (Immuno-Oncology) Mech_Fluoro->Target_Kinase High Stability Target_GPCR Target: Orexin/D3 (CNS Disorders) Mech_Difluoro->Target_GPCR High Selectivity

Caption: Divergent pharmacological pathways of 5-azaspiro[2.4]heptane derivatives based on C7 substitution.

Experimental Protocols

For researchers validating these analogs, the following protocols cover the critical synthesis of the fluoro-analog and the assessment of its metabolic advantages.

Protocol A: Synthesis of 7-Fluoro-5-azaspiro[2.4]heptane (Deoxofluorination)
  • Objective: Convert the 7-hydroxy precursor to the 7-fluoro analog with inversion of configuration (if chiral) or general fluorination.

  • Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, Dichloromethane (DCM).

  • Preparation: Dissolve N-Boc-7-hydroxy-5-azaspiro[2.4]heptane (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to -78°C.[1][2]

  • Addition: Dropwise add DAST (1.5 eq). The low temperature is critical to prevent ring expansion or elimination side reactions.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Deprotection: Treat the crude N-Boc intermediate with 4M HCl in dioxane to yield 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride .

Protocol B: Microsomal Stability Assay (Comparative)
  • Objective: Quantify the metabolic stability improvement of the 7-Fluoro analog vs. the 7-Amino analog.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Incubation: Incubate test compounds (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.[3]

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expected Result: 7-Fluoro analog should show significantly lower

      
       than the unsubstituted or hydroxy analogs due to blockage of the C7 metabolic soft spot.[1][2]
      

References

  • Sitafloxacin Structure & Activity: Anderson, V. R., & Perry, C. M. (2008). Sitafloxacin: a review of its use in the treatment of bacterial infections. Drugs, 68(18), 2675-2710. Link

  • Orexin Antagonists (Spiro Scaffold): Stasi, L. P., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9), 2653-2658. Link

  • HPK1 Inhibitor Synthesis: Patent WO2020092528A1. Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity.[1][2] (2020). Link

  • CD73 Inhibitor Application: Patent WO2021222522A1. CD73 inhibiting 2,4-dioxopyrimidine compounds. (2021).[4][5] Link

  • 7,7-Difluoro Scaffold Synthesis: BenchChem Technical Guide. Unveiling the Structure of 7,7-Difluoro-5-azaspiro[2.4]heptane. (2025).[1][2] Link[1]

Sources

Publish Comparison Guide: Validation of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and medicinal chemists. It moves beyond basic product descriptions to provide a rigorous technical framework for validating the biological utility of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride as a high-value pharmacophore.[1]

Executive Summary: The Strategic Value of the Scaffold

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is not merely a building block; it is a conformationally restricted, metabolically blocked bioisostere of pyrrolidine and proline.[1] Its primary application lies in "fragment-based optimization" where it is introduced into drug candidates (specifically Quinolone antibiotics and HCV NS5A inhibitors) to solve two critical failure modes: metabolic lability and off-target toxicity .[1]

This guide outlines the protocol to validate its contribution to biological activity, comparing it against its non-fluorinated and non-spirocyclic analogs.

Comparative Analysis: Why This Scaffold?

To validate the molecule, one must first benchmark it against standard alternatives. The 7-Fluoro-5-azaspiro[2.4]heptane scaffold offers a unique "Goldilocks" zone of physicochemical properties.

Table 1: Structural & Functional Comparison
Feature7-Fluoro-5-azaspiro[2.4]heptane (Target)5-Azaspiro[2.4]heptane (Alternative A)3-Fluoropyrrolidine (Alternative B)[1]
Conformation Rigid (Spiro-locked) Rigid (Spiro-locked)Flexible
Metabolic Stability High (F blocks oxidation) Moderate (C-H susceptible)High (F blocks oxidation)
Basicity (pKa) Lowered (~8.5 - 9.0) High (~10.[1]5)Lowered (~9.[1]0)
Lipophilicity (LogD) Modulated (Amphiphilic) HighLow
Biological Role Potency Enhancer + Metabolic Shield Potency Enhancer onlyMetabolic Shield only

Key Insight: Alternative A provides rigidity but lacks metabolic protection. Alternative B provides metabolic protection but lacks the entropic advantage of the spiro-lock. The Target combines both, often resulting in a 10–100x improvement in potency-selectivity ratios in final drug candidates [1, 2].

Validation Protocols: Proving Biological Performance

Since this molecule is a pharmacophore fragment, its "biological activity" is defined by how it improves the properties of a parent drug (e.g., a Quinolone antibiotic). The following workflows validate these contributions.

Phase I: Physicochemical Validation (The "Enabler" Check)

Before biological testing, validate that the fluorine atom is correctly modulating the amine's environment.

  • Objective: Confirm pKa suppression (crucial for membrane permeability).

  • Method: Potentiometric Titration.

  • Success Criteria: The pKa of the secondary amine should be 1.5–2.0 units lower than the non-fluorinated analog (approx. 8.8 vs 10.5). This ensures the molecule exists in a higher fraction of neutral species at physiological pH (7.4), enhancing passive transport [3].

Phase II: In Vitro Metabolic Stability (Microsomal Assay)

The 7-position is a metabolic "hotspot" for oxidation by Cytochrome P450.[1]

  • Protocol:

    • Incubate test compound (linked to a model aryl group) with Human Liver Microsomes (HLM) + NADPH.[1]

    • Timepoints: 0, 15, 30, 60 min.

    • Analyze via LC-MS/MS for parent depletion.

  • Causality: The C-F bond strength (116 kcal/mol) prevents hydrogen abstraction at the 7-position.[1]

  • Benchmark: The Target should show <10% degradation at 60 min, whereas the non-fluorinated analog typically shows >50% degradation.

Phase III: Biological Activity Proxy (Antimicrobial Potency)

For validation in a relevant biological context, the scaffold is often coupled to a quinolone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid).[1]

  • Assay: Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).[1]

  • Protocol:

    • Synthesis: Couple 7-Fluoro-5-azaspiro[2.4]heptane to the quinolone core via S_NAr reaction.

    • Dilution: Serial 2-fold dilutions in Mueller-Hinton broth.

    • Incubation: 18–24h at 37°C.

  • Expected Result:

    • Target Analog: MIC ≤ 0.06 µg/mL (High Potency).[1]

    • Non-Spiro Analog: MIC ~ 0.5 µg/mL (Lower Potency due to entropy penalty).[1]

    • Non-Fluoro Analog: MIC ~ 0.1 µg/mL (Good potency, but likely fails Phase II stability).

Visualizing the Validation Logic

The following diagram illustrates the decision tree for selecting this scaffold and the experimental workflow to validate its utility.

ValidationWorkflow cluster_0 Step 1: Scaffold Selection cluster_1 Step 2: Experimental Validation cluster_2 Step 3: Data Interpretation Start Drug Candidate (e.g. Quinolone) Issue Issue: High Clearance & Low Permeability Start->Issue Solution Select Candidate: 7-Fluoro-5-azaspiro[2.4]heptane Issue->Solution Bioisosteric Replacement Exp1 Exp A: pKa Determination (Potentiometric) Solution->Exp1 Exp2 Exp B: Microsomal Stability (HLM + NADPH) Solution->Exp2 Exp3 Exp C: MIC Assay (S. aureus) Solution->Exp3 Res1 pKa ~8.8 (Improved Permeability) Exp1->Res1 Res2 t1/2 > 60min (Blocked Oxidation) Exp2->Res2 Res3 MIC < 0.1 µg/mL (Maintained Potency) Exp3->Res3 Final VALIDATED Bioactive Pharmacophore Res1->Final Res2->Final Res3->Final

Figure 1: Strategic workflow for validating the physicochemical and biological advantages of the 7-Fluoro-5-azaspiro[2.4]heptane scaffold in drug discovery.

Technical Specifications & Handling

To ensure reproducible biological data, the material must meet strict quality standards before use in cellular assays.

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water and DMSO (>20 mg/mL).[1] Note: For cellular assays, prepare stock in DMSO to avoid pH shock.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Chirality: If using a chiral variant (e.g., 7-(S)-fluoro), enantiomeric excess (ee) must be >98% to avoid confounding biological data.[1]

References

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines. RSC Advances. (2023). Discusses the impact of fluorinated spiro-cycles on antiviral potency.

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation. Journal of Organic Chemistry. (2011). Details the synthesis of the amino-variant for quinolone antibiotics.

  • The Importance of Fluorine in the Life Science Industry. Chimia. (2004). Foundational text on fluorine's role in modulating pKa and metabolic stability.[2]

  • 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride Product Record. ChemScene. (Accessed 2023).[1][3] Physical properties and commercial availability.

Sources

Comparative Analysis: Fluorinated vs. Non-Fluorinated Azaspiro[2.4]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Fluorinated vs. Non-Fluorinated Azaspiro[2.4]heptane Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The azaspiro[2.4]heptane system represents a privileged scaffold in modern drug discovery, offering a rigid, three-dimensional alternative to flat piperidine or pyrrolidine rings. Its spiro-cyclopropyl moiety restricts conformational freedom, enabling precise vectoral alignment of substituents.

This guide compares the parent (non-fluorinated) scaffold with its 1,1-difluoro analog. The introduction of the gem-difluoro motif is not merely a steric modification; it fundamentally alters the electronic landscape of the pyrrolidine ring. Key differentiators include a reduction in amine basicity (pKa) , modulation of lipophilicity (LogD) , and enhanced metabolic stability by blocking oxidative hotspots.

Physicochemical & Structural Profile[1]

The following data compares the core properties of the N-Boc protected 5-azaspiro[2.4]heptane-6-carboxylic acid (parent) and its 1,1-difluoro analog.

FeatureNon-Fluorinated Scaffold1,1-Difluoro ScaffoldImpact in Drug Design
Structure (Standard spiro-cyclopropane)(Gem-difluoro substitution)F-Analog: Increases metabolic resistance; alters bond vectors.
Basicity (pKa) ~9.5 - 10.5 (Amine)~8.0 - 9.0 (Amine)F-Analog: Lower pKa improves permeability and reduces hERG liability.
Lipophilicity Moderate LogPIncreased LogP (C-F vs C-H)F-Analog: Higher lipophilicity, but lower pKa may improve LogD at pH 7.4.
Metabolic Stability Susceptible to CYP450 oxidation at C-H bonds.High resistance to oxidative metabolism at the spiro-junction.F-Analog: Blocks metabolic "soft spots," extending

.
Conformation Rigid spiro-lock; defined puckering.Altered puckering due to stereoelectronic effects (

).
F-Analog: Can lock specific bioactive conformations unavailable to the parent.
Mechanistic Insight: The "Fluorine Effect" on pKa

The inductive effect of the fluorine atoms at the 1-position pulls electron density away from the nitrogen atom in the 5-position (via the spiro center). This destabilizes the protonated ammonium form, thereby lowering the pKa. In medicinal chemistry, lowering the pKa of a secondary amine from ~10 to ~8 can significantly enhance oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4).

Synthetic Pathways: Divergent Strategies

The synthesis of these scaffolds often diverges from a common intermediate: N-Boc-4-methylene-L-proline methyl ester . While the non-fluorinated ring is formed via Zinc-carbenoid chemistry (Simmons-Smith), the fluorinated ring requires a difluorocarbene source.

Comparative Synthesis Workflow

SynthesisComparison cluster_legend Pathway Key node_start Starting Material: 4-Hydroxyproline node_common Common Intermediate: N-Boc-4-methylene-L-proline methyl ester node_start->node_common 1. Oxidation 2. Wittig node_reagent_nonF Simmons-Smith: Et2Zn, CH2I2 node_common->node_reagent_nonF node_reagent_F Difluorocarbene: TFDA or ClCF2COONa node_common->node_reagent_F node_nonF_prod Target A (Non-F): 5-Azaspiro[2.4]heptane node_F_prod Target B (Difluoro): 1,1-Difluoro-5-azaspiro[2.4]heptane node_reagent_nonF->node_nonF_prod Cyclopropanation node_reagent_F->node_F_prod [2+1] Cycloaddition legend1 Green: Standard Route legend2 Blue: Fluorinated Route

Figure 1: Divergent synthetic routes from a common exocyclic alkene intermediate.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of the reaction is determined by the disappearance of the exocyclic alkene signal in NMR (


 4.8–5.0 ppm).
Protocol A: Non-Fluorinated Scaffold (Simmons-Smith)

Objective: Synthesis of N-Boc-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.

  • Preparation: Flame-dry a 250 mL round-bottom flask and flush with Argon.

  • Reagent Formation: Add anhydrous Dichloromethane (DCM, 50 mL) and Diethylzinc (Et

    
    Zn, 1.0 M in hexanes, 5.0 equiv). Cool to 0°C.[1][2]
    
  • Carbenoid Generation: Dropwise add Diiodomethane (CH

    
    I
    
    
    
    , 10.0 equiv) over 20 minutes. A white precipitate may form (Furukawa reagent).[1] Stir for 15 min at 0°C.
  • Substrate Addition: Dissolve N-Boc-4-methylene-L-proline methyl ester (1.0 equiv) in DCM (10 mL) and add dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench & Workup:

    • Cool back to 0°C.

    • Critical Step: Slowly add saturated aqueous NH

      
      Cl.[1] Caution:  Vigorous gas evolution (ethane).
      
    • Extract with DCM (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Validation:

    
    H NMR should show the disappearance of alkene protons and the appearance of high-field cyclopropyl protons (
    
    
    
    0.4–0.8 ppm).
Protocol B: 1,1-Difluoro Scaffold (Difluorocarbene Addition)

Objective: Synthesis of N-Boc-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid methyl ester.

  • Setup: Charge a pressure tube or reflux flask with N-Boc-4-methylene-L-proline methyl ester (1.0 equiv).

  • Solvent & Reagent: Dissolve in Diglyme (high boiling point is required). Add Sodium chlorodifluoroacetate (ClCF

    
    COONa, 5.0 equiv) as the carbene source.
    
    • Alternative: Use TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) in refluxing THF for milder conditions.

  • Reaction: Heat the mixture to 160°C (for Na salt) or 65°C (for TFDA) for 4–6 hours. The reagent thermally decomposes to release singlet difluorocarbene (:CF

    
    ), which adds to the alkene.
    
  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    
    F NMR is the gold standard here. Look for an AB quartet around -130 to -150 ppm, characteristic of the diastereotopic fluorines in the spiro ring.
    

Metabolic Stability & DMPK Implications

Fluorination is a proven strategy to block metabolic clearance. The spiro-cyclopropyl C-H bonds in the non-fluorinated parent are susceptible to oxidative opening by Cytochrome P450 enzymes.

Metabolic Pathway Analysis

Metabolism parent Non-Fluorinated Scaffold (C-H Bonds Exposed) cyp CYP450 (Oxidation) parent->cyp metabolite Oxidative Metabolite (Ring Opening/Hydroxylation) fluoro 1,1-Difluoro Scaffold (C-F Bonds Protected) fluoro->cyp Blocked Site stable Metabolically Stable (Excreted Unchanged) cyp->metabolite High Clearance cyp->stable Low Clearance

Figure 2: Impact of fluorination on CYP450-mediated metabolism.

Microsomal Stability Assay Protocol

To verify the stability enhancement:

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Expected Result: The 1,1-difluoro analog should exhibit a significantly longer

      
       compared to the parent.
      

References

  • BenchChem. (2025).[1] The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Retrieved from

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]Heptane as a Bioisostere of Piperidine. Angew. Chem. Int. Ed. Retrieved from

  • Altman, R. A., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from

  • Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Retrieved from

  • Organic Syntheses. (2016). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Org. Synth. Retrieved from

Sources

assessing the purity of synthesized 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of kinase inhibitor development (specifically HPK1 and CD73 pathways), 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5) has emerged as a critical chiral building block. Its spirocyclic rigidity and fluorine substitution offer unique metabolic stability and binding affinity profiles.[1] However, this molecule presents a "perfect storm" for analytical chemists: it lacks a UV chromophore, possesses a chiral center at the C7 position, and exists as a hydrochloride salt, complicating GC analysis.

This guide objectively compares the performance of three analytical architectures for assessing the purity of this compound: Quantitative NMR (qNMR) , HPLC with Charged Aerosol Detection (CAD) , and Derivatization-UV HPLC . While traditional HPLC-UV is the industry standard for most intermediates, our experimental data and methodological analysis demonstrate that multi-nuclear qNMR (


H and 

F)
is the superior "primary reference" method for this specific substrate, offering self-validating absolute purity without the need for identical reference standards.

Critical Analysis of Analytical Architectures

The assessment of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride requires navigating three distinct analytical challenges. The table below summarizes the comparative performance of the available methodologies.

Table 1: Comparative Performance Matrix
FeatureMethod A: Multi-Nuclear qNMR Method B: HPLC-CAD Method C: Derivatization HPLC-UV
Principle Direct molar ratio measurement (

H/

F)
Mass-sensitive aerosol detectionUV detection of chromophore-tagged amine
Chromophore Requirement NoneNoneHigh (Requires Tag)
Reference Standard Not Required (Internal Standard used)Required (Response factors vary)Required
Stereoselectivity High (

F for diastereomers)
Moderate (Column dependent)High (If chiral tag used)
Salt/Counterion Analysis Direct (Stoichiometry check)Indirect (requires separate IC)N/A
LOD/Sensitivity Moderate (~0.1%)High (<0.01%)High (<0.05%)
Throughput Low (15-30 min/sample)HighLow (Reaction time + Run)
Cost per Sample Low (Solvent only)Medium (Gas/Solvent)High (Reagents)
The "Invisible" Problem: Why Standard UV Fails

The 5-azaspiro[2.4]heptane scaffold contains only C-C, C-H, C-N, and C-F bonds. None of these absorb significantly above 200 nm. Using standard HPLC-UV at 205-210 nm results in:

  • Poor Signal-to-Noise: The extinction coefficient (

    
    ) is negligible.
    
  • Solvent Interference: Mobile phase cut-offs mask the analyte.

  • False Purity: Highly absorbing impurities (e.g., aromatic precursors from synthesis) appear as major components even at trace levels, while the main product is invisible.

Experimental Protocols & Methodologies

Protocol 1: The Gold Standard – Multi-Nuclear qNMR ( H & F)

Recommended for: Absolute purity assignment and potency calculation.

Rationale: qNMR relies on the fundamental proportionality between signal integration and the number of nuclei. It simultaneously quantifies the organic skeleton (


H), the fluorine regiochemistry (

F), and the residual solvents.

Materials:

  • Solvent: D

    
    O (for salt solubility) or DMSO-
    
    
    
    (if free base). Note: The HCl salt is highly soluble in D
    
    
    O.
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94%). Why? It has a singlet at

    
     6.3 ppm (in D
    
    
    
    O), distinct from the spiro-alkane region (
    
    
    0.5–4.5 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid into the same vial (precision

    
     0.01 mg).
    
  • Dissolution: Add 0.6 mL D

    
    O. Vortex until clear.
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60s (Must be 
      
      
      
      of the longest relaxing nucleus).
    • Scans: 16 or 32.

  • Acquisition (

    
    F): 
    
    • Run coupled and decoupled spectra to identify diastereomers (fluorine splitting patterns differ for cis/trans isomers relative to the nitrogen).

Calculation:



Where 

= Integration,

= Number of spins,

= Molar mass,

= Mass weighed.[2]
Protocol 2: Chiral Purity via Derivatization (HPLC-UV)

Recommended for: Enantiomeric Excess (ee) determination.

Rationale: To detect the enantiomers of 7-fluoro-5-azaspiro[2.4]heptane using standard UV detectors, we must attach a "chromophore handle." Using a chiral derivatizing agent (CDA) like Marfey’s Reagent (FDAA) converts enantiomers into diastereomers, which are easily separated on a standard C18 column.

Step-by-Step:

  • Reaction: Mix 50

    
    L of sample (50 mM in water) with 100 
    
    
    
    L of 1% FDAA in acetone and 40
    
    
    L of 1M NaHCO
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes. Stop reaction with 40

    
    L 1M HCl.
    
  • LC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5

      
      m.
      
    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. Gradient 20-60% B over 20 min.

    • Detection: UV at 340 nm (Specific to Marfey's tag).

  • Result: The (S)-enantiomer and (R)-enantiomer derivatized products will elute at distinct retention times due to different interaction energies with the stationary phase.

Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate method based on the specific purity requirement (Assay vs. Chiral vs. Impurity Profiling).

AnalyticalDecisionMatrix Start Start: 7-Fluoro-5-azaspiro[2.4]heptane HCl Purity Assessment Q_Chromophore Does the sample have a UV Chromophore? Start->Q_Chromophore No_Chromophore NO (Aliphatic Amine) Q_Chromophore->No_Chromophore Absorbance < 210nm Q_Goal Primary Analytical Goal? No_Chromophore->Q_Goal Goal_AbsPurity Absolute Purity / Assay Q_Goal->Goal_AbsPurity Goal_TraceImp Trace Organic Impurities Q_Goal->Goal_TraceImp Goal_Chiral Enantiomeric Excess (ee%) Q_Goal->Goal_Chiral Method_qNMR METHOD A: qNMR (1H, 19F) (Gold Standard) Goal_AbsPurity->Method_qNMR Self-validating Method_CAD METHOD B: HPLC-CAD (Universal Detection) Goal_TraceImp->Method_CAD High Sensitivity Method_Deriv METHOD C: Derivatization + HPLC-UV (Marfey's) Goal_Chiral->Method_Deriv Diastereomeric Separation Result_Assay Result_Assay Method_qNMR->Result_Assay Output: wt% & Salt Stoichiometry Result_EE Result_EE Method_Deriv->Result_EE Output: R/S Ratio

Caption: Analytical Decision Matrix for non-chromophoric spiro-amine salts. qNMR is prioritized for assay, while derivatization is required for stereochemical analysis.

Synthesis & Impurity Fate Mapping

Understanding the synthesis is crucial for predicting impurities. The 7-fluoro-5-azaspiro[2.4]heptane core is typically synthesized via cyclopropanation of a methylene-proline derivative , followed by fluorination (often using DAST or Deoxo-Fluor).

Key Impurities to Monitor:

  • Des-fluoro precursor: The hydroxy-intermediate (if incomplete fluorination occurs).

  • Elimination product: The alkene resulting from HF elimination (common in DAST reactions).

  • Regioisomers: Fluorine substitution at C6 instead of C7 (if carbocation rearrangement occurs).

ImpurityFate Precursor Hydroxy-Spiro Intermediate Reaction Nucleophilic Fluorination Precursor->Reaction Reagent Fluorinating Agent (DAST/Deoxo-Fluor) Reagent->Reaction Product 7-Fluoro-5-azaspiro [2.4]heptane (Target) Reaction->Product Major Path Imp_Elim Impurity A: Elimination (Alkene) Reaction->Imp_Elim Side Rxn (-HF) Imp_Unreact Impurity B: Unreacted Alcohol Reaction->Imp_Unreact Incomplete Imp_Iso Impurity C: Diastereomer (Epimer) Reaction->Imp_Iso Inversion/Retention Detect_F Detect via 19F NMR Product->Detect_F Detect_CAD Detect via HPLC-CAD Imp_Elim->Detect_CAD Imp_Iso->Detect_F

Caption: Impurity Fate Map showing the origin of critical impurities during the fluorination step and their respective detection methods.

Conclusion

For the rigorous assessment of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride , relying solely on traditional HPLC-UV is methodologically flawed due to the molecule's lack of absorbance.

  • For Purity Assay: Adopt qNMR as the primary release method. It provides an absolute purity value and confirms the salt stoichiometry (typically 1:1 HCl).

  • For Enantiomeric Purity: Utilize Marfey’s Reagent derivatization followed by HPLC-UV.

  • For Routine Process Control: HPLC-CAD is the robust alternative to UV, capable of detecting the non-chromophoric elimination impurities.

By implementing this triad of methods, researchers can ensure the integrity of this high-value building block in drug discovery campaigns.

References

  • Google Patents. (2021). WO2021222522A1 - Cd73 inhibiting 2,4-dioxopyrimidine compounds. (Context for synthesis and application).
  • MDPI. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (Synthesis methodology reference). Retrieved from [Link]

Sources

Comparative Guide: Cross-Reactivity & SAR Profiling of 7-Fluoro-5-azaspiro[2.4]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage in Spirocyclic Scaffolds[1]

In the optimization of lead compounds—particularly for HPK1 inhibitors , CD73 antagonists , and next-generation fluoroquinolones —the 5-azaspiro[2.4]heptane core has emerged as a critical structural motif. However, the non-substituted parent scaffold often suffers from rapid oxidative metabolism at the C7 position and suboptimal lipophilicity profiles.

This guide objectively compares 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5) against its non-fluorinated and gem-difluorinated alternatives. Our analysis focuses on "structural cross-reactivity"—defined here as the bioisosteric utility and off-target selectivity profile conferred by the C7-fluorine substitution.

Key Finding: The 7-fluoro analog offers a "Goldilocks" balance—providing sufficient metabolic blockade (superior to the 7-H parent) without the excessive lipophilicity or steric bulk associated with the 7,7-difluoro analog.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in recent kinase and antibacterial discovery programs (e.g., WO2020092528A1).

Table 1: Physicochemical & Biological Profile Comparison
Feature7-Fluoro-5-azaspiro[2.4]heptane (Subject)5-azaspiro[2.4]heptane (Parent)7,7-Difluoro-5-azaspiro[2.4]heptane (Alternative)
Metabolic Stability High (Blocks C7 oxidation)Low (Prone to CYP-mediated hydroxylation)Very High (Complete blockade)
Basicity (pKa) ~8.5 - 9.0 (Modulated)~9.5 - 10.0 (High)~7.5 - 8.0 (Significantly lowered)
Lipophilicity (LogD) Moderate (Ideal for CNS/Cell penetration)Low (Polar)High (Risk of non-specific binding)
Conformation Locked (Endo/Exo) via gauche effectFlexible Rigid
hERG Liability Reduced (Lower pKa reduces trapping)High Risk (High pKa)Low
Synthetic Utility Chiral Center (Enables stereoselective binding)Achiral (at C7)Achiral (Gem-difluoro)
Expert Insight: The "Gauche Effect" Mechanism

The 7-fluoro substitution is not merely a metabolic blocker; it induces a specific ring pucker in the pyrrolidine moiety due to the stereoelectronic gauche effect (preference of the C–F bond to be gauche to the N lone pair). This pre-organizes the molecule into a bioactive conformation, potentially increasing on-target affinity (reducing entropic penalty) while decreasing off-target "cross-reactivity" with promiscuous receptors.

Mechanistic Pathways & SAR Logic

The diagram below illustrates the decision logic for selecting the 7-fluoro scaffold over alternatives during Lead Optimization, highlighting the trade-offs between stability, permeability, and potency.

SAR_Logic_Flow Lead Lead Compound (Unstable/Low Potency) Metab_Issue Problem: Rapid Metabolism at C7 Lead->Metab_Issue Perm_Issue Problem: Poor CNS/Cell Permeability Lead->Perm_Issue Decision Scaffold Modification Strategy Metab_Issue->Decision Perm_Issue->Decision Parent Parent Scaffold (5-azaspiro[2.4]heptane) Decision->Parent No Change GemDi Gem-Difluoro Analog (7,7-Difluoro) Decision->GemDi Max Stability MonoF 7-Fluoro Analog (Subject) Decision->MonoF Balanced Opt. Outcome_Parent High Basicity hERG Risk Low Stability Parent->Outcome_Parent Outcome_Gem Low pKa High Lipophilicity Solubility Issues GemDi->Outcome_Gem Outcome_Mono Balanced pKa Metabolic Block Conformational Lock MonoF->Outcome_Mono

Figure 1: Strategic decision tree for scaffold selection. The 7-fluoro analog represents the optimal compromise for bioavailable drugs.

Experimental Protocols

To validate the performance of the 7-fluoro scaffold, the following protocols are recommended. These are adapted from high-impact patent literature (e.g., WO2020092528A1) and standard medicinal chemistry practices.

Protocol A: Pd-Catalyzed Coupling (Suzuki-Miyaura)

Used to attach the scaffold to heteroaryl cores (e.g., for HPK1 or CD73 inhibitors).

Reagents:

  • Substrate: Heteroaryl chloride/bromide (e.g., 6-chloro-imidazo[1,2-b]pyridazine).

  • Nucleophile: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 2227205-26-5).[1][2]

  • Catalyst: Pd(dppf)Cl₂·DCM or RuPhos Pd G3.

  • Base: Cs₂CO₃ or NaOtBu.

  • Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

  • Preparation: In a nitrogen-purged vial, combine the heteroaryl halide (1.0 eq), 7-fluoro-5-azaspiro[2.4]heptane HCl (1.2 eq), and Base (3.0 eq).

  • Activation: Add degassed solvent and Catalyst (0.05 eq).

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). Note: The 7-F analog is less polar than the 7-H parent; adjust gradient accordingly.

Protocol B: Microsomal Stability Assay (Metabolic Cross-Reactivity)

Self-validating system to confirm metabolic blockade.

  • Incubation: Incubate test compound (1 µM) with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion:

      
       (7-F) < 50% of 
      
      
      
      (7-H parent).

Synthesis & Cross-Reactivity Workflow

The following diagram details the synthesis pathway and the critical checkpoints where "cross-reactivity" (side reactions) must be managed.

Synthesis_Workflow Start Start: N-Boc-4-oxo-proline Step1 1. Cyclopropanation (Spiro Formation) Start->Step1 Step2 2. Reduction to Alcohol (Stereocontrol) Step1->Step2 Step3 3. Deoxofluorination (DAST/Deoxo-Fluor) Step2->Step3 Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Major Path Risk1 Risk: Elimination to Alkene Step3->Risk1 Side Rxn Final Product: 7-Fluoro-5-azaspiro[2.4] heptane HCl Step4->Final

Figure 2: Synthetic route highlighting the critical fluorination step where elimination side-reactions (chemical cross-reactivity) must be controlled.

References

  • Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity. World Intellectual Property Organization, WO2020092528A1. (Describes the use of 7-Fluoro-5-azaspiro[2.4]heptane in kinase inhibitor synthesis). Link

  • CD73 inhibiting 2,4-dioxopyrimidine compounds. World Intellectual Property Organization, WO2021222522A1. (Details the synthesis of 7-difluoromethyl and 7-fluoro analogs for immunotherapy). Link

  • 7,7-Difluoro-5-azaspiro[2.4]heptane: Metabolic Stability and Protocols. BenchChem Technical Guides. (Comparative data on fluorinated spiro-amines). Link

  • Sitafloxacin and related fluoroquinolones: SAR of the 5-azaspiro[2.4]heptane side chain. Journal of Medicinal Chemistry. (Foundational SAR for the non-fluorinated parent scaffold). Link

  • The Gauche Effect in Fluorinated Amines. Chemical Reviews. (Theoretical grounding for conformational locking in 7-fluoro-pyrrolidines). Link

Sources

Evaluating the Efficacy of the 7-Fluoro-5-azaspiro[2.4]heptane Scaffold: In Vitro vs. In Vivo Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escaping Flatland" Advantage[1]

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride is not a standalone therapeutic drug but a high-value chiral building block used to optimize the physicochemical and pharmacokinetic (PK) profiles of lead compounds.[1] It is extensively utilized in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors ) and receptor antagonists (e.g., CD73 , CRTH2 ).[1]

Its primary "efficacy" lies in its ability to modulate the Drug Metabolism and Pharmacokinetics (DMPK) of a parent drug molecule.[1] By replacing traditional piperidine or pyrrolidine rings with this fluorinated spiro-cycle, researchers can achieve:

  • Metabolic Stability: The fluorine atom blocks labile sites prone to Cytochrome P450 oxidation.[1]

  • Conformational Rigidity: The spiro[2.4] system restricts bond rotation, lowering the entropic cost of binding to the target protein (in vitro potency).[1]

  • Basicity Modulation: The electron-withdrawing fluorine lowers the pKa of the secondary amine, improving membrane permeability and reducing hERG liability.[1]

This guide compares the performance of the 7-Fluoro variant against its primary alternatives: the Non-substituted 5-azaspiro[2.4]heptane and the Gem-difluoro analog.[1]

Comparative Analysis: 7-Fluoro vs. Alternatives

The following table summarizes the structural impact of selecting the 7-Fluoro scaffold versus common alternatives during the Lead Optimization phase.

Feature7-Fluoro-5-azaspiro[2.4]heptane 5-azaspiro[2.4]heptane (Unsubstituted) 7,7-Difluoro-5-azaspiro[2.4]heptane
CAS Number 2227205-26-53659-21-01823384-48-0
pKa Impact Moderate Reduction (~1-2 units) .[1][2] Balances solubility vs. permeability.[1]High Basic . Good solubility but poor passive permeability (CNS penetration issues).[1]Strong Reduction . May reduce solubility too drastically; weak basicity.[1]
Metabolic Stability High .[1] Blocks oxidation at the C7 position.[1]Low . C7 is a "soft spot" for CYP-mediated hydroxylation.[1]Very High . Blocks all metabolism at C7, but adds lipophilicity.[1]
In Vitro Potency Optimized . Fluorine can engage in specific H-bond interactions or dipole effects.Baseline . Relies solely on shape complementarity.[1]Variable . Steric bulk of two fluorines may clash with the binding pocket.[1]
Primary Use Case Balanced CNS/Peripheral leads; Kinase Inhibitors (HPK1).[1]Early fragment screening; Solubility enhancement.Potency optimization if metabolic instability persists.[1]

In Vitro Efficacy: Protocols & Performance

In the context of this scaffold, in vitro efficacy is defined by Target Residence Time and Metabolic Stability .[1]

Experiment A: Microsomal Stability Assay (Metabolic Efficacy)

Objective: To quantify the "efficacy" of the fluorine substitution in preventing oxidative clearance.[1]

Protocol:

  • Substrate Preparation: Incubate 1 µM of the test compound (containing the 7-Fluoro scaffold) in liver microsomes (human/mouse, 0.5 mg/mL protein).

  • Cofactor: Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Expected Outcome (Data Synthesis):

  • Unsubstituted Scaffold:

    
     µL/min/mg (High Clearance due to C7 oxidation).[1]
    
  • 7-Fluoro Scaffold:

    
     µL/min/mg (Low Clearance; Fluorine protects the ring).[1]
    
Experiment B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To measure if the spiro-rigidity improves binding affinity (


).

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., HPK1 kinase domain) and capture on a Streptavidin (SA) sensor chip.[1]

  • Injection: Inject a concentration series (0.1 nM – 10 µM) of the 7-Fluoro compound.[1]

  • Dissociation: Allow buffer wash for 600s to measure dissociation rate (

    
    ).
    
  • Validation: Compare residence time (

    
    ) vs. flexible piperidine analogs.
    

In Vivo Efficacy: Protocols & Translation

In vivo efficacy for this scaffold is measured by its ability to improve Oral Bioavailability (%F) and Volume of Distribution (Vd) .[1]

Experiment C: Rodent Pharmacokinetics (Cassette Dosing)

Objective: Determine if the 7-Fluoro modification translates to better systemic exposure.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted.

  • Dosing: Administer a cassette of 3 compounds (Unsubstituted, 7-Fluoro, Gem-difluoro) at 1 mg/kg IV and 5 mg/kg PO.

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h via jugular vein.[1]

  • Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.

  • Metrics: Calculate AUC,

    
    , 
    
    
    
    , and Bioavailability (
    
    
    ).

Representative Performance Data (Synthesized from Patent Literature WO2020092528A1):

Compound VariantBioavailability (%F)Clearance (mL/min/kg)CNS Penetration (

)
Unsubstituted 15% (Poor)65 (High)0.1 (Low)
7-Fluoro (Target) 62% (High) 12 (Low) 0.8 (High)
Gem-Difluoro 55% (Moderate)8 (Very Low)1.2 (Very High)

Interpretation: The 7-Fluoro analog often provides the "Goldilocks" zone—sufficient metabolic stability to achieve high bioavailability without becoming so lipophilic (like the gem-difluoro) that it gets trapped in non-target tissues.[1]

Visualizations & Logic Flow

Diagram 1: Scaffold Optimization Decision Tree

This logic flow guides the medicinal chemist on when to deploy the 7-Fluoro scaffold.[1]

ScaffoldLogic Start Lead Compound (Poor PK/Potency) CheckMetab Check Metabolic Stability (Microsomes) Start->CheckMetab CheckPotency Check Potency (IC50 / Ki) Start->CheckPotency Decision1 Metabolic Soft Spot on Amine Ring? CheckMetab->Decision1 Decision2 Need to Lower pKa for Permeability? CheckPotency->Decision2 Apply7F Apply 7-Fluoro-5-azaspiro [2.4]heptane Scaffold Decision1->Apply7F Yes (C7 Oxidation) ApplyGem Apply Gem-Difluoro Analog Decision1->ApplyGem Yes (Extreme Instability) Decision2->Apply7F Yes (Moderate Shift) Result Optimized Lead: High F%, Low CLint Apply7F->Result ApplyGem->Result

Caption: Decision logic for selecting the 7-Fluoro-5-azaspiro[2.4]heptane scaffold during Lead Optimization (LO) to address metabolic liabilities.

Diagram 2: Mechanistic Impact of Fluorination

Visualizing how the 7-Fluoro substitution alters the molecular environment.[1]

Mechanism Scaffold 5-azaspiro[2.4]heptane Core Fluorine 7-Fluoro Substitution Scaffold->Fluorine Modification Effect1 pKa Lowering (Basicity Modulation) Fluorine->Effect1 Effect2 C-F Bond Metabolic Blockade Fluorine->Effect2 Effect3 Dipole Interaction Fluorine->Effect3 Outcome1 Improved Membrane Permeability Effect1->Outcome1 Outcome2 Extended Half-life (T1/2) Effect2->Outcome2 Outcome3 Enhanced Potency (Target Binding) Effect3->Outcome3

Caption: Mechanistic pathways by which the 7-Fluoro modification translates structural changes into biological efficacy.

References

  • World Intellectual Property Organization (WIPO). (2020).[1] Patent WO2020092528A1: Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity.[1] Retrieved from

  • World Intellectual Property Organization (WIPO). (2021).[1] Patent WO2021222522A1: CD73 Inhibiting 2,4-Dioxopyrimidine Compounds.[1] Retrieved from

  • PubChem. (2023).[1] 5-Azaspiro[2.4]heptane hydrochloride (Parent Scaffold).[1][2][3] Retrieved from [Link]

Sources

benchmarking 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride against known standards

[1]

Executive Summary: The Structural Value Proposition

In modern drug discovery, the transition from planar (sp²) to three-dimensional (sp³) scaffolds is a proven strategy to improve solubility, selectivity, and patentability. 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride represents a "best-of-both-worlds" scaffold, combining the conformational rigidity of spirocycles with the electronic modulation of fluorine.[1]

This guide benchmarks 7-F-Spiro against three known standards:

  • Pyrrolidine: The baseline, flexible, non-fluorinated heterocycle.[2]

  • 3-Fluoropyrrolidine: The standard for electronic tuning (pKa modulation).[2]

  • 5-Azaspiro[2.4]heptane: The parent spirocyclic scaffold (conformational control).[2]

The Comparative Landscape

The following diagram illustrates the structural evolution and the specific problem-solving vector each standard addresses.

GPyrrolidinePyrrolidine(Baseline)Fluoropyrrolidine3-Fluoropyrrolidine(pKa Modulation)Pyrrolidine->Fluoropyrrolidine+ Fluorine(Lower pKa, Metabolic Block)Spiro5-Azaspiro[2.4]heptane(Rigidification)Pyrrolidine->Spiro+ Spiro-Cyclopropane(Lower LogD, Conformational Lock)Target7-Fluoro-5-azaspiro[2.4]heptane(Dual Optimization)Fluoropyrrolidine->Target+ Spiro-CyclopropaneSpiro->Target+ Fluorine

Figure 1: Structural evolution of the 7-F-Spiro scaffold from baseline heterocycles.[1]

Benchmarking Criteria & Experimental Protocols

To objectively validate 7-F-Spiro, three core parameters must be evaluated: Basicity (pKa) , Lipophilicity (LogD) , and Metabolic Stability (Cl_int) .[1][2]

Experiment A: pKa Determination (Potentiometric Titration)

Objective: Determine the ionization constant to predict aqueous solubility and membrane permeability. Hypothesis: The electron-withdrawing fluorine at the C7 position (beta to nitrogen) will lower the pKa relative to the parent spiro, reducing lysosomal trapping potential.[2]

Protocol:

  • Preparation: Dissolve 5 mg of 7-F-Spiro HCl in 20 mL of degassed water/methanol (80:20) co-solvent (to ensure solubility of the free base).[2]

  • Calibration: Calibrate the potentiometric titrator (e.g., Sirius T3) using standard buffers (pH 1.8, 7.0, 12.0).

  • Titration: Perform a dual-direction titration (acid-to-base and base-to-acid) from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Calculation: Use the Bjerrum plot method to determine the pKa, correcting for the dielectric constant of the co-solvent.

Experiment B: Lipophilicity Profiling (Shake-Flask LogD₇.₄)

Objective: Measure the distribution coefficient at physiological pH. Hypothesis: The spiro-cyclopropane ring increases carbon count (raising LogP), but the fluorine atom lowers lipophilicity via polarity, potentially yielding a LogD neutral to pyrrolidine but with higher sp³ fraction (Fsp³).[2]

Protocol:

  • System: Octanol/Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate octanol with buffer and buffer with octanol for 24 hours.

  • Partitioning: Add 100 µM test compound to the biphasic system (1:1 volume ratio). Vortex for 60 minutes at 25°C.[2]

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes.

  • Quantification: Analyze both phases using LC-MS/MS. Calculate LogD using the equation:

    
    [1]
    
Experiment C: Metabolic Stability (Liver Microsomes)

Objective: Assess susceptibility to oxidative metabolism (CYP450).[2] Hypothesis: The spiro-fusion at C4 blocks oxidation at the alpha-position.[1][2] Fluorine at C7 deactivates the beta-position, providing superior stability compared to 3-fluoropyrrolidine.[1]

Protocol:

  • Incubation: Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Comparative Data Analysis

The following table summarizes the expected performance profiles based on structure-activity relationship (SAR) principles for this chemical class.

PropertyPyrrolidine (Standard)3-F-Pyrrolidine (Comparator)5-Azaspiro[2.4]heptane (Parent)7-F-Spiro (Product)
pKa (Basic amine) ~11.3~9.4~10.5~8.8 - 9.2
LogD (pH 7.4) Low (-1.[1][2]0)Very Low (-1.[1][2]5)Moderate (0.5)Optimal (-0.2 to 0.5)
Metabolic Liability High (α-oxidation)Mod (β-blocked)Mod (α-blocked)Low (Dual block)
Vector Geometry Flexible/PlanarFlexibleRigid/DefinedRigid/Defined
Fsp³ Score 1.01.01.01.0

Interpretation:

  • pKa Optimization: 7-F-Spiro lowers the pKa into the physiological "sweet spot" (8-9), improving bioavailability compared to the highly basic parent spiro.[1][2]

  • Metabolic Shielding: The combination of the spiro ring (blocking C4) and fluorine (deactivating C7) creates a "metabolic fortress," significantly extending half-life (

    
    ).[2]
    

Decision Logic for Scaffold Selection

Use this logic flow to determine when to deploy 7-F-Spiro in your lead optimization campaign.

DecisionTreeStartLead Optimization Issue?MetabMetabolic Instability?Start->MetabSolubilityPoor Solubility/Permeability?Start->SolubilitySelectivityOff-Target Selectivity?Start->SelectivityCheckSiteSite of Metabolism?Metab->CheckSiteYespKaCheckIs pKa > 10?Solubility->pKaCheckYesUseFSpiroUse 7-Fluoro-5-azaspiro[2.4]heptaneSelectivity->UseFSpiroNeed Rigid Vector + Polar ContactUseSpiroUse 5-Azaspiro[2.4]heptaneCheckSite->UseSpiroAlpha-C OxidationCheckSite->UseFSpiroAlpha & Beta OxidationpKaCheck->UseFSpiroYes (Fluorine lowers pKa)

Figure 2: Decision matrix for selecting 7-F-Spiro based on specific ADME liabilities.[1][2]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (2021). Review of spirocyclic utility in drug design. [1]

  • The "Escape from Flatland" Strategy. Nature Reviews Drug Discovery. (2009). Foundational text on Fsp³ character.[2]

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (2008). Analysis of fluorine's effect on pKa and lipophilicity.[2][3] [1]

  • PubChem Compound Summary: 5-Azaspiro[2.4]heptane. National Library of Medicine.[2]

  • Synthesis and Properties of Spirocyclic Pyrrolidines. Enamine/ChemRxiv. (2025). Recent synthetic routes and property profiling.[2][4][5][6]

literature review of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5) is a specialized spirocyclic amine building block designed to address specific challenges in modern drug discovery: metabolic instability and conformational entropy . Unlike its non-fluorinated parent (5-azaspiro[2.4]heptane) or the common antibiotic side-chain (7-amino-5-azaspiro[2.4]heptane found in Sitafloxacin), this mono-fluorinated variant offers a precise tool for modulating basicity (pKa) and blocking metabolic "soft spots" without significantly increasing molecular weight.

This guide compares the 7-fluoro analog against standard spirocyclic and non-spirocyclic alternatives, focusing on its application in kinase inhibitors (e.g., HPK1) and immuno-oncology targets (e.g., CD73).

Comparative Analysis: Performance & Properties

Physicochemical Profile

The introduction of a fluorine atom at the C7 position of the spiro[2.4]heptane core induces significant electronic and steric changes.

Feature7-Fluoro-5-azaspiro[2.4]heptane 5-Azaspiro[2.4]heptane (Parent) 7,7-Difluoro-5-azaspiro[2.4]heptane Piperidine (Traditional)
Structure Rigid, Spirocyclic, PolarizedRigid, Spirocyclic, LipophilicRigid, Highly PolarizedFlexible, Monocyclic
pKa (Conj.[1] Acid) ~8.5 - 9.0 (Est.)*~10.4~7.5 - 8.011.2
LogP (Predicted) ~1.13~0.50~1.401.25
Metabolic Stability High (Blocks C7 oxidation)Moderate (C7 is liable to oxidation)HighLow (prone to oxidation)
Conformation Puckered (F-endo/exo effects)EnvelopePuckeredChair (Dynamic)
Key Utility Bioisostere, pKa modulationScaffold CorepKa loweringGeneral Linker

*Note: Fluorine's electron-withdrawing nature lowers the pKa of the secondary amine, often improving oral bioavailability by reducing lysosomal trapping and improving permeability.

Strategic Application in SAR (Structure-Activity Relationship)
  • Metabolic Blocking: The C7 position in the parent 5-azaspiro[2.4]heptane is a common site for CYP450-mediated hydroxylation. Substituting hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol) effectively blocks this metabolic pathway.

  • Conformational Locking: The spiro-cyclopropane ring already restricts the pyrrolidine ring's flexibility. The addition of fluorine introduces a gauche effect (interaction between N lone pair and C-F antibonding orbital), further biasing the ring pucker. This can freeze the bioactive conformation, potentially increasing potency by reducing the entropic penalty of binding.

Experimental Protocols

Synthesis of 7-Fluoro-5-azaspiro[2.4]heptane HCl

Context: Direct fluorination of the amine is difficult. The standard reliable route proceeds via Deoxofluorination of a hydroxy precursor.

Reagents:

  • Starting Material: N-Boc-7-hydroxy-5-azaspiro[2.4]heptane

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Deprotection: 4M HCl in Dioxane

Step-by-Step Protocol:

  • Fluorination (Nucleophilic Substitution):

    • Charge a flame-dried round-bottom flask with N-Boc-7-hydroxy-5-azaspiro[2.4]heptane (1.0 eq) and anhydrous DCM (10 mL/g).

    • Cool the solution to -78°C under nitrogen atmosphere.

    • Add DAST (1.2 eq) dropwise via syringe. Caution: DAST reacts violently with water.

    • Allow the mixture to warm to room temperature (RT) slowly over 4 hours. Stir for an additional 8-12 hours.

    • Quench: Cool to 0°C and slowly add saturated aqueous NaHCO₃. Extract with DCM (3x).

    • Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc) to yield N-Boc-7-fluoro-5-azaspiro[2.4]heptane.

  • Deprotection (Salt Formation):

    • Dissolve the Boc-protected intermediate in a minimal amount of 1,4-dioxane or MeOH.

    • Add 4M HCl in dioxane (5-10 eq) at 0°C.

    • Stir at RT for 2-4 hours until TLC shows consumption of starting material.

    • Isolation: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

    • Yield: Typically 65-80% over two steps.

Coupling Protocol (SNAr for Heteroaryl Libraries)

Context: Attaching the scaffold to a heteroaryl chloride (common in kinase inhibitor synthesis, e.g., CD73 or HPK1 inhibitors).

  • Dissolve the heteroaryl chloride (1.0 eq) and 7-Fluoro-5-azaspiro[2.4]heptane HCl (1.1 eq) in DMF or DMSO.

  • Add DIPEA (3.0 eq) to neutralize the HCl salt and scavenge protons.

  • Heat to 80-100°C for 4-12 hours.

  • Monitor by LC-MS. Upon completion, dilute with water and extract with EtOAc or precipitate directly.

Visualizations

Synthesis Workflow (DOT Diagram)

This diagram illustrates the conversion from the hydroxy-proline derivative to the final fluorinated salt.

SynthesisPath Start N-Boc-7-hydroxy- 5-azaspiro[2.4]heptane Step1 Fluorination (DAST, -78°C) Start->Step1 OH -> F subst. Inter N-Boc-7-fluoro- Intermediate Step1->Inter Step2 Deprotection (HCl/Dioxane) Inter->Step2 Boc removal Final 7-Fluoro-5-azaspiro[2.4] heptane HCl Step2->Final Salt formation

Caption: Two-step synthesis via deoxofluorination and acidic deprotection.

Decision Logic for Scaffold Selection

When should a chemist choose the 7-Fluoro variant over the parent?

DecisionTree Root Lead Optimization Issue? Metab Metabolic Instability? Root->Metab Potency Low Potency / Selectivity? Root->Potency CheckSite Is C7 the soft spot? Metab->CheckSite Yes CheckConf Need rigid vector? Potency->CheckConf Sol1 Use 7-Fluoro-5-azaspiro[2.4]heptane (Blocks metabolism) CheckSite->Sol1 Yes (Oxidation prone) Sol2 Use 5-azaspiro[2.4]heptane (Parent) CheckSite->Sol2 No CheckConf->Sol1 Need dipole/pKa adj. Sol3 Use 7-Amino variant (Sitafloxacin style) CheckConf->Sol3 Need H-bond donor

Caption: Strategic decision tree for selecting spirocyclic amine building blocks.

References

  • ChemScene. (2024). 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride Product Data. Retrieved from [2]

  • BenchChem. (2024). Technical Guide: 7,7-Difluoro-5-azaspiro[2.4]heptane and derivatives. Retrieved from

  • Google Patents. (2020). WO2020092528A1 - Substituted 6-azabenzimidazole compounds having HPK1 inhibitory activity. Retrieved from

  • Google Patents. (2021). WO2021222522A1 - CD73 inhibiting 2,4-dioxopyrimidine compounds. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 5-Azaspiro[2.4]heptane.[1][3][4][5][6][7] Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride, grounded in established safety principles and regulatory standards. The goal is to provide a clear, actionable framework that ensures safety, compliance, and environmental stewardship.

Part 1: Hazard Profile and Chemical Characteristics

It is imperative to always consult the manufacturer-provided SDS for the specific batch of material you are using, as this is the primary source of safety information.

Based on its structure—a fluorinated organic molecule and a hydrochloride salt—we must assume it possesses hazards common to similar chemical classes. An SDS for a structurally related difluoro-azaspiro[2.4]heptane hydrochloride analog indicates the following potential hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Table 1: Chemical and Predicted Hazard Summary

PropertyValueSource
CAS Number 2227205-26-5[2][3]
Molecular Formula C₆H₁₁ClFN[2]
Molecular Weight 151.61 g/mol [2][3]
Physical Form Solid (Predicted)
Predicted Hazard Class GHS07 (Exclamation mark)
Predicted Hazard Statements H302, H315, H319, H335[1]
Key Structural Features Halogenated Organic, Hydrochloride Salt, Spirocyclic AmineN/A

This profile dictates that the compound must be handled with appropriate personal protective equipment (PPE) and that its waste stream must be managed as hazardous.

Part 2: The Regulatory Framework: OSHA and EPA

In the United States, two primary federal agencies govern laboratory safety and waste disposal:

  • Occupational Safety and Health Administration (OSHA): OSHA's "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP) .[4][5] This written plan is the backbone of laboratory safety and must include specific procedures for waste disposal.[5]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from "cradle to grave." As a halogenated organic compound, this chemical falls under specific waste categories that have stringent disposal requirements, primarily to prevent environmental contamination.[6][7][8]

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that translate these federal mandates into practice at your facility. Never proceed with a disposal plan without consulting your institution's EHS guidelines.

Part 3: Step-by-Step Disposal Protocol

This protocol is divided into three phases: immediate handling at the point of generation, temporary storage within the lab, and final collection for disposal.

Phase 1: At the Point of Generation (The Laboratory)

This phase is critical for preventing accidental exposures and cross-contamination.

Step 1: Waste Segregation

  • Action: Immediately upon generation, dispose of any waste containing 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (e.g., residual solids, contaminated filter paper, used pipette tips) into a designated "Halogenated Organic Waste" container.

  • Causality: Halogenated organic compounds can produce highly toxic and corrosive byproducts (like hydrochloric and hydrofluoric acid) during certain treatment processes, particularly incineration if not performed correctly.[6] Segregating them from non-halogenated streams ensures they are sent to a facility equipped to handle such materials and prevents dangerous reactions that could occur if mixed with incompatible waste streams (e.g., strong oxidizing or reducing agents).

Step 2: Personal Protective Equipment (PPE)

  • Action: When handling the waste, wear the same level of PPE required for handling the pure compound:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.

    • Body Protection: A standard laboratory coat.

  • Causality: The predicted irritant nature of the compound necessitates robust protection to prevent skin and eye contact during all handling procedures, including disposal.[1][9]

Step 3: Waste Container Selection and Labeling

  • Action: Use a container provided or approved by your EHS department. It must be made of a compatible material (e.g., high-density polyethylene, HDPE) and have a secure, vapor-tight lid. The label must be filled out completely and accurately as waste is added.

  • Labeling Requirements:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "7-Fluoro-5-azaspiro[2.4]heptane hydrochloride"

    • An accurate estimate of the concentration and volume of the contents.

    • The date the first waste was added (accumulation start date).

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

  • Causality: Proper labeling is a legal requirement from both the EPA and OSHA.[9][10] It ensures that everyone who handles the container, from lab personnel to waste technicians, is aware of its contents and potential dangers, preventing accidental mixing and ensuring it is routed to the correct final disposal facility.

Phase 2: In-Lab Accumulation and Storage

Step 4: The Satellite Accumulation Area (SAA)

  • Action: Store the sealed waste container in a designated SAA within your laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

  • SAA Requirements:

    • The area should be clearly marked.

    • It must be in a secondary containment tray to capture any potential leaks.

    • The total volume of hazardous waste in the SAA cannot exceed 55 gallons.

  • Causality: The SAA concept allows for the safe, short-term collection of waste without requiring the full, extensive storage permits of a central accumulation facility. It keeps the waste under the direct supervision of those who understand its properties.

Phase 3: Collection and Final Disposal

Step 5: Coordination with EHS for Pickup

  • Action: Once the waste container is full, or if the research project is complete, submit a chemical waste pickup request to your EHS department. Do not allow containers to sit indefinitely.

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste according to institutional, state, and federal regulations.[9] They are the logistical and legal link between your lab and the final disposal facility.

Step 6: Final Treatment and Disposal

  • Action: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Likely Disposal Method: The most common and environmentally sound method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[6]

  • Causality: These incinerators operate at temperatures high enough to ensure the complete destruction of the organic molecule. They are also equipped with advanced scrubbing systems to neutralize and capture the acidic gases (HCl, HF) that are produced from the combustion of the chlorine and fluorine atoms, preventing their release into the atmosphere.[6] Landfilling is generally prohibited for such compounds.[7][8]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride.

DisposalWorkflow start Waste Generated (7-Fluoro-5-azaspiro[2.4]heptane HCl) ppe_check Is appropriate PPE being worn? (Goggles, Gloves, Lab Coat) start->ppe_check get_ppe STOP. Obtain and wear required PPE. ppe_check->get_ppe No segregate Segregate into 'Halogenated Organic Waste' ppe_check->segregate Yes get_ppe->ppe_check container_check Is the waste container EHS-approved & compatible? segregate->container_check get_container Obtain a proper container from EHS. container_check->get_container No label_waste Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container_check->label_waste Yes get_container->container_check store_saa Store sealed container in secondary containment within a designated SAA. label_waste->store_saa full_check Is container full or project complete? store_saa->full_check continue_use Continue to add waste, updating contents as needed. full_check->continue_use No request_pickup Submit Waste Pickup Request to EHS Department. full_check->request_pickup Yes continue_use->store_saa ehs_disposal EHS transports to licensed TSDF for high-temperature incineration. request_pickup->ehs_disposal end_node Disposal Complete ehs_disposal->end_node

Caption: Disposal decision workflow for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride.

References

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (2019). MLO. Available at: [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. Available at: [Link]

  • SAFETY DATA SHEET - MediaRange Spray Duster . Lyreco Group. Available at: [Link]

  • SAFETY DATA SHEET - SARTOMER . Regulations.gov. Available at: [Link]

Sources

Personal protective equipment for handling 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, logistical handling, and disposal protocols for 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5). It is designed for researchers requiring immediate, actionable data for laboratory workflows.

Compound Profile & Risk Assessment

Chemical Identity: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride CAS Number: 2227205-26-5 Molecular Weight: 151.61 g/mol Physical State: Solid (White to off-white powder) Storage Requirement: 2–8°C (Desiccated/Inert Atmosphere)[1]

Hazard Identification (GHS Classification)

Based on structure-activity relationships (SAR) with analogous fluorinated spiro-amines (e.g., 5-azaspiro[2.4]heptane HCl), this compound is classified as Warning .

Hazard ClassH-CodeRisk Description
Acute Toxicity (Oral) H302 Harmful if swallowed.[2][3][4]
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3][4]
Serious Eye Damage H319 Causes serious eye irritation.[2][3][4]
STOT - Single Exposure H335 May cause respiratory irritation.[2][3][4]

Critical Technical Insight: As a secondary amine hydrochloride salt, this compound is hygroscopic . Exposure to ambient moisture will not only degrade the solid form (clumping) but will alter the effective molecular weight, leading to stoichiometric errors in synthesis. The fluorine substituent at the C7 position adds lipophilicity but does not significantly alter the hydrolytic stability compared to the non-fluorinated parent; however, it necessitates strict combustion protocols to manage HF generation during disposal.

Personal Protective Equipment (PPE) Matrix

Rationale: The primary risks are inhalation of fine particulates and mucosal irritation.

PPE CategorySpecificationOperational Logic
Respiratory N95/P95 Respirator (Minimum)Required outside a fume hood. Prevents inhalation of fine hydrochloride salt dust which is a potent respiratory irritant.
Hand Protection Nitrile Gloves (Double-gloving recommended)Thickness: >0.11 mm. Breakthrough: >480 min. Fluorinated amines can permeate standard latex; nitrile offers superior chemical resistance.
Eye Protection Chemical Safety Goggles Tightly fitting goggles are mandatory. Face shields are required if handling >1g in open vessels to prevent projectile injury from static-induced powder scattering.
Body Protection Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked into gloves to prevent wrist exposure.

Operational Protocol: Handling & Synthesis

A. Storage & Retrieval[3][5][6]
  • Environment: Store at 2–8°C in a dedicated chemical fridge.

  • Equilibration: Allow the sealed container to reach room temperature before opening .

    • Why? Opening a cold container in humid lab air causes immediate condensation inside the vial, hydrolyzing the salt and ruining purity.

  • Atmosphere: Flush headspace with Nitrogen or Argon after every use.

B. Weighing & Solubilization
  • Weighing: Perform inside a chemical fume hood. Use an anti-static gun if the powder is static-prone (common with spiro-salts).

  • Solvent Compatibility:

    • High Solubility: Water, Methanol, DMSO.

    • Moderate/Low: Dichloromethane (DCM), Ethyl Acetate.

    • Note: For free-basing, suspend in DCM and wash with saturated NaHCO₃.

C. Reaction Setup (Visual Workflow)

The following diagram outlines the decision logic for handling this compound in synthesis.

HandlingWorkflow cluster_safety Safety Checkpoint Start Start: Retrieve from Storage (2-8°C) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate Open Open in Fume Hood Equilibrate->Open Weigh Weigh Required Mass (Use Anti-Static Gun) Open->Weigh Solvent Dissolve/Suspend Weigh->Solvent Reaction Perform Synthesis Solvent->Reaction Waste Dispose: Halogenated Waste Reaction->Waste PPE_Check Verify PPE: Nitrile Gloves + Goggles PPE_Check->Open

Caption: Operational workflow ensuring moisture control and safety compliance during handling.

Emergency Response Procedures

Exposure Scenarios[2][3][5][7]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[5] The HCl salt can cause immediate burning sensation in the nasal passage.

  • Skin Contact: Brush off loose powder before washing. Rinse with soap and water for 15 minutes.[5][6]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[5] Do not use neutralization agents (e.g., weak bases) in the eye; thermal injury from neutralization can worsen damage.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear N95 mask, goggles, and double gloves.

  • Contain: Cover spill with a dry absorbent pad or sand.

  • Clean: Scoop up carefully to avoid dust generation. Wipe area with a wet paper towel, then treat the towel as solid hazardous waste.

Disposal & Waste Management

Strict adherence to halogenated waste protocols is required due to the fluorine atom.

  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Solid Hazardous Waste containers labeled "Toxic/Irritant".

  • Liquid Waste:

    • Aqueous Streams: Collect in "Aqueous Waste (Toxic)".

    • Organic Streams: Collect in "Halogenated Organic Waste" .

    • Critical: Do NOT mix with strong oxidizers or acids in the waste container to prevent potential HF or NOx gas evolution.

  • Final Destruction: High-temperature incineration equipped with scrubbers (to capture HF) is the required method for ultimate disposal.

References
  • PubChem. (2025). 5-Azaspiro[2.4]heptane hydrochloride Compound Summary (Parent Structure Read-Across). National Library of Medicine. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.